2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c10-5-9(13)12-6-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZYLTKHHXTVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392301 | |
| Record name | 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101167-02-6 | |
| Record name | N-[[4-(Aminosulfonyl)phenyl]methyl]-2-chloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101167-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Abstract
This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind critical process parameters, and offers field-proven insights to ensure a robust, reproducible, and safe synthetic procedure. The core of the synthesis involves the N-acylation of 4-(aminomethyl)benzenesulfonamide with chloroacetyl chloride. We will explore the reaction mechanism, detail a self-validating experimental protocol, discuss methods for characterization, and provide troubleshooting guidance. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this synthesis.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The logical design of a synthetic route is paramount to achieving high yield and purity. For the target molecule, this compound, the most prominent functional group for disconnection is the amide bond. This bond is reliably formed through the nucleophilic acyl substitution reaction between an amine and an acylating agent.
Retrosynthetic Approach:
A retrosynthetic analysis reveals a straightforward and efficient pathway. The amide C-N bond is disconnected to yield two commercially available or readily synthesized precursors:
-
The Nucleophile: 4-(aminomethyl)benzenesulfonamide. This molecule provides the core sulfonamide-functionalized benzylamine structure.
-
The Electrophile: Chloroacetyl chloride. This is a highly reactive acyl chloride that introduces the 2-chloroacetamide moiety.[1]
This approach is synthetically advantageous due to the high reactivity of acyl chlorides with primary amines, which typically leads to clean and high-yielding reactions under controlled conditions.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: The Core Acylation Reaction: Mechanism & Parameter Optimization
The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-(aminomethyl)benzenesulfonamide attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and generating the amide product along with a molecule of hydrogen chloride (HCl).
Causality of Experimental Choices
The success of this synthesis hinges on the careful control of several key parameters:
-
Base Selection: The reaction generates HCl as a byproduct. This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a base is required to act as an acid scavenger.[2]
-
Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Commonly used in organic solvents. They are non-nucleophilic and effectively neutralize HCl, forming a salt (e.g., triethylammonium chloride) that often precipitates from the reaction mixture.[3]
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃, NaOH): Typically used in biphasic or aqueous systems (a variation of the Schotten-Baumann reaction). This approach can simplify work-up, as the base and its salt are confined to the aqueous phase.[1]
-
-
Solvent Choice: The solvent must dissolve the reactants but remain inert to the highly reactive chloroacetyl chloride.
-
Temperature Control: The reaction between a primary amine and an acyl chloride is highly exothermic.[2]
-
Justification for Cooling: Performing the addition of chloroacetyl chloride at a reduced temperature (e.g., 0-5 °C using an ice bath) is critical.[4] This moderates the reaction rate, prevents uncontrolled exotherms, and minimizes the formation of potential side products, such as double-acylated species or degradation of reactants.
-
Caption: High-level experimental workflow for the synthesis.
Part 3: Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process checks, ensures a high probability of success.
Mandatory Safety Precautions
-
Chloroacetyl chloride is extremely corrosive, toxic, and reacts violently with water. [5][6] It is also a lachrymator. All operations must be conducted in a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE) is mandatory: This includes chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate gloves), a lab coat, and tight-fitting safety goggles with a face shield.[8]
-
An emergency eyewash and safety shower must be readily accessible.[6]
Materials & Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-(aminomethyl)benzenesulfonamide HCl | 16035-48-2 | 222.69 | 10.0 | 2.23 g |
| Chloroacetyl chloride | 79-04-9 | 112.94 | 11.0 | 0.98 mL (1.24 g) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 22.0 | 3.06 mL (2.23 g) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | - | - | 50 mL |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | - | 2 x 25 mL |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | - | - | 25 mL |
| Brine (Saturated NaCl aq.) | 7647-14-5 | - | - | 25 mL |
| Magnesium Sulfate, anhydrous | 7487-88-9 | - | - | ~2 g |
| Ethyl Acetate (for recrystallization) | 141-78-6 | - | - | As needed |
| Hexanes (for recrystallization) | 110-54-3 | - | - | As needed |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-(aminomethyl)benzenesulfonamide hydrochloride (2.23 g, 10.0 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (50 mL) followed by triethylamine (3.06 mL, 22.0 mmol). Note: Two equivalents of base are required—one to neutralize the HCl salt of the starting material and one for the HCl generated during the reaction. Stir the resulting suspension at room temperature for 15 minutes.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acyl Chloride Addition: Add chloroacetyl chloride (0.98 mL, 11.0 mmol) dropwise to the cold, stirring suspension via syringe over 15-20 minutes. A white precipitate (triethylammonium chloride) will form. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes) until the starting amine spot is no longer visible.
-
Aqueous Work-up (Quenching & Washing):
-
Pour the reaction mixture into a separatory funnel containing 25 mL of 1 M HCl. Shake and separate the layers.
-
Wash the organic layer sequentially with another 25 mL of 1 M HCl, 25 mL of saturated NaHCO₃ solution, and finally 25 mL of brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the pure white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
-
Part 4: Characterization and Quality Control
Confirming the structure and purity of the final product is a non-negotiable step in any synthesis.
| Technique | Expected Result for this compound |
| ¹H NMR (DMSO-d₆) | δ (ppm) ~8.7 (t, 1H, NH -CO), ~7.8 (d, 2H, Ar-H ), ~7.5 (d, 2H, Ar-H ), ~7.3 (s, 2H, SO₂NH ₂), ~4.4 (d, 2H, Ar-CH ₂-NH), ~4.2 (s, 2H, Cl-CH ₂-CO) |
| ¹³C NMR (DMSO-d₆) | δ (ppm) ~166 (C=O), ~143 (Ar-C), ~140 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~45 (Ar-CH₂), ~43 (Cl-CH₂) |
| FT-IR (ATR, cm⁻¹) | ~3350-3250 (N-H stretches, amide & sulfonamide), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1330 & ~1150 (S=O asymmetric & symmetric stretches) |
| Mass Spec. (ESI+) | Expected m/z for [M+H]⁺ = 263.0, [M+Na]⁺ = 285.0. The characteristic isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be observable. |
| Melting Point | A sharp melting point is indicative of high purity. The literature value should be consulted if available, or the obtained range should be recorded. For example, similar N-aryl chloroacetamides often melt in the 130-190 °C range.[9] |
Part 5: Troubleshooting and Field Insights
| Potential Issue | Probable Cause | Recommended Solution |
| Low or No Yield | Inactive amine (protonated), insufficient base, or poor quality reagents. | Ensure starting amine hydrochloride is fully neutralized by using at least two equivalents of base. Verify the quality of chloroacetyl chloride; it can hydrolyze if exposed to moisture. Use anhydrous solvents and glassware. |
| Product is an Oil, Fails to Crystallize | Presence of impurities (e.g., residual solvent, starting material, or byproducts). | Attempt purification by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient). Try co-evaporation with a solvent like toluene to remove residual DCM. Scratch the flask with a glass rod or add a seed crystal to induce crystallization. |
| Multiple Spots on TLC After Reaction | Incomplete reaction or formation of side products. | If starting material remains, extend the reaction time or warm slightly (e.g., to 40 °C). If an unknown byproduct is present, purification by column chromatography is necessary. Over-acylation (on the sulfonamide nitrogen) is possible under harsh conditions.[10] |
References
-
Krishna Solvechem Ltd. Chloroacetyl chloride CAS No - MATERIAL SAFETY DATA SHEET - SDS / MSDS. [Link]
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Yufeng. Chloroacetyl Chloride Safety Information. [Link]
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New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride. [Link]
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Gedgaudas, R., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
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Angeli, A., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. ResearchGate. [Link]
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PrepChem. Synthesis of 4-aminobenzenesulfonamide. [Link]
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PubChem. 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. [Link]
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Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]
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Wikipedia. Chloroacetamide. [Link]
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Mohammadi, F., et al. (2015). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. [Link]
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Patel, K. D., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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NIST. WebBook: Acetamide, 2-chloro-. [Link]
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Anshul Specialty Molecules. 2-Chloro Acetamide. [Link]
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Mashraqui, S. H., & Ghadigaonkar, S. G. (2013). A facile amidation of chloroacetyl chloride using DBU. ResearchGate. [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. National Institutes of Health (NIH). [Link]
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Reddit. Acylation with chloroacetyl chloride. [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide.
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Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
In the landscape of modern drug development, the journey from a novel chemical entity (NCE) to a viable drug candidate is fraught with challenges. A significant portion of candidate attrition is attributed to suboptimal biopharmaceutical properties. The measurement and understanding of a compound's fundamental physicochemical properties are therefore not merely a preliminary step but a cornerstone of any successful drug discovery program. These properties—including solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, elimination, and toxicology (ADMET) profile, ultimately dictating its therapeutic potential.
This guide provides an in-depth technical overview of the core physicochemical properties of This compound , a compound featuring a chloroacetamide moiety linked to a sulfonamide-bearing phenyl group. While this specific NCE is not widely documented in commercial or public databases, its structural motifs are of significant interest in medicinal chemistry. This document will therefore use it as a representative NCE to illustrate the essential process of physicochemical characterization. For concrete data points, we will reference the closely related analog, **2-Chloro-N-(4-sulfamoylphenyl)acetamide (CAS: 1
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
This guide provides a detailed exploration of the probable mechanism of action for the novel compound 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide. As a molecule combining key pharmacophores from established anticancer agents, this analysis is grounded in structure-activity relationships and the known biological activities of its constituent chemical moieties. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Molecular Scaffolding
This compound is a synthetic compound featuring two key structural motifs: a sulfonamide group and a chloroacetamide moiety. The sulfonamide portion is a well-established pharmacophore present in a variety of therapeutic agents, including antibacterial, diuretic, and notably, anticancer drugs.[1][2][3] The chloroacetamide group, on the other hand, is a reactive electrophile known to engage in covalent interactions with biological nucleophiles, a property leveraged in the design of targeted inhibitors.[4][5] The strategic combination of these two groups suggests a potential for multifaceted biological activity, primarily directed towards oncology targets.
Primary Postulated Mechanism of Action: Tubulin Polymerization Inhibition
Based on extensive evidence from analogous sulfonamide-containing compounds, the most probable primary mechanism of action for this compound is the inhibition of tubulin polymerization.[6][7][8] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[9] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[10]
Binding to the Colchicine Site
Many small molecule tubulin inhibitors, including some sulfonamide derivatives, exert their effects by binding to the colchicine binding site on β-tubulin.[10][11][12] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.[8] The resulting disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[6][9]
The proposed signaling pathway is visualized below:
Caption: Proposed mechanism of tubulin polymerization inhibition.
Experimental Validation Workflow
To empirically validate this proposed mechanism, a series of in vitro and cell-based assays are recommended.
Experimental Workflow:
Caption: Workflow for validating tubulin inhibition.
Detailed Protocols:
-
In Vitro Tubulin Polymerization Assay:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer.
-
The mixture is warmed to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time using a spectrophotometer.
-
A known tubulin inhibitor (e.g., colchicine or combretastatin A-4) should be used as a positive control.[11][12]
-
-
Immunofluorescence Microscopy:
-
Cancer cells (e.g., HeLa, MCF-7) are treated with the test compound for a specified duration.
-
Cells are fixed, permeabilized, and stained with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
The microtubule network is visualized using fluorescence microscopy to observe any disruptions or depolymerization compared to untreated controls.
-
-
Cell Cycle Analysis:
-
Treated and untreated cancer cells are harvested and fixed in ethanol.
-
The cells are stained with a fluorescent DNA-intercalating agent (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle, with an expected accumulation in the G2/M phase for a tubulin inhibitor.
-
Secondary and Alternative Mechanisms of Action
While tubulin inhibition is the most probable primary mechanism, the chemical structure of this compound allows for other potential biological activities.
Covalent Inhibition of Cellular Targets
The α-chloroacetamide group is a known electrophile that can react with nucleophilic amino acid residues, particularly cysteine, in proteins.[4] This covalent modification can lead to irreversible enzyme inhibition.
-
Potential Targets:
-
Glutathione S-transferase (GST): Some studies have implicated chloroacetamides in the inhibition of GST, an enzyme family often involved in detoxification and drug resistance in cancer cells.[13][14]
-
Other Cysteine-Containing Proteins: The chloroacetamide moiety could potentially target other proteins with reactive cysteines that are critical for cancer cell survival or proliferation.
-
-
Experimental Validation:
-
Mass Spectrometry: To identify covalent protein adducts, cell lysates from treated cells can be analyzed by mass spectrometry.
-
Enzyme Activity Assays: The effect of the compound on the activity of specific enzymes like GST can be measured in vitro.
-
Carbonic Anhydrase Inhibition
The sulfonamide moiety is the defining feature of carbonic anhydrase inhibitors.[1][15] Carbonic anhydrases are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment, which is often acidic, thereby impairing cancer cell growth.[16]
-
Experimental Validation:
-
Carbonic Anhydrase Inhibition Assay: The inhibitory activity of the compound against various carbonic anhydrase isoforms can be determined using established enzymatic assays.
-
Induction of Oxidative Stress
Some chloroacetamide-containing compounds, such as certain herbicides, have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[17]
-
Experimental Validation:
-
ROS Detection Assays: Intracellular ROS levels in treated cells can be quantified using fluorescent probes like DCFDA.
-
Antioxidant Rescue Experiments: The cytotoxic effects of the compound can be assessed in the presence and absence of antioxidants (e.g., N-acetylcysteine) to determine if they are ROS-dependent.
-
Quantitative Data Summary
While specific data for this compound is not available, the following table presents hypothetical IC₅₀ values based on the activities of related compounds, which would be determined through the aforementioned experimental workflows.
| Assay | Cell Line | Hypothetical IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Cell Viability (MTT) | MCF-7 (Breast Cancer) | 1.5 | Combretastatin A-4 | 0.003 |
| Cell Viability (MTT) | HCT116 (Colon Cancer) | 2.8 | Doxorubicin | 0.5 |
| Tubulin Polymerization | In Vitro | 5.2 | Colchicine | 0.8 |
Conclusion
This compound is a promising chemical entity for anticancer drug development. Its molecular architecture strongly suggests a primary mechanism of action involving the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. However, the presence of the reactive chloroacetamide and the established activity of the sulfonamide group open up the possibility of secondary or alternative mechanisms, such as covalent enzyme inhibition or carbonic anhydrase inhibition. The experimental workflows outlined in this guide provide a clear path for the comprehensive elucidation of its precise mechanism of action. Further investigation into this compound is warranted to fully characterize its therapeutic potential.
References
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Li, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]
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African Journal of Biomedical Research. (2024). Synthesis, Physiochemical Assessment, Characterization, And Anticancer Activity of 2-Chloro-N-(4-((2,3-Dihydro-4h-1,4- Oxazin-4-Yl)Sulfonyl) Phenyl) Acetamide Derivatives. African Journal of Biomedical Research. [Link]
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Delta University Scientific Journal. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal. [Link]
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National Institutes of Health. (n.d.). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. National Institutes of Health. [Link]
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South Eastern European Journal of Public Health (SEEJPH). (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health (SEEJPH). [Link]
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PubMed. (n.d.). Combretastatin A4 phosphate. PubMed. [Link]
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ResearchGate. (n.d.). The chemical structure of CA-4 and its analogues. ResearchGate. [Link]
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South Eastern European Journal of Public Health (SEEJPH). (n.d.). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H. South Eastern European Journal of Public Health (SEEJPH). [Link]
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Patsnap Synapse. (2024). What are CA4 modulators and how do they work?. Patsnap. [Link]
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ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]
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ScienceRise: Pharmaceutical Science. (n.d.). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. ScienceRise: Pharmaceutical Science. [Link]
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Alichem. (n.d.). 2-CHLORO-N-{4-[(PYRIMIDIN-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE synthesis. Alichem. [Link]
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PubMed Central. (n.d.). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PubMed Central. [Link]
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National Institutes of Health. (n.d.). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. National Institutes of Health. [Link]
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International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]
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An In-depth Technical Guide to Identifying the Potential Biological Targets of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
<
Abstract
This guide provides a comprehensive, technically-grounded framework for the identification and validation of biological targets for the novel compound, 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide. By deconstructing the molecule's key pharmacophores—the reactive chloroacetamide "warhead" and the well-characterized sulfonamide group—we establish a logical basis for predicting its molecular interactions. This document outlines a multi-pronged experimental strategy, beginning with unbiased, proteome-wide screening methods such as chemical proteomics and affinity chromatography, and progressing to rigorous biophysical and cell-based validation assays. Detailed protocols and the rationale behind experimental design choices are provided to equip researchers in drug development with a robust roadmap for elucidating the mechanism of action of this and structurally related molecules.
Introduction: A Bifunctional Rationale for Target Exploration
The compound this compound presents a compelling case for target discovery due to its dual-functionality. Its structure suggests two distinct, yet potentially synergistic, mechanisms of interaction with the human proteome.
-
The Covalent Warhead: The 2-chloroacetamide group is a moderately reactive electrophile. This functional group is known to form stable, covalent bonds with nucleophilic amino acid residues on proteins, most notably the thiol group of cysteine, but also potentially histidine or lysine.[1] This suggests the compound may act as an irreversible or long-acting covalent inhibitor, a class of drugs that has seen a resurgence in recent years due to advantages in potency and duration of action.[2][3] Covalent inhibitors have been successfully developed for a range of targets, including kinases and proteases.[4]
-
The Sulfonamide Pharmacophore: The 4-sulfamoylphenyl (sulfonamide) moiety is a classic pharmacophore, renowned for its role in a multitude of approved drugs.[5] Its primary and most well-documented role is as a potent zinc-binding group, which allows it to inhibit metalloenzymes, particularly the carbonic anhydrase (CA) family.[6][7] The sulfonamide group is a key feature in diuretics, anticonvulsants, and anti-glaucoma agents.[8][9] Its presence strongly suggests that carbonic anhydrases are a high-priority potential target class for this compound.
This bifunctional nature dictates a two-pronged investigation strategy: one focused on identifying covalent adducts throughout the proteome and another aimed at characterizing interactions with known sulfonamide-binding proteins.
Hypothesis Generation: Unbiased Discovery of Potential Targets
The initial phase of target identification should cast a wide net to capture all potential binding partners without preconceived bias. We will employ parallel strategies that leverage both the covalent and non-covalent binding potential of the molecule.
Covalent Target Identification via Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy ideal for identifying the targets of covalent inhibitors.[10][11] It uses chemical probes to globally profile the functional state of enzymes in complex biological systems.[12][13] The chloroacetamide group makes our compound a natural fit for a competitive ABPP workflow.
Core Principle: In a competitive ABPP experiment, a cell lysate or intact cells are pre-incubated with our test compound, this compound. Subsequently, a broad-spectrum covalent probe (e.g., one targeting reactive cysteines) with a reporter tag (like biotin or a fluorescent dye) is added. If our compound has formed a covalent bond with its protein target, it will block the binding of the reporter probe. Quantitative mass spectrometry can then identify the proteins that show significantly reduced labeling by the reporter probe, implicating them as direct targets of our compound.[14]
Protocol 2.1: Competitive ABPP for Covalent Target Identification
-
Sample Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) under native conditions. Ensure protein concentration is normalized across all samples.
-
Compound Incubation: Aliquot lysates and treat with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Probe Labeling: Add a cysteine-reactive, biotinylated iodoacetamide probe to all samples and incubate for another hour.
-
Protein Enrichment: Labeled proteins are captured using streptavidin-coated magnetic beads. Unbound proteins are washed away.
-
On-Bead Digestion: The captured proteins are digested into peptides directly on the beads using trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]
-
Data Analysis: Identify and quantify peptides across all samples. Proteins whose corresponding peptide signals are significantly and dose-dependently decreased in the compound-treated samples compared to the vehicle control are considered primary covalent targets.
}
Competitive ABPP Workflow Diagram.
Affinity Chromatography for Reversible and Covalent Binders
Affinity chromatography coupled with mass spectrometry is a classic and effective method for "fishing" for protein targets from a complex mixture.[17][18] This approach can identify both high-affinity reversible binders (via the sulfonamide group) and covalent targets.
Core Principle: This method requires the synthesis of an analog of the parent compound that incorporates a linker arm terminating in a functional group (e.g., an amine or carboxylic acid). This analog is then immobilized on a solid support matrix (e.g., NHS-activated sepharose beads). A cell lysate is passed over this affinity matrix; proteins that bind to the immobilized compound are retained while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[19][20]
Protocol 2.2: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound with an appropriate linker (e.g., a short PEG chain with a terminal amine).
-
Matrix Immobilization: Covalently couple the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol. Prepare control beads where no compound is coupled (or a scrambled version is used) to identify non-specific binders.
-
Affinity Pull-down: Incubate the compound-coupled beads and control beads with native cell lysate for 2-4 hours at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute bound proteins using a competitive agent (e.g., a high concentration of the original, non-immobilized compound) for reversible binders, followed by a denaturing elution buffer (e.g., SDS-PAGE sample buffer) for covalent or very high-affinity binders.
-
Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.
-
In-Gel Digestion and MS: Perform in-gel tryptic digestion of the excised bands and identify the proteins by LC-MS/MS.[21][22]
Target Validation: Confirming and Quantifying Interactions
Once a list of putative targets has been generated, it is critical to validate these interactions using orthogonal, hypothesis-driven methods. Validation confirms direct binding, quantifies the interaction, and establishes a link to cellular function.
Biophysical Confirmation of Direct Binding
Biophysical assays provide quantitative data on the direct interaction between a compound and a purified protein target.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time.[23][24] A purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding interaction is measured, providing kinetic data (association and dissociation rates) and affinity (KD).[25][26] This is a powerful tool for confirming direct interaction and ranking compound analogs.
-
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics.[27][28] It directly measures the heat released or absorbed during a binding event, providing the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[29][30]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement within the complex milieu of an intact cell.[31][32] The principle is that ligand binding stabilizes a protein against thermal denaturation.[33] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A positive interaction results in a shift to a higher melting temperature for the target protein.[34][35]
Table 1: Comparison of Target Validation Techniques
| Technique | Principle | Key Outputs | Throughput | Notes |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | KD, kon, koff | High | Requires protein immobilization; provides kinetic data. |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | KD, ΔH, ΔS, Stoichiometry | Low | Gold standard for thermodynamics; requires larger amounts of protein. |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization | Target engagement in cells, Tagg shift | Medium-High | Confirms binding in a physiological context.[35] |
Functional Validation in Cellular Contexts
Ultimately, the biological relevance of a drug-target interaction must be demonstrated in a cellular setting.
-
Enzyme Inhibition Assays: If a validated target is an enzyme (e.g., a carbonic anhydrase or a kinase), its activity should be measured in the presence of the compound. A dose-response curve will yield an IC50 value, quantifying the compound's potency. For a suspected covalent inhibitor, time-dependent inhibition assays are crucial.
-
Target Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein can help confirm its role in the compound's observed cellular phenotype. If the compound's effect (e.g., cytotoxicity) is diminished in the knockdown/knockout cells, it provides strong evidence that the protein is the relevant target.
-
Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase), the phosphorylation status of its downstream substrates can be measured by Western blot or targeted mass spectrometry. Inhibition of the target should lead to a corresponding decrease in the phosphorylation of its substrates.
}
Integrated Target Validation Strategy.
Conclusion
The structured, multi-faceted approach detailed in this guide provides a robust framework for comprehensively identifying and validating the biological targets of this compound. By systematically progressing from broad, unbiased screening methodologies to rigorous, quantitative validation techniques, researchers can build a high-confidence portfolio of target proteins. This strategy not only elucidates the specific mechanism of action for this compound but also establishes a versatile workflow applicable to other novel agents possessing both covalent and reversible binding motifs, thereby accelerating the drug discovery and development process.
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A Multi-Modal Approach to the Structural and Conformational Analysis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The three-dimensional structure of a drug candidate is inextricably linked to its pharmacological activity, defining its interaction with biological targets. This guide provides a comprehensive framework for the structural and conformational analysis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, a molecule featuring key pharmacophoric groups such as a sulfonamide and a chloroacetamide moiety. We will explore an integrated methodology, combining solid-state analysis via Single-Crystal X-ray Diffraction (SCXRD), solution-state dynamics by Nuclear Magnetic Resonance (NMR) spectroscopy, and predictive in silico modeling. This multi-faceted approach ensures a holistic understanding of the molecule's conformational landscape, a critical dataset for rational drug design and development.
Introduction: The Structural Imperative in Drug Design
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics including antibacterial, diuretic, and anticancer agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its geometry, makes it a potent pharmacophore. The molecule this compound combines this critical group with a reactive chloroacetamide tail, suggesting potential applications as a covalent inhibitor or a synthetically versatile intermediate.
Understanding the molecule's preferred three-dimensional arrangement—its conformation—is paramount. Conformational preferences dictate the shape of the molecule, which is a primary determinant of its biological and physical properties.[4] A molecule's bioactive conformation, the specific shape it adopts when binding to a target, may be one of several low-energy states accessible in solution. Therefore, a thorough analysis requires elucidating its structure in different environments: the highly ordered solid state, the more biologically relevant solution state, and the theoretical gas phase through computation.
This guide provides the experimental and computational workflows necessary to build a complete structural picture of this compound, offering insights that are directly applicable to structure-activity relationship (SAR) studies and lead optimization.
The Static Picture: Solid-State Conformation via X-Ray Crystallography
Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous, high-resolution snapshot of a molecule's structure in the solid state.[5] It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice.
Causality of Experimental Choice
We begin with SCXRD because it provides a definitive, experimentally determined 3D structure. This "frozen" conformation serves as a crucial reference point for both solution-state and computational studies. While the crystal packing forces can influence the observed conformation, it often represents a stable, low-energy state.[6] For molecules with flexible groups, like the subject of this guide, understanding this baseline is essential.
Experimental Protocol: Single-Crystal Growth and Data Collection
A high-quality crystal is the most critical and often most challenging prerequisite for successful SCXRD analysis.[7]
Step 1: Material Purification
-
Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality. Recrystallization or column chromatography are standard purification methods.
Step 2: Crystal Growth
-
Method: Slow evaporation is a reliable starting point for small organic molecules.[8]
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble. Highly soluble compounds tend to precipitate rapidly, forming small or disordered crystals. A solubility screen with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) is recommended.
-
Procedure:
-
Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial.
-
Filter the solution to remove any particulate matter.
-
Cover the vial with a cap containing a small pinhole or with parafilm punctured by a needle. This slows the rate of evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
Step 3: Data Collection and Structure Refinement
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer.[8]
-
The crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[7]
-
The resulting data are processed to determine the unit cell dimensions and the electron density map, from which the atomic positions are determined and refined.[7]
Data Presentation and Interpretation
Key structural data should be summarized for clarity.
| Parameter | Description | Expected Insights for the Target Molecule |
| Bond Lengths & Angles | Precise measurements of covalent bonds. | Confirmation of molecular connectivity and identification of any unusual geometries. |
| Torsion Angles | Define the rotation around key single bonds. | Crucial for describing the conformation of the flexible linker and the orientation of the phenyl and acetamide groups. |
| Hydrogen Bonds | Key intermolecular interactions. | The sulfonamide (N-H) and amide (N-H) groups are strong H-bond donors. The sulfonyl (S=O) and carbonyl (C=O) oxygens are acceptors. These interactions will dictate the crystal packing. |
| Crystal Packing | Arrangement of molecules in the unit cell. | Reveals how molecules interact with their neighbors, forming motifs like chains, sheets, or 3D networks. |
The Dynamic Picture: Solution-State Conformation via NMR Spectroscopy
While crystallography provides a static image, molecules in solution are dynamic, existing as an equilibrium of different conformers.[9] NMR spectroscopy is a powerful tool to probe this dynamic behavior and determine the average conformation or the populations of different conformers in solution.[10][11]
Causality of Experimental Choice
Solution-state NMR provides data in an environment that more closely mimics physiological conditions. Key NMR parameters like chemical shifts (δ), scalar coupling constants (J), and Nuclear Overhauser Effects (NOEs) are sensitive to the molecule's geometry and conformation.[11] This allows us to map intramolecular distances and dihedral angles, painting a picture of the molecule's shape and flexibility in solution.
Experimental Protocol: 1D and 2D NMR Analysis
Step 1: Sample Preparation
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for sulfonamides as it can help to resolve the N-H protons.
Step 2: 1D NMR Acquisition
-
¹H NMR: Provides information on the number and type of protons and their connectivity through spin-spin coupling. The chemical shifts of the amide and sulfonamide N-H protons can be sensitive to hydrogen bonding and conformation.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
Step 3: 2D NMR for Structural Assignment & Conformation
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). Essential for assigning the proton signals of the phenyl ring and the methylene bridge.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is proportional to 1/r⁶, where r is the distance between the protons.
Step 4: Interpretation
-
Look for key NOE correlations. For example, an NOE between a proton on the phenyl ring and the methylene bridge protons can define the orientation of the benzyl group relative to the acetamide moiety. An NOE between the amide N-H and the methylene protons can constrain the torsion angle of the amide bond.
The Predictive Picture: In Silico Conformational Analysis
Computational chemistry provides the tools to explore the entire conformational energy landscape of a molecule.[12] By identifying all low-energy minima, we can predict the most probable conformations and understand the energy barriers between them. This complements experimental data and helps rationalize observed behaviors.[13]
Causality of Experimental Choice
A systematic conformational search can uncover stable structures that may be difficult to isolate or observe experimentally. It is a cost-effective method to screen the vast conformational space and prioritize conformations for further study, such as in molecular docking simulations.[14]
Workflow: Computational Conformational Search
This workflow outlines a robust procedure for identifying the global and local energy minima conformations.
Caption: A typical workflow for in silico conformational analysis.
Protocol Steps:
-
Initial Structure: Generate an initial 3D structure from the 2D chemical drawing.
-
Molecular Mechanics (MM) Search: Use a fast MM force field (like MMFF94) to rapidly generate thousands of potential conformations by systematically rotating all rotatable bonds.[14]
-
Clustering: After energy minimization, group the resulting structures based on shape (RMSD) to identify unique conformations.
-
Quantum Mechanics (QM) Refinement: Take the unique, low-energy conformers (e.g., all within 10 kcal/mol of the minimum) and re-optimize their geometries using a more accurate QM method, like Density Functional Theory (DFT).[15] This provides more reliable relative energies.
-
Analysis: Analyze the final ranked list of conformers. The relative energies can be used to calculate a theoretical Boltzmann population distribution at a given temperature, predicting the probability of finding the molecule in each conformation.
Synthesis of Evidence: Building a Coherent Structural Model
The true scientific insight comes from integrating the data from all three methods.
| Method | Environment | Key Question Answered | Potential Discrepancies |
| SCXRD | Solid State | What is a stable, low-energy conformation? What are the key intermolecular interactions? | The observed conformation might be a result of crystal packing forces and not the global minimum energy structure. |
| NMR (NOESY) | Solution | What is the average conformation in a solvent? Is the molecule flexible or rigid? | Provides time-averaged and distance-averaged data. May not distinguish between two rapidly interconverting conformers and a single averaged structure. |
| Computational | Gas Phase / Solvated | What are all possible low-energy conformations and their relative stabilities? | The accuracy depends on the level of theory. Implicit solvent models may not perfectly capture specific solute-solvent interactions. |
Analysis Strategy:
-
Compare the key torsion angles from the crystal structure with the lowest-energy computed conformers.
-
Calculate expected NOE distances from the computed conformers and compare them with experimental NMR data.
-
If the crystal structure conformation is high in computed energy, it suggests a significant influence of crystal packing.
-
If NMR data suggests more flexibility than the lowest-energy computed structure, it indicates that the molecule likely exists as a population of several conformers separated by low energy barriers.
Implications for Drug Development
The conformational profile of this compound directly impacts its potential as a therapeutic agent.
-
Receptor Binding: The sulfonamide group is a known zinc-binding group, critical for inhibiting metalloenzymes like carbonic anhydrases.[16] The preferred conformation will dictate how effectively this group can be presented to the active site zinc ion.
-
Structure-Activity Relationships (SAR): Understanding the stable conformations allows for more intelligent molecular design. Modifications can be made to favor the bioactive conformation, potentially increasing potency and selectivity.
-
Covalent Inhibition: The chloroacetamide group is a potential electrophile for covalent bond formation with nucleophilic residues (e.g., cysteine) on a target protein. The accessibility and orientation of this group are determined by the molecule's overall conformation.
By employing this integrated structural analysis workflow, researchers can gain a deep and actionable understanding of their drug candidates, accelerating the journey from molecular concept to clinical reality.
References
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An In-Depth Technical Guide to the Solubility of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide in Common Laboratory Solvents
Introduction
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is a multifaceted organic compound featuring a chloroacetamide group, an aromatic ring, and a sulfamoyl moiety. This unique combination of functional groups suggests its potential as a synthetic intermediate in the development of novel pharmaceutical agents. The chloroacetamide group, for instance, can act as a reactive handle for covalent modification of biological targets, a strategy of growing importance in drug discovery. A thorough understanding of the solubility of this compound in various laboratory solvents is paramount for its synthesis, purification, formulation, and biological screening.
This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive empirical data in the public domain for this specific molecule, this document outlines a predictive framework based on its structural attributes and provides detailed experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Physicochemical Properties and Solubility Prediction
A molecule's solubility is dictated by its physicochemical properties. While experimental data for this compound is not widely available, we can predict its behavior by dissecting its structural components.
Molecular Structure:
Caption: Chemical structure of this compound.
The molecule can be deconstructed into three key regions influencing its solubility:
-
The Chloroacetamide Moiety (ClCH₂CONH-): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This contributes to solubility in polar solvents. The α-chloro group is electron-withdrawing.
-
The Phenyl Ring (-C₆H₄-): This aromatic ring is nonpolar and hydrophobic, which will favor solubility in nonpolar organic solvents.
-
The Sulfamoyl Group (-SO₂NH₂): This is a highly polar and acidic functional group. The two oxygen atoms and the amino group are strong hydrogen bond acceptors and donors, respectively. This group will significantly enhance solubility in polar protic solvents, particularly water, and can lead to pH-dependent solubility.
Predicted Solubility Profile:
Based on the principle of "like dissolves like," we can forecast the solubility of this compound in various classes of solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The sulfamoyl and amide groups can form strong hydrogen bonds with these solvents. Solubility in water is expected to be pH-dependent due to the acidic nature of the sulfonamide proton. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents can accept hydrogen bonds and have high dipole moments, effectively solvating the polar sulfamoyl and amide groups. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The dominant polar functional groups will have weak interactions with nonpolar solvents, leading to poor solubility. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have a moderate polarity and may offer some solubility, but are unlikely to be as effective as polar aprotic solvents. |
Computational Prediction of Solubility:
For a more quantitative estimation, computational models can be employed. Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based methods, such as the general solubility equation, can predict solubility based on molecular descriptors.[1] Machine learning algorithms are also increasingly used for accurate solubility prediction, though they require extensive training datasets.[2][3]
Experimental Determination of Solubility
Empirical measurement remains the gold standard for determining solubility. The following section details a robust protocol for quantifying the solubility of this compound.
The Saturation Shake-Flask Method:
This is a widely accepted method for determining equilibrium solubility.[4][5]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (high purity)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow:
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of solid this compound and add it to a vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be visible after the equilibration period.
-
Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours). It is advisable to test at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials to ensure complete sedimentation of the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic solid particles.
-
Analysis: Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) and create a series of standard solutions of known concentrations. Dilute the filtered supernatant to a concentration that falls within the range of the standard curve. Analyze both the standards and the diluted sample using a validated analytical method, such as HPLC-UV.
-
Quantification: Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions. Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. This relationship can be quantified by the van't Hoff equation.
-
pH: The sulfamoyl group (-SO₂NH₂) has an acidic proton. In aqueous solutions, the solubility of the compound is expected to increase significantly at higher pH values as the neutral compound is converted to its more soluble anionic form. The pKa of the sulfonamide proton will be a critical parameter in defining this pH-solubility profile.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form being used in solubility studies.
Safety and Handling
As a chloroacetamide and sulfonamide derivative, this compound requires careful handling.
General Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.[6][7]
-
Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Specific Hazards:
-
Chloroacetamides: This class of compounds can be toxic if swallowed and may cause skin sensitization upon repeated contact.[9][10]
-
Sulfonamides: Some sulfonamides can cause allergic reactions in sensitive individuals.
In case of exposure, follow standard first-aid procedures and seek medical attention.[9] Dispose of waste according to local regulations.
Conclusion
While direct experimental data on the solubility of this compound is not readily found in the literature, a systematic approach based on its molecular structure allows for a strong predictive understanding of its solubility behavior. This guide provides the theoretical framework for these predictions and a detailed, practical protocol for the empirical determination of its solubility in common laboratory solvents. By understanding and controlling the factors that influence solubility, researchers can effectively handle this compound in various experimental settings, from organic synthesis to biological assays, thereby facilitating its potential applications in pharmaceutical research and development.
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Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]
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How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. Available at: [Link]
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Qualitative Analysis. Wired Chemist. Available at: [Link]
-
Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Organic Chemistry Frontiers. Available at: [Link]
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Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
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"Like dissolves like". LibreTexts Chemistry. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. Available at: [Link]
-
ICSC 0640 - 2-CHLOROACETAMIDE. International Labour Organization. Available at: [Link]
-
Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer. Available at: [Link]
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MATERIAL SAFETY DATA SHEETS CHLOROACETAMIDE. Cleanchem. Available at: [Link]
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An In-depth Technical Guide to the Stability of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Introduction
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is a key chemical intermediate in the synthesis of several pharmaceutical compounds. The integrity and purity of such intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability of this compound, offering a framework for its evaluation under various experimental conditions. Understanding the chemical behavior of this molecule is crucial for developing robust manufacturing processes, establishing appropriate storage conditions, and ensuring regulatory compliance.[1][2][3][4]
The molecular structure of this compound contains two primary moieties of interest from a stability perspective: the chloroacetamide group and the sulfamoylphenyl group. The chloroacetamide functional group is known to be susceptible to hydrolysis and nucleophilic substitution, while the sulfonamide group can undergo oxidative degradation.[5][6][7][8] Therefore, a systematic approach to stability testing, often referred to as forced degradation, is essential to identify potential degradation pathways and products.[1][2][3]
This document outlines the principles and methodologies for conducting forced degradation studies, including hydrolytic, oxidative, thermal, and photostability assessments, in line with the guidelines from the International Council for Harmonisation (ICH).[9][10][11][12] Furthermore, it details a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for the accurate quantification of the parent compound and its degradants.
Forced Degradation: A Strategic Framework
Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing.[2][3] The primary objectives are to elucidate degradation pathways, identify likely degradation products, and establish the intrinsic stability of the molecule.[1][2][4] This information is invaluable for the development of stable formulations and for validating the specificity of analytical methods.[2][13]
A typical forced degradation study for this compound would encompass the following stress conditions:
-
Hydrolysis: Across a range of pH values (acidic, neutral, and basic).
-
Oxidation: Using a common oxidizing agent such as hydrogen peroxide.
-
Thermal Stress: Exposure to elevated temperatures.
-
Photostability: Exposure to light and UV radiation.
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent compound.[1]
Experimental Workflow for Forced Degradation
The following diagram illustrates a logical workflow for conducting a comprehensive forced degradation study.
Caption: General workflow for forced degradation studies.
Detailed Experimental Protocols
Hydrolytic Stability
The chloroacetamide moiety is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[6][7][8][14][15] This experiment aims to determine the rate of degradation at different pH levels.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.
-
Prepare solutions of 0.1 N Hydrochloric Acid (HCl), Purified Water (for neutral hydrolysis), and 0.1 N Sodium Hydroxide (NaOH).
-
-
Stress Conditions:
-
Acidic: Add a known volume of the stock solution to the 0.1 N HCl solution to achieve a final concentration of ~100 µg/mL. Incubate the solution in a water bath at 60°C.
-
Neutral: Add the same volume of stock solution to Purified Water. Incubate at 60°C.
-
Basic: Add the same volume of stock solution to the 0.1 N NaOH solution. Keep this solution at room temperature due to the typically rapid rate of base-catalyzed hydrolysis.[8][14]
-
-
Sampling and Analysis:
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before dilution for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Oxidative Stability
The sulfonamide group can be susceptible to oxidation, potentially leading to the formation of various degradation products.[5][16][17][18]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the compound (1 mg/mL) as described above.
-
Use a 3% solution of hydrogen peroxide (H₂O₂) as the oxidizing agent.
-
-
Stress Conditions:
-
Add a known volume of the stock solution to the 3% H₂O₂ solution to achieve a final concentration of ~100 µg/mL.
-
Keep the solution at room temperature and protect it from light.
-
-
Sampling and Analysis:
-
Withdraw aliquots at specified time points.
-
Dilute the samples with the mobile phase and analyze immediately using the HPLC method.
-
Thermal Stability
This test evaluates the stability of the compound in its solid state at elevated temperatures.
Protocol:
-
Sample Preparation:
-
Place a thin layer of the solid this compound powder in a petri dish or a suitable vial.
-
-
Stress Conditions:
-
Expose the sample to a temperature of 80°C in a calibrated oven for a specified duration (e.g., 48 hours).
-
-
Analysis:
-
After the exposure period, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the stressed solid, dissolve it in a suitable solvent, and analyze by HPLC to determine the extent of degradation.
-
Photostability
Photostability testing is crucial to determine if the compound is sensitive to light. The ICH Q1B guideline provides a standardized approach for this evaluation.[9][19][20][21][22][23]
Protocol:
-
Sample Preparation:
-
Expose both the solid compound and a solution of the compound (~100 µg/mL in a suitable solvent) to the light source.
-
Prepare a "dark" control sample, wrapped in aluminum foil, to be stored under the same conditions to separate light-induced degradation from thermal degradation.
-
-
Stress Conditions:
-
Analysis:
-
Analyze the exposed samples and the dark control by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation.
-
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products, excipients, and impurities.
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape of acidic and basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute any late-eluting degradants, then return to initial conditions. | Ensures separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Detector | UV/Vis or Diode Array Detector (DAD) | DAD is preferred as it can provide spectral information to assess peak purity. |
| Wavelength | Determined by UV scan (e.g., 230 nm) | Wavelength of maximum absorbance for the parent compound. |
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be predicted.
Caption: Predicted degradation pathways for the target compound.
Primary Degradation Mechanisms:
-
Hydrolysis of the Chloroacetamide: The most likely degradation pathway is the nucleophilic substitution of the chlorine atom by a hydroxyl group under aqueous conditions, especially under basic catalysis, to form 2-hydroxy-N-[(4-sulfamoylphenyl)methyl]acetamide.[6][7][8]
-
Amide Bond Cleavage: Under more forceful acidic or basic conditions, the amide bond can be hydrolyzed, leading to the formation of (4-sulfamoylphenyl)methanamine and chloroacetic acid.[7][14][15]
-
Oxidation of the Sulfonamide: The sulfonamide group could potentially undergo oxidation, although this is generally less facile than the hydrolysis of the chloroacetamide.[5][18][24]
Data Interpretation and Summary
The results from the forced degradation studies should be systematically tabulated to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradants (Relative Retention Time) |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 h | ~15% | Degradant A (RRT 0.85) |
| Base Hydrolysis | 0.1 N NaOH, RT | 4 h | ~25% | Degradant B (RRT 0.70), Degradant A (RRT 0.85) |
| Neutral Hydrolysis | Water, 60°C | 24 h | < 2% | - |
| Oxidation | 3% H₂O₂, RT | 24 h | ~8% | Degradant C (RRT 1.15) |
| Thermal (Solid) | 80°C | 48 h | < 1% | - |
| Photostability (Solid) | ICH Q1B | - | < 1% | - |
| Photostability (Solution) | ICH Q1B | - | ~5% | Minor peaks observed |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Recommendations
This technical guide provides a robust framework for assessing the stability of this compound. The primary liability of this molecule is its susceptibility to hydrolysis, particularly under basic conditions, which leads to the substitution of the chloride atom. The compound exhibits good stability under thermal and photolytic stress in the solid state.
Key Recommendations:
-
Handling and Storage: To ensure long-term stability, this compound should be stored in well-sealed containers, protected from moisture and high humidity, at controlled room temperature.
-
Process Development: During subsequent synthesis steps, exposure to strongly basic aqueous conditions should be minimized in duration and temperature to prevent the formation of hydrolytic impurities.
-
Analytical Control: The described stability-indicating HPLC method should be fully validated according to ICH Q2(R1) guidelines to ensure it is suitable for routine quality control and stability monitoring.
By implementing these systematic studies and following the outlined recommendations, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby contributing to the development of safe and effective pharmaceutical products.
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spectroscopic data (NMR, IR, MS) for 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
An In-depth Technical Guide to the Predicted Spectroscopic Profile of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Introduction: Structural Elucidation of a Novel Synthetic Intermediate
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. The molecule this compound represents a key synthetic intermediate, incorporating several critical functional groups: a reactive chloroacetamide moiety, a central benzylamine core, and a sulfonamide group. Understanding its structural and electronic properties is paramount for its application in medicinal chemistry.
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for this compound. In the absence of published experimental spectra for this specific molecule, this document serves as a robust theoretical framework for researchers. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with structurally related compounds, we can construct a highly accurate, anticipated spectroscopic profile. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound with confidence.
Molecular Structure and Functional Group Analysis
Before delving into the spectroscopic predictions, a thorough analysis of the molecule's structure is essential.
Chemical Structure:
Key Functional Groups and Structural Features:
-
Secondary Amide: The -C(=O)NH- group is a rigid, planar system that will show characteristic signals in both NMR and IR spectroscopy.
-
Chloroalkane: The -CH2Cl group contains an electronegative chlorine atom that significantly influences the chemical environment of the adjacent protons and carbon.
-
Benzyl System: The methylene bridge (-CH2-) connecting the amide nitrogen to the aromatic ring.
-
Para-substituted Aromatic Ring: A 1,4-disubstituted benzene ring which will give rise to a characteristic, simplified splitting pattern in the aromatic region of the ¹H NMR spectrum.
-
Sulfonamide: The -SO₂NH₂ group is a strong electron-withdrawing group with distinct IR stretching frequencies and an influence on the aromatic ring's electronic environment.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions are based on established chemical shift theory and data from analogous structures.[1]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is based on its ability to dissolve polar, amide-containing compounds and to ensure the observation of exchangeable protons (NH).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Causality |
| ~8.8 - 9.2 | Triplet (t) | 1H | Amide N-H | The amide proton is deshielded by the adjacent carbonyl group. It will couple with the two protons of the benzylic -CH₂- group, resulting in a triplet. |
| ~7.85 | Doublet (d) | 2H | **Aromatic H (ortho to -SO₂NH₂) ** | These protons are strongly deshielded by the anisotropic effect and the electron-withdrawing nature of the adjacent sulfonamide group. |
| ~7.45 | Doublet (d) | 2H | Aromatic H (ortho to -CH₂NH-) | These protons are less deshielded than their counterparts and appear further upfield. The para-substitution leads to a classic AA'BB' system, appearing as two distinct doublets. |
| ~7.30 | Singlet (s) | 2H | Sulfonamide -SO₂NH₂ | These protons are typically observed as a broad singlet. Their chemical shift can be variable and is concentration-dependent. |
| ~4.40 | Doublet (d) | 2H | Benzylic -CH₂- | These protons are adjacent to both the aromatic ring and the amide nitrogen. They are coupled to the amide N-H, resulting in a doublet. |
| ~4.25 | Singlet (s) | 2H | Chloroacetyl -CH₂Cl | These protons are adjacent to an electronegative chlorine atom and a carbonyl group, causing a significant downfield shift. They have no adjacent protons, hence they appear as a singlet.[1] |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~166.0 | Amide C=O | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of amides.[1] |
| ~143.5 | Aromatic C (ipso, attached to -SO₂NH₂) ** | The carbon directly attached to the electron-withdrawing sulfonamide group is deshielded. |
| ~140.0 | Aromatic C (ipso, attached to -CH₂NH-) | The carbon attached to the benzyl group. |
| ~128.0 | Aromatic C (ortho to -CH₂NH-) | Aromatic carbons influenced by the benzyl substituent. |
| ~127.5 | Aromatic C (ortho to -SO₂NH₂) ** | Aromatic carbons deshielded by the sulfonamide group. |
| ~45.0 | Benzylic -CH₂- | The aliphatic carbon adjacent to the aromatic ring and the nitrogen atom. |
| ~43.5 | Chloroacetyl -CH₂Cl | This carbon is directly attached to the electronegative chlorine atom, causing a downfield shift into the 40-50 ppm range.[1] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Shimming: Tune and match the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Set a spectral width of approximately 12-16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set a spectral width of ~220 ppm and a longer relaxation delay (5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.
Workflow for NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
IR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring their characteristic vibrational frequencies.
Predicted IR Absorption Bands (ATR-FTIR)
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Causality and Field Insights |
| ~3350 & ~3250 | Medium, Sharp | N-H Stretch | Sulfonamide -NH₂ | Primary sulfonamides typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations. |
| ~3300 | Medium, Sharp | N-H Stretch | Amide N-H | The N-H stretch of a secondary amide is a reliable indicator of this functional group. Its position can be affected by hydrogen bonding.[1] |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H | Stretching vibrations for sp² C-H bonds on the benzene ring. |
| ~2950-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the two -CH₂- groups. |
| ~1660 | Strong | C=O Stretch | Amide I Band | This is one of the most intense and characteristic peaks in the spectrum, corresponding to the carbonyl stretch of the secondary amide.[1] |
| ~1550 | Medium | N-H Bend | Amide II Band | This band arises from a combination of N-H bending and C-N stretching and is diagnostic for secondary amides. |
| ~1340 | Strong | S=O Asymmetric Stretch | Sulfonamide S=O | The asymmetric stretch of the S=O bonds in the sulfonamide group is a strong, reliable absorption. |
| ~1160 | Strong | S=O Symmetric Stretch | Sulfonamide S=O | The corresponding symmetric stretch for the sulfonamide group, also a very strong and characteristic band. |
| ~750 | Medium-Strong | C-Cl Stretch | Chloroalkane C-Cl | The vibration of the carbon-chlorine bond typically appears in the fingerprint region. |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically subtract the background spectrum. The resulting transmittance or absorbance spectrum can then be analyzed for peak positions and intensities.
Workflow for IR Analysis
Caption: Workflow for structural analysis by LC-MS/MS.
Conclusion: A Self-Validating Spectroscopic Profile
This guide presents a detailed, predictive spectroscopic profile for this compound. The convergence of predicted data from NMR, IR, and MS provides a powerful, self-validating system for the compound's identification. The predicted ¹H and ¹³C NMR spectra define the unique chemical environments of the carbon-hydrogen framework. The IR spectrum confirms the presence of all key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the compound's connectivity through fragmentation analysis. When experimental data is acquired, it can be cross-referenced with this guide to achieve rapid and confident structural confirmation.
References
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Missioui, M., et al. (2022). "2-Chloro-N-(4-hydroxyphenyl)acetamide". IUCrData, 7(12). Available at: [Link]
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National Institute of Standards and Technology (NIST). "Acetamide, 2-chloro-N-(4-methylphenyl)-". NIST Chemistry WebBook. Available at: [Link]
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National Institute of Standards and Technology (NIST). "Acetamide, 2-chloro-". NIST Chemistry WebBook. Available at: [Link]
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LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]
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Sajed, T., et al. (2024). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning". Metabolites, 14(5), 290. Available at: [Link]
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The Ascendant Trajectory of Sulfamoylphenyl Acetamides: A Technical Guide to Therapeutic Innovation
Abstract
The sulfamoylphenyl acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a spectrum of debilitating diseases. This technical guide provides an in-depth exploration of this chemical class, navigating from the fundamental principles of its synthesis to its multifaceted therapeutic applications. We will dissect the nuanced structure-activity relationships that govern its efficacy as anticancer, anti-inflammatory, and enzyme-inhibiting agents. Detailed, field-proven protocols for synthesis and in vitro evaluation are presented to empower researchers in their quest for novel therapeutics. Furthermore, this guide delves into the molecular intricacies of its mechanism of action, illuminated by molecular modeling studies, to provide a rational basis for future drug design and development. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, fostering a deeper understanding and accelerating the translation of sulfamoylphenyl acetamide derivatives from the laboratory to the clinic.
Introduction: The Architectural Allure of a Privileged Scaffold
The sulfamoylphenyl acetamide core, characterized by a central phenyl ring bearing both a sulfonamide (-SO₂NH₂) and an acetamide (-NHCOCH₃) moiety, represents a cornerstone in contemporary drug discovery. Its therapeutic potential stems from the unique electronic and steric properties conferred by these functional groups, which facilitate a diverse array of interactions with biological macromolecules. The sulfonamide group, a classic pharmacophore, is a well-established hydrogen bond donor and acceptor, crucial for anchoring the molecule within the active sites of various enzymes.[1] Concurrently, the acetamide linkage provides a synthetically tractable handle for the introduction of a wide range of substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide will systematically unravel the therapeutic promise of this scaffold, focusing on three key areas of application: oncology, inflammation, and enzyme inhibition. We will explore the causality behind experimental choices in the design and synthesis of these derivatives and provide a transparent, self-validating framework for their biological evaluation.
Synthetic Pathways: From Conception to Compound
The synthesis of sulfamoylphenyl acetamide derivatives is typically achieved through a convergent and efficient synthetic strategy. The following protocol outlines a general and robust method for the preparation of the core scaffold and its subsequent derivatization.
General Synthesis of N-(4-sulfamoylphenyl)acetamide
This protocol describes the synthesis of the foundational compound, N-(4-sulfamoylphenyl)acetamide, from which a multitude of derivatives can be generated.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfanilamide (1 equivalent) in anhydrous acetone.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Acylation: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Remove the acetone under reduced pressure. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold deionized water and then recrystallize from a suitable solvent system, such as ethanol/water, to yield pure N-(4-sulfamoylphenyl)acetamide.
-
Drying: Dry the purified product under vacuum.
Logical Relationship: Synthesis of Sulfamoylphenyl Acetamide Derivatives
Caption: General synthetic workflow for sulfamoylphenyl acetamide derivatives.
Therapeutic Applications and Mechanistic Insights
The sulfamoylphenyl acetamide scaffold has been extensively explored for a variety of therapeutic applications, with the most prominent being in anticancer and anti-inflammatory drug discovery.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has demonstrated the potential of sulfamoylphenyl acetamide derivatives as potent anticancer agents.[2] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
The anticancer effects of these derivatives are often attributed to their ability to inhibit enzymes such as carbonic anhydrases (CAs) and various kinases.[3] Certain derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.
Signaling Pathway: Induction of Apoptosis by Sulfamoylphenyl Acetamide Derivatives
Caption: Simplified intrinsic apoptosis signaling pathway induced by certain derivatives.
Systematic structural modifications of the sulfamoylphenyl acetamide scaffold have yielded crucial insights into the determinants of anticancer potency.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acetamide moiety significantly influence anticancer activity. Electron-withdrawing groups, such as chloro or nitro groups, have been shown to enhance cytotoxicity in certain cancer cell lines.[4]
-
The Acetamide Linker: The length and flexibility of the linker between the phenyl ring and the terminal group can impact the compound's ability to fit into the binding pocket of its target enzyme.
-
Terminal Groups: The introduction of various heterocyclic rings at the terminus of the acetamide side chain has proven to be a successful strategy for enhancing anticancer activity. For instance, derivatives bearing thiazole or pyrazole moieties have demonstrated potent inhibitory effects against various cancer cell lines.[5]
The following table summarizes the in vitro cytotoxic activity of representative sulfamoylphenyl acetamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4d | A549 (Lung) | 1.81 - 2.11 | [2] |
| 4k | HeLa (Cervical) | 1.92 - 2.52 | [2] |
| 4s | MCF-7 (Breast) | 2.12 - 2.52 | [2] |
| 5b | MCF-7 (Breast) | 5.21 | [3] |
| 3d | MDA-MB-231 (Breast) | 35.9 | [2] |
Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] However, their long-term use is often associated with gastrointestinal side effects due to the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry, and sulfamoylphenyl acetamide derivatives have emerged as a promising class of such agents.[6][7]
The COX-2 enzyme possesses a larger and more flexible active site compared to COX-1.[7] The sulfonamide moiety of sulfamoylphenyl acetamide derivatives is crucial for their selective binding to the COX-2 active site. Molecular docking studies have revealed that the sulfonamide group forms key hydrogen bond interactions with amino acid residues within a secondary pocket of the COX-2 active site, an interaction that is not as favorable in the narrower COX-1 active site.[8][9] This selective binding prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7]
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Caption: General workflow for an in vitro COX-2 inhibition assay.
The following table presents the COX-2 inhibitory activity and selectivity of selected sulfamoylphenyl acetamide derivatives. The selectivity index (SI) is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2, with a higher value indicating greater selectivity for COX-2.
| Compound ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Celecoxib (Reference) | 0.04 | >10 | >250 | [8] |
| Compound 20 | < 100 (Selective) | > 100 | - | [8] |
| Compound 21 | < 100 (Selective) | > 100 | - | [8] |
| Compound 23 | < 100 (Selective) | > 100 | - | [8] |
| Compound 34 | < 100 (Selective) | > 100 | - | [8] |
Urease Inhibition: A Potential Anti-ulcer Strategy
Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by Helicobacter pylori, a major contributor to gastritis and peptic ulcers.[1] Inhibition of urease is therefore a viable therapeutic strategy. Sulfamoylphenyl acetamide derivatives have been investigated as potential urease inhibitors.[10]
The structure-activity relationship for urease inhibition by these derivatives highlights the importance of specific structural features:
-
Thiazole Moiety: The presence of a thiazole ring conjugated to the sulfonamide group has been shown to be a key determinant of potent urease inhibitory activity.[10]
-
Acetamide Side Chain: The nature of the substituent on the acetamide nitrogen also influences the inhibitory potential. Phenyl-alkyl groups on the acetamide have been found to be more effective than fluoro-substituted biphenyl groups.[10]
Detailed Experimental Protocols
To facilitate further research and development in this promising area, this section provides detailed, step-by-step protocols for key in vitro assays.
Protocol for MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Sulfamoylphenyl acetamide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the sulfamoylphenyl acetamide derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol for In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol outlines a fluorometric assay for the high-throughput screening of COX-2 inhibitors.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control)
-
96-well white opaque flat-bottom plates
-
Fluorescence multiwell plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX cofactor, and arachidonic acid according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of the diluted test compound (sulfamoylphenyl acetamide derivative) to the designated wells.
-
Enzyme Control (EC) Wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) Wells: Add a known COX-2 inhibitor like Celecoxib.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor. Add 80 µL of the reaction mix to each well.
-
Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percentage of inhibition for the test compounds relative to the enzyme control and determine their IC₅₀ values.
Conclusion and Future Directions
The sulfamoylphenyl acetamide scaffold has unequivocally demonstrated its value as a versatile and potent platform for the development of novel therapeutic agents. The wealth of research highlighted in this guide underscores its significant potential in oncology, inflammation, and the inhibition of specific enzymes. The synthetic tractability of this core allows for extensive chemical exploration, paving the way for the optimization of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on a more comprehensive exploration of the structure-activity relationships, particularly through the application of computational modeling and machine learning to predict the activity of novel derivatives. Furthermore, a deeper investigation into the off-target effects and the long-term safety profiles of the most promising candidates will be crucial for their successful clinical translation. The continued innovation in the design and synthesis of sulfamoylphenyl acetamide derivatives holds the promise of delivering next-generation therapeutics for a range of unmet medical needs.
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- Pérez-González, O., et al. (2023). A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids. Pharmaceuticals, 16(12), 1688.
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Methodological & Application
Application Notes & Protocols: A Framework for the Preclinical Evaluation of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Preamble: Deconstructing the Candidate for Rational Experimental Design
The molecule 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide presents a compelling case for dual-mechanism investigation. Its structure is a composite of two well-established pharmacophores:
-
The Sulfonamide Moiety (-SO₂NH₂): This functional group is the cornerstone of a major class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1][2] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[3] Therefore, inhibition of these tumor-associated CAs is a validated strategy in oncology.[3][4]
-
The α-Chloroacetamide Moiety (-C(O)CH₂Cl): This group is a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic amino acid residues, most notably cysteine, within protein active sites.[5] This functionality is increasingly utilized in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.[5] Beyond specific enzyme inhibition, such reactive moieties can also induce cellular stress responses, potentially leading to apoptosis.[6]
This dual-pharmacophore structure logically dictates a two-pronged investigational approach. The primary hypotheses are that the compound may act as (1) a carbonic anhydrase inhibitor and/or (2) a cytotoxic agent with potential anticancer activity. This guide outlines a comprehensive, tiered experimental workflow to systematically test these hypotheses, moving from broad initial screening to detailed mechanistic elucidation.
Logical Workflow for Compound Evaluation
The experimental design follows a logical cascade, where the results of each phase inform the subsequent steps. This ensures an efficient allocation of resources and a robust, evidence-based characterization of the compound's biological activity.
Figure 1: Tiered experimental workflow for evaluating this compound.
Section 1: Foundational In Vitro Screening
This initial phase aims to rapidly assess the two primary hypotheses: carbonic anhydrase inhibition and general cytotoxicity.
Protocol: Carbonic Anhydrase Inhibition Assay
Scientific Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of key carbonic anhydrase isoforms. We prioritize testing against a ubiquitous cytosolic isoform (hCA II) for selectivity and two tumor-associated transmembrane isoforms (hCA IX and hCA XII) for therapeutic relevance.[4] The assay is based on the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, a yellow-colored product monitored spectrophotometrically. Acetazolamide, a clinically used pan-CA inhibitor, serves as the positive control.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
Enzyme Stock: Reconstitute recombinant human CA II, IX, and XII enzymes in assay buffer to a stock concentration of 1 mg/mL.
-
Substrate Stock: Prepare a 10 mM solution of 4-Nitrophenyl Acetate (4-NPA) in acetonitrile.
-
Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO.
-
Positive Control: Prepare a 10 mM stock of Acetazolamide in DMSO. Create serial dilutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the appropriate enzyme solution (final concentration ~10 nM).
-
Add 10 µL of the test compound or control dilutions (final DMSO concentration should be ≤1%). Include "enzyme only" and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of 4-NPA substrate stock solution (final concentration 0.5 mM).
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the "enzyme only" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
| Compound | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | hCA XII (IC₅₀, nM) |
|---|---|---|---|
| Test Compound | 1,250 | 85 | 110 |
| Acetazolamide | 12 | 25 | 6 |
Protocol: Cell Viability and Cytotoxicity Assay
Scientific Rationale: This protocol determines the compound's effect on the viability and proliferation of cancer cells.[8] The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity and throughput.[9][10] It quantifies ATP, an indicator of metabolically active cells. A panel of cell lines should be used, including those known to overexpress CA IX (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., MCF-10A) to assess cancer selectivity.[7]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture selected cell lines to ~80% confluency.
-
Trypsinize, count, and seed cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" (DMSO only) and "no cell" wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the average "no cell" background from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Table 2: Hypothetical Cell Viability Data
| Compound | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | MCF-10A (IC₅₀, µM) | Selectivity Index (MCF-10A / A549) |
|---|---|---|---|---|
| Test Compound | 5.2 | 8.1 | > 50 | > 9.6 |
| Doxorubicin | 0.1 | 0.08 | 0.5 | 5 |
Section 2: Elucidating the Mechanism of Cell Death
If the compound demonstrates potent and selective cytotoxicity in Phase 1, the next step is to determine how it induces cell death. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.[11]
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Scientific Rationale: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]
Figure 2: Distinguishing cell populations via Annexin V/PI staining.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed A549 cells (or another sensitive line) in 6-well plates and grow to ~70% confluency.
-
Treat cells with the test compound at its 1x and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Set up gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Scientific Rationale: This assay quantifies the DNA content of cells to determine the distribution of the population across the different phases of the cell cycle (G0/G1, S, G2/M).[12] A compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[14]
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cells in 6-well plates as described in protocol 2.1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze on a flow cytometer, collecting the fluorescence data on a linear scale.
-
Use cell cycle analysis software to model the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Section 3: Molecular Target Engagement and Pathway Analysis
The final phase uses molecular biology techniques to validate the findings from the cell-based assays and probe the underlying molecular pathways.
Protocol: Western Blot Analysis of Apoptosis and Cell Cycle Markers
Scientific Rationale: Western blotting provides semi-quantitative data on the expression levels of specific proteins.[15][16] If apoptosis is indicated, we will probe for cleaved Caspase-3 and cleaved PARP, which are hallmark indicators of apoptotic pathway activation.[17] If cell cycle arrest is observed, we will probe for key cell cycle regulators like p21 (CDKN1A) and Cyclin B1. β-actin serves as a loading control to ensure equal amounts of protein were loaded in each lane.[18]
Step-by-Step Protocol:
-
Protein Extraction:
-
Treat cells as described in protocol 2.1.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, anti-p21, anti-β-actin) overnight at 4°C, diluted in blocking buffer.[19]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imager.
-
Perform densitometry analysis to quantify band intensity relative to the loading control.
-
Protocol: RT-qPCR Analysis of Gene Expression
Scientific Rationale: Reverse Transcription Quantitative PCR (RT-qPCR) measures changes in mRNA levels, providing insight into the transcriptional response to the compound.[20] For example, an increase in the pro-apoptotic gene BAX and a decrease in the anti-apoptotic gene BCL2 would strongly support an apoptotic mechanism. CDKN1A (the gene for p21) expression would be expected to increase if G1 arrest is occurring.[21][22]
Step-by-Step Protocol:
-
RNA Isolation:
-
Treat cells as described in protocol 2.1.
-
Isolate total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent, including a DNase treatment step to remove genomic DNA contamination.[21]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[22]
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (BAX, BCL2, CDKN1A) and a housekeeping gene (GAPDH or ACTB), and a SYBR Green master mix.[23][24]
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to the vehicle control.
-
Conclusion and Future Directions
This comprehensive experimental framework provides a robust pathway for the preclinical evaluation of this compound. By systematically investigating its effects on carbonic anhydrase activity and cancer cell pathophysiology, researchers can build a detailed profile of the compound's mechanism of action. Positive and compelling results from this in vitro cascade would provide a strong rationale for advancing the compound into more complex models, such as 3D spheroid cultures, and eventually into in vivo animal studies to assess efficacy and safety, a critical step before any consideration for clinical trials.[9][25]
References
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Jadhav, M., & Srinivasan, V. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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Guler, O. O., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(18), 4268. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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ResearchGate. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. ResearchGate. [Link]
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Lefranc, F., & Kiss, R. (2006). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anticancer Research, 26(4B), 2827-2831. [Link]
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Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
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Akhtar, N., S Hedaitullah, M., & Khan, A. A. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 3079073. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]
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protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. protocols.io. [Link]
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Bio-protocol. (n.d.). RT-qPCR. Bio-protocol. [Link]
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Liu, Y., Zhang, Y., & Li, H. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]
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Wilson, D. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17746–17755. [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]
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KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. KCAS Bio. [Link]
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Taylor, S. C., Nadeau, K., & Poznansky, M. (2023). Brief guide to RT-qPCR. Journal of Thoracic Disease, 15(8), 4643–4651. [Link]
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Darzynkiewicz, Z., & Juan, G. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. Cancer Research, 66(8_Supplement), 4966-4966. [Link]
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Creative Bioarray. (n.d.). Cell Apoptosis Assays. Creative Bioarray. [Link]
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Stony Brook Medicine. (n.d.). RT-PCR Protocols. Office of Scientific Affairs. [Link]
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Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. [Link]
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Elabscience. (n.d.). Apoptosis and Cell Health Detection. Elabscience. [Link]
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Fennell, M., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. Scientific Reports, 12(1), 4153. [Link]
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Wikipedia. (n.d.). Clinical trial. Wikipedia. [Link]
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Wu, M., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports, 24(12), e57451. [Link]
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Application Notes and Protocols for Cell-Based Assays of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Introduction
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is a bifunctional small molecule featuring both a sulfonamide group and a reactive chloroacetamide moiety. This unique structure suggests multiple potential mechanisms of action, making a systematic cell-based assay cascade essential for elucidating its biological activity. The sulfonamide group is a well-established pharmacophore for targeting carbonic anhydrases (CAs), enzymes often upregulated in cancer and associated with pH regulation in the tumor microenvironment[1][2]. The chloroacetamide group, a reactive electrophile, can form covalent bonds with nucleophilic residues like cysteine on target proteins, potentially leading to irreversible inhibition[3]. Furthermore, recent studies have implicated chloroacetamide-containing compounds in the induction of ferroptosis, a non-apoptotic form of regulated cell death[4].
This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals to thoroughly characterize the cellular effects of this compound. The experimental workflow is designed to first establish a broad cytotoxic profile and then to dissect the specific mechanistic pathways involved, including apoptosis, cell cycle arrest, carbonic anhydrase inhibition, and ferroptosis.
Part 1: Foundational Viability and Cytotoxicity Assessment
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides essential dose-response data (e.g., IC50 values) that informs the concentrations used in subsequent mechanistic assays.
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color[1][5].
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. A serial dilution series is recommended to cover a broad concentration range (e.g., 0.1 µM to 1 mM)[5]. A vehicle control (e.g., DMSO) must be included.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Lines | HCT-116 (colon), MCF-7 (breast), A549 (lung) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 µM - 1 mM |
| Incubation Time | 24, 48, 72 hours |
| Wavelength | 570 nm |
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. This provides a measure of cell membrane integrity[6][7].
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity kit and follow the manufacturer's instructions. Typically, the collected supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and the vehicle control.
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine the mode of cell death. The dual functionality of the target compound suggests that apoptosis, cell cycle arrest, or ferroptosis could be involved.
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with the compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Unstained and single-stained controls are essential for proper compensation and gating.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caspase Activity Assays
Apoptosis is executed by a family of proteases called caspases. Measuring the activity of initiator caspases (e.g., caspase-9 for the intrinsic pathway) and executioner caspases (e.g., caspase-3) can confirm apoptotic cell death[8].
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in parallel with a viability assay).
Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the cell cycle. Flow cytometric analysis of DNA content can reveal at which phase of the cell cycle (G1, S, or G2/M) the cells are arrested[9].
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment: Plate and treat cells in 6-well plates.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for apoptosis and cell cycle analysis.
Part 3: Investigating Specific Molecular Targets
Given the chemical structure of this compound, investigating its effect on carbonic anhydrase activity and its potential to induce ferroptosis is a critical step.
Assessing Carbonic Anhydrase Inhibition in a Cellular Context
The sulfonamide moiety strongly suggests that the compound may inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX, which is induced by hypoxia[1].
Protocol: Hypoxia-Induced CA IX Activity Assay
-
Cell Culture under Hypoxia: Culture cancer cells known to express CA IX (e.g., HT-29 or MDA-MB-231) in a hypoxic chamber (1% O2) for 24-48 hours to induce CA IX expression.
-
Compound Treatment: Treat the hypoxic cells with various concentrations of the compound. A known CA inhibitor like Acetazolamide should be used as a positive control[10].
-
pH Regulation Assay: The activity of CA IX can be indirectly measured by assessing the cell's ability to regulate intracellular pH (pHi) in response to an acid load.
-
Load cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
-
Induce intracellular acidification (e.g., using a nigericin/high-K+ buffer).
-
Monitor the recovery of pHi over time using a fluorescence plate reader. CA IX inhibition will slow down the rate of pHi recovery.
-
-
Cell Invasion Assay: CA IX activity contributes to the acidification of the extracellular environment, promoting cell invasion. A transwell invasion assay can be used to assess the impact of the compound on this process[10].
-
Seed cells in the upper chamber of a Matrigel-coated transwell insert.
-
Add the compound to both the upper and lower chambers.
-
After 24-48 hours, fix and stain the cells that have invaded the lower surface of the membrane and quantify them.
-
Caption: Hypoxia-induced CA IX pathway and inhibition.
Investigating Ferroptosis Induction
The chloroacetamide group is a cysteine-reactive electrophile that can deplete glutathione (GSH) and inhibit enzymes like glutathione peroxidase 4 (GPX4), leading to lipid peroxidation and ferroptotic cell death[4].
Protocol: Assessment of Ferroptosis Markers
-
Lipid Peroxidation Assay:
-
Treat cells with the compound, a positive control for ferroptosis (e.g., Erastin or RSL3), and a ferroptosis inhibitor (e.g., Ferrostatin-1).
-
Stain cells with a lipid peroxidation sensor dye such as C11-BODIPY 581/591.
-
Analyze the shift in fluorescence (from red to green) by flow cytometry or fluorescence microscopy.
-
-
Glutathione (GSH) Depletion Assay:
-
Treat cells as above.
-
Measure intracellular GSH levels using a commercially available kit (e.g., based on ThiolTracker™ Violet or monochlorobimane).
-
-
Western Blot for Ferroptosis Markers:
-
Treat cells and lyse them to extract proteins.
-
Perform western blotting to analyze the expression levels of key ferroptosis-related proteins, such as GPX4 and Heme Oxygenase-1 (HMOX1)[4].
-
| Assay | Key Parameter Measured | Positive Control | Inhibitor |
| Lipid Peroxidation | Oxidized C11-BODIPY | Erastin, RSL3 | Ferrostatin-1 |
| GSH Levels | Intracellular Glutathione | Buthionine sulfoximine | N-acetylcysteine |
| Western Blot | GPX4, HMOX1 levels | Erastin, RSL3 | Ferrostatin-1 |
Conclusion
The provided application notes and protocols offer a structured and comprehensive approach to characterizing the cellular effects of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can effectively dissect the compound's mode of action. The bifunctional nature of this molecule warrants a multi-pronged investigational strategy, with particular attention to its potential roles as a carbonic anhydrase inhibitor and a ferroptosis inducer. The successful application of these assays will provide a robust dataset to guide further preclinical development.
References
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
- Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening.
- Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.
- Carbonic anhydrase inhibitors assay. Sigma-Aldrich.
- Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH.
- Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed.
- Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS.
- Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR.
- Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell de
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. NIH.
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. PubMed.
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PubMed.
- Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Benchchem.
- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.
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Application Notes & Protocols: A-Priori Animal Model Selection for Evaluating 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Introduction: Rationale from Chemical Structure
The compound 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is a novel chemical entity with limited published biological data. In the absence of established targets, a rational selection of preclinical animal models must be guided by a structure-activity relationship (SAR) analysis. The molecule possesses two key pharmacophores that suggest distinct, testable biological activities:
-
Aromatic Sulfonamide Moiety (-C₆H₄-SO₂NH₂): This functional group is the cornerstone of a wide range of therapeutics. Its presence suggests potential activity as a carbonic anhydrase (CA) inhibitor, a mechanism leveraged for diuretic, anti-glaucoma, and anti-cancer effects.[1][2][3] Many sulfonamides also exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4]
-
α-Chloroacetamide Moiety (-NH-C(O)-CH₂Cl): This is a reactive electrophilic group known as a "warhead" in medicinal chemistry. It can form covalent bonds with nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to potent and often irreversible inhibition.[5] This functional group is a feature of various enzyme inhibitors, including those targeting proteases and kinases, making it a candidate for anticancer activity.
Based on this structural analysis, this guide proposes a multi-pronged in vivo evaluation strategy. We will detail protocols for foundational pharmacokinetic and safety studies, followed by three distinct efficacy models targeting inflammation, cancer, and diuretic activity. This parallel-path approach is designed to efficiently probe the most probable mechanisms of action for this compound.
Diagram: General Workflow for In Vivo Compound Evaluation
The following diagram outlines the logical progression for the preclinical assessment of a new chemical entity like this compound, starting from initial safety profiling to efficacy testing in multiple disease models.
Caption: General workflow for in vivo compound evaluation.
Section 1: Foundational In Vivo Studies
Before assessing efficacy, it is critical to establish the compound's basic safety and pharmacokinetic profile. These studies are essential for selecting safe and relevant doses for subsequent efficacy models.
Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)
Objective: To determine the acute oral toxicity and identify the maximum tolerated dose (MTD) of the compound. This information is crucial for classifying the substance and guiding dose selection for further studies.[6][7]
Materials:
-
Test Compound: this compound
-
Animals: Healthy, young adult Sprague-Dawley rats (females are often slightly more sensitive), 8-10 weeks old.[6][8]
-
Vehicle: Appropriate, non-toxic vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water).
-
Oral gavage needles.
-
Standard laboratory animal housing and diet.
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days prior to dosing.[9]
-
Fasting: Fast animals overnight (withholding food but not water) before administration.[10]
-
Dose Preparation: Prepare fresh dosing solutions of the test compound in the selected vehicle on the day of the experiment.
-
Sighting Study (Optional but Recommended): Dose a single animal at a starting dose (e.g., 300 mg/kg). Based on the outcome (survival or mortality), the dose for the next animal is adjusted up or down.
-
Main Study:
-
Administer the test compound orally by gavage to groups of animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[6]
-
Start with a dose expected to be moderately toxic.
-
If an animal survives, the next higher dose is used for a new animal. If an animal dies, the next lower dose is used.
-
-
Observation:
-
Observe animals closely for the first few hours post-dosing and then periodically for at least 14 days.[6]
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.[6] Note the time of death if it occurs.
-
Record body weights just before dosing and at regular intervals (e.g., Day 1, 3, 7, 14) thereafter.
-
-
Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Analysis: The results are interpreted in terms of the dose level that causes evident toxicity or mortality, allowing for classification according to GHS criteria.
Protocol: Murine Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and elimination (ADME) profile of the compound after intravenous (IV) and oral (PO) administration. This is vital for understanding bioavailability and setting the dosing schedule for efficacy studies.[11][12]
Materials:
-
Test Compound and vehicle.
-
Animals: Healthy, adult C57BL/6 or BALB/c mice.[13]
-
Administration tools: Syringes for IV (tail vein) and PO (gavage) administration.
-
Blood collection supplies: Lancets for submandibular bleeds, heparinized capillaries, and tubes with anticoagulant (e.g., K2-EDTA).[11]
-
Analytical equipment: LC-MS/MS for quantifying compound concentration in plasma.
Procedure:
-
Group Allocation: Randomize mice into two main groups: IV administration and PO administration. Further divide into subgroups for each time point. A serial bleeding protocol can also be used to reduce animal numbers.[11][12]
-
Dose Administration:
-
IV Group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.
-
PO Group: Administer a single dose via oral gavage (e.g., 10-50 mg/kg). The dose should be informed by the acute toxicity study.
-
-
Blood Sampling:
-
Example IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours.
-
Example PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Use methods like submandibular or retro-orbital bleeding for intermediate time points and cardiac puncture for a terminal bleed.[11]
-
Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot plasma concentration versus time for both IV and PO routes.
-
Calculate key PK parameters using software like Phoenix WinNonlin.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area Under the Curve (concentration vs. time) | Represents total drug exposure |
| t₁/₂ | Half-life | Time for plasma concentration to decrease by 50% |
| CL | Clearance | Rate of drug elimination from the body |
| Vd | Volume of Distribution | Apparent volume into which the drug distributes |
| F% | Bioavailability (PO) | Fraction of oral dose reaching systemic circulation |
Section 2: Efficacy Model 1 - Anti-Inflammatory Activity
Rationale: The sulfonamide group is a well-known feature of anti-inflammatory drugs. This model will assess the compound's ability to suppress acute, localized inflammation.
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic, highly reproducible model of acute inflammation used to evaluate non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.[14][15][16][17]
Materials:
-
Test Compound, Vehicle, and Positive Control (e.g., Indomethacin, 5 mg/kg).[14]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
1% w/v Carrageenan solution in sterile saline.
-
Plethysmometer or digital calipers for measuring paw volume/thickness.[14]
Procedure:
-
Group Allocation: Randomize rats into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound (at least 3 dose levels, e.g., 10, 30, 100 mg/kg).
-
Baseline Measurement: Measure the volume of the right hind paw of each rat before any treatment. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound via the intended route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.[14][15]
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[14][18]
-
Data Collection: The degree of edema is calculated as the difference between the paw volume at a given time point and the baseline volume.
Data Analysis:
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.
-
Analyze data using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to determine statistical significance.
Diagram: Experimental Timeline for Paw Edema Model
Caption: Experimental timeline for the rat paw edema model.
Section 3: Efficacy Model 2 - Anti-Cancer Activity
Rationale: The chloroacetamide moiety suggests potential as an irreversible enzyme inhibitor, a mechanism often exploited in cancer therapeutics. A xenograft model provides a robust platform to assess the compound's ability to inhibit tumor growth in vivo.[19]
Protocol: Human Tumor Xenograft Model in Immunodeficient Mice
Objective: To evaluate the anti-tumor efficacy of the compound on human cancer cells grown as tumors in mice.
Materials:
-
Test Compound, Vehicle, and Positive Control (a standard-of-care chemotherapy for the chosen cell line).
-
Animals: Immunodeficient mice (e.g., Athymic Nude or NOD/SCID mice), 4-6 weeks old.[9][20]
-
Human cancer cell line (e.g., A549 lung cancer, MDA-MB-231 breast cancer).
-
Cell culture reagents, Matrigel or Cultrex BME (optional, to improve tumor take).[20]
-
Digital calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture cancer cells under sterile conditions. Harvest cells when they are in a logarithmic growth phase (70-80% confluency).[9]
-
Tumor Implantation:
-
Resuspend cells in sterile PBS or media, optionally mixed 1:1 with Matrigel.
-
Inject a specific number of cells (e.g., 3-5 x 10⁶) subcutaneously into the right flank of each mouse.[9]
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 70-150 mm³), randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment:
-
Begin dosing (Day 0). Administer the vehicle, positive control, or test compound according to a predetermined schedule (e.g., once daily, 5 days a week) based on PK data.
-
Monitor animal health and body weight throughout the study.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[9]
-
-
Study Endpoint: Continue the study until tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or for a fixed duration (e.g., 21-28 days). At the endpoint, euthanize all animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Data Analysis:
-
Tumor Growth Inhibition (TGI): The primary endpoint. Calculate %TGI using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Plot mean tumor volume vs. time for each group.
-
Analyze body weight data to assess treatment-related toxicity.
Diagram: Workflow for Xenograft Efficacy Study
Caption: Workflow for a subcutaneous xenograft efficacy study.
Section 4: Efficacy Model 3 - Diuretic Activity
Rationale: A primary mechanism of action for many sulfonamide drugs is the inhibition of carbonic anhydrase in the kidneys, leading to diuresis. This model directly measures changes in urine output and electrolyte excretion.[21]
Protocol: Diuretic Activity Assessment in Metabolic Cages
Objective: To quantify the effect of the test compound on urine volume and electrolyte concentration in rats.[22]
Materials:
-
Test Compound, Vehicle, and Positive Control (e.g., Furosemide 10 mg/kg or Acetazolamide).[22][23]
-
Animals: Male Wistar or Sprague-Dawley rats (180-250g).
-
Metabolic cages designed to separate urine and feces.[22][24]
-
Normal saline (0.9% NaCl).
-
Analytical equipment for measuring sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions (e.g., flame photometer or ion-selective electrode analyzer).
Procedure:
-
Acclimatization: Acclimate rats to the metabolic cages for a day before the experiment to minimize stress-related effects.[22]
-
Fasting and Hydration: Fast animals for 18 hours with free access to water. On the day of the experiment, administer a hydration load of normal saline orally (e.g., 25 ml/kg).[24]
-
Group Allocation & Dosing: Immediately after hydration, divide rats into groups (n=6) and administer the vehicle, positive control, or test compound (e.g., PO or IP).
-
Urine Collection: Place each rat in an individual metabolic cage and collect urine over a period of 5 to 24 hours.[22][23]
-
Measurement:
-
Record the total volume of urine collected for each animal.
-
Centrifuge the urine samples to remove any contaminants.
-
Analyze the supernatant for Na⁺, K⁺, and Cl⁻ concentrations.
-
Data Analysis:
-
Diuretic Action: Compare the mean urine volume of the test groups to the vehicle control group.
-
Electrolyte Excretion (Natriuresis, Kaliuresis): Calculate the total amount of each electrolyte excreted (concentration × volume) and compare treated groups to the control.
-
Present data in a table and use statistical tests (e.g., t-test or ANOVA) to determine significance.
| Treatment Group | Dose (mg/kg) | Mean Urine Volume (mL/5 hr) | Total Na⁺ Excreted (mEq) | Total K⁺ Excreted (mEq) |
| Vehicle Control | - | |||
| Positive Control | (e.g., 10) | |||
| Test Compound | Dose 1 | |||
| Test Compound | Dose 2 | |||
| Test Compound | Dose 3 |
References
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Title: Murine Pharmacokinetic Studies Source: Bio-protocol URL: [Link]
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Title: A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats Source: PubMed Central URL: [Link]
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Title: A Mouse Model of LPS-Induced Systemic Inflammation Source: Bio-protocol URL: [Link]
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Title: Carrageenan Induced Paw Edema (Rat, Mouse) Source: Inotiv URL: [Link]
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Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME Source: Bio-Techne URL: [Link]
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Title: Pharmacokinetics Studies in Mice or Rats Source: Enamine URL: [Link]
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Title: Murine Pharmacokinetic Studies Source: PubMed URL: [Link]
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Title: OECD-Acute Oral Toxicity-fixed Dose Procedure 420 Source: Scribd URL: [Link]
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Title: Xenograft Tumor Model Protocol Source: Protocol Online URL: [Link]
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Title: Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis Source: Bio-protocol URL: [Link]
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Title: OECD Test Guideline 401 - Acute Oral Toxicity (1987) Source: National Toxicology Program (NTP) URL: [Link]
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Title: study of diuretic activity of given drugs to rats/mice using metabolic cage Source: RJPT SimLab URL: [Link]
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Title: Rat paw oedema modeling and NSAIDs: Timing of effects Source: PubMed URL: [Link]
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Title: (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation Source: ResearchGate URL: [Link]
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Title: Murine Pharmacokinetic Studies | Request PDF Source: ResearchGate URL: [Link]
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Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: ResearchGate URL: [Link]
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Title: Carrageenan-Induced Paw Edema in the Rat and Mouse Source: Springer Nature Experiments URL: [Link]
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Title: Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure Source: XCellR8 URL: [Link]
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Title: Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice Source: PubMed Central URL: [Link]
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Title: Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition Source: PubMed Central URL: [Link]
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Title: Pharmacokinetics Protocol – Rodents Source: UNMC URL: [Link]
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Title: OECD Test Guideline 402: Acute Dermal Toxicity (2017) Source: Umwelt-online.de URL: [Link]
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Title: Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf Source: AVMA Journals URL: [Link]
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Title: Acute Toxicity Source: The Joint Research Centre - EU Science Hub URL: [Link]
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Title: Study of diuretic activity of drugs using ratsmice.pptx Source: SlideShare URL: [Link]
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Title: Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation Source: Frontiers URL: [Link]
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Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory Source: The Jackson Laboratory URL: [Link]
-
Title: Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development Source: PubMed Central URL: [Link]
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Title: LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals Source: PubMed Central URL: [Link]
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Title: Sulfonamides and Sulfonamide Combinations Use in Animals Source: MSD Veterinary Manual URL: [Link]
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Title: Ferroptosis Source: Wikipedia URL: [Link]
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Title: Observations on Diuretic Assay Methods using Rat and Dog Source: Indian Journal of Physiology and Pharmacology URL: [Link]
-
Title: Ex - Diuretics On Rats | PDF | Drugs Source: Scribd URL: [Link]
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Title: The effect of a new technical product of the chloroacetamide class on the parameters of acute oral toxicity and long-term effects on the body of rats Source: Toxicological Review URL: [Link]
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Title: Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies Source: PubMed Central URL: [Link]
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Title: History of Sulfonamides Source: Improve Veterinary Education Cyprus URL: [Link]
-
Title: Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo Source: Spandidos Publications URL: [Link]
-
Title: In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents Source: PubMed URL: [Link]
-
Title: Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27) Source: European Commission URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]
-
Title: Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis Source: MDPI URL: [Link]
-
Title: Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors Source: Dovepress URL: [Link]
-
Title: 2-Chloro-N-(4-sulfamoylphenyl)acetamide Source: PubMed Central URL: [Link]
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Application Notes and Protocol for Covalent Labeling with 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Protein Function through Covalent Labeling
Covalent labeling, in conjunction with mass spectrometry, has emerged as a powerful tool for elucidating protein structure, function, and interactions.[1][2][3] By forming a stable, irreversible bond with specific amino acid residues, covalent probes can provide a snapshot of protein topography, identify binding sites, and characterize conformational changes.[3][4] The chloroacetamide moiety is a well-established electrophilic warhead that can selectively target nucleophilic residues, most notably cysteine, through an SN2 reaction.[5][6]
This guide details a comprehensive protocol for the use of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide , a reagent designed for covalent modification of proteins. The molecule incorporates a reactive chloroacetamide group for covalent bond formation and a sulfamoylphenyl group, which can influence solubility and potentially serve as a recognition element for specific protein binding pockets. These application notes will provide researchers, scientists, and drug development professionals with a foundational understanding and a detailed, step-by-step protocol for utilizing this reagent to probe protein structure and function.
Principle of Covalent Modification
The core of this technique lies in the nucleophilic substitution reaction between the chloroacetamide group of the labeling reagent and a nucleophilic amino acid side chain on the protein surface. Cysteine, with its highly nucleophilic thiol group, is the most common target for chloroacetamides.[6] However, other nucleophilic residues such as histidine, lysine, and aspartate can also be modified, albeit typically at a slower rate and depending on the specific microenvironment within the protein.
The proposed mechanism involves the attack of the deprotonated thiol group of a cysteine residue on the electrophilic carbon of the chloroacetamide, displacing the chloride leaving group and forming a stable thioether bond.
Figure 1: Proposed reaction mechanism for covalent modification of a cysteine residue by a chloroacetamide-containing reagent.
Materials and Reagents
Equipment
-
Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system (LC-MS)[7]
-
Thermomixer or incubator
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Gel electrophoresis equipment
-
UV-Vis spectrophotometer
-
Standard laboratory glassware and plasticware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves[8][9][10][11]
Chemicals and Reagents
-
This compound (synthesis may be required if not commercially available)
-
Model protein (e.g., Bovine Serum Albumin, Lysozyme)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable buffer (e.g., HEPES, Tris)
-
Quenching Reagent: L-cysteine or glutathione
-
Denaturants: Urea, Guanidinium chloride
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylating Agent: Iodoacetamide (IAM)
-
Protease: Trypsin, sequencing grade
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Ultrapure water
Experimental Protocols
The following protocols provide a general framework. Optimization of parameters such as reagent concentration, incubation time, and temperature is crucial for each specific protein of interest.
I. Preparation of Stock Solutions
-
Labeling Reagent Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.
-
Protein Stock: Prepare a 1 mg/mL (or a desired concentration) stock solution of the target protein in the chosen reaction buffer. Ensure the buffer does not contain primary amines or thiols that could react with the labeling reagent.
-
Quenching Solution: Prepare a 1 M stock solution of L-cysteine or glutathione in ultrapure water.
II. Covalent Labeling Reaction
The following workflow outlines the key steps in the covalent labeling experiment.
Figure 2: General experimental workflow for covalent labeling and mass spectrometric analysis.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the desired volume of the labeling reagent stock solution. A typical starting point is a 10-fold molar excess of the reagent over the protein. Include a control reaction with DMSO only.
| Component | Volume | Final Concentration |
| Protein Stock (1 mg/mL) | 50 µL | 0.5 mg/mL |
| Reaction Buffer | 49 µL | - |
| Labeling Reagent (100 mM) | 1 µL | 1 mM (adjust for desired molar excess) |
| Total Volume | 100 µL | |
| Table 1: Example reaction setup. |
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM. Incubate for 15-30 minutes at room temperature.
III. Analysis of Covalent Labeling by Mass Spectrometry
A. Intact Protein Analysis
This method provides a rapid assessment of the extent of labeling.
-
Sample Preparation: Desalt the quenched reaction mixture using a suitable method (e.g., C4 ZipTip) to remove excess reagent and salts.
-
LC-MS Analysis: Analyze the desalted protein by LC-MS. The mass shift corresponding to the addition of the labeling reagent will indicate successful covalent modification. The mass of the adduct is calculated from the molecular formula of the reagent minus the mass of the leaving group (chlorine).
B. Peptide Mapping for Site Identification
This "bottom-up" proteomics approach identifies the specific amino acid(s) that have been modified.[2][3]
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the quenched reaction mixture to a final concentration of 8 M to denature the protein.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
-
-
Proteolytic Digestion:
-
Dilute the sample with buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (w/w) protease-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis: Use proteomic data analysis software to search the MS/MS spectra against the protein sequence. Include a variable modification on cysteine (and potentially other nucleophilic residues) corresponding to the mass of the labeling reagent adduct.
Data Interpretation
Successful covalent labeling will be evident from an increase in the molecular weight of the protein in the intact mass analysis. The number of adducts can be determined from the mass difference. In the peptide mapping analysis, the identification of peptides with the specific mass modification will pinpoint the site(s) of covalent attachment. The MS/MS spectrum of a modified peptide will contain fragment ions that confirm the presence of the adduct on a specific amino acid residue.
Safety and Handling
This compound is a chloroacetamide derivative. Chloroacetamides are known to be hazardous.[9][10][11]
-
Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[8][9] Avoid inhalation of dust or fumes and prevent contact with skin and eyes.[8][10][11]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]
-
First Aid:
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low labeling efficiency | Reagent instability | Prepare fresh stock solution. |
| Low protein reactivity | Increase reagent concentration, incubation time, or temperature. Optimize buffer pH. | |
| Target residue is not accessible | Denature the protein partially before labeling (use with caution as it may alter native conformation). | |
| Non-specific labeling | Reagent concentration is too high | Decrease the molar excess of the labeling reagent. |
| Incubation time is too long | Perform a time-course experiment to find the optimal incubation time. | |
| Protein precipitation | High concentration of DMSO | Ensure the final DMSO concentration in the reaction is low (typically <5%). |
| Protein instability under reaction conditions | Screen different buffers and pH values. |
References
- Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). University of Massachusetts Amherst.
- Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. (2021). JoVE.
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- Gau, B. C., et al. (2019). Quantitative Analysis of Protein Covalent Labeling Mass Spectrometry Data in the Mass Spec Studio. Analytical Chemistry, 91(12), 7745–7753.
- Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. (2015). Journal of The American Society for Mass Spectrometry, 26(1), 109–117.
- SAFETY DATA SHEET - N-(4-Chloro-2-methylphenyl)acetamide. (2024). Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-N-methylacetamide. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloroacetamide. (2025). Thermo Fisher Scientific.
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- Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer.
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- 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022).
- 2-Chloro-N-(4-nitrophenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o333.
- Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). Journal of the American Chemical Society, 145(6), 3469–3480.
- Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (2022). ACS Omega, 7(32), 28286–28296.
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research, 3(1).
- Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. (n.d.). Benchchem.
- 2-chloro-N-methyl-acetamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.
- Discovering the Landscape of Protein Modifications. (2021). Molecular Cell, 81(19), 3922–3936.
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). Molecules, 28(14), 5437.
- 2-Chloro-N-[(2-methylphenyl)sulfonyl]acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2189.
- 2-chloro-N-methylacetamide. (n.d.). PubChem.
- 2-Chloro-N-methyl-N-phenyl-acetamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o68.
- Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. (2021).
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.).
- Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. (2003). FEBS Letters, 540(1-3), 219-224.
- 16634-82-5(2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Product Description. (n.d.). ChemicalBook.
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- 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022).
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Application Notes & Protocols: 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide as a Covalent Chemical Probe for Target Discovery and Validation
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide as a reactive chemical probe. By leveraging the electrophilic chloroacetamide "warhead," this molecule can form stable covalent bonds with nucleophilic residues on target proteins, enabling robust methodologies for target identification, validation, and pathway interrogation. We will move beyond simple procedural lists to explain the underlying principles, from the mechanism of covalent modification to the logic of designing self-validating experiments. Detailed protocols for advanced chemoproteomic techniques, including competitive profiling and affinity-based pulldowns, are provided, alongside critical best practices for data interpretation and control experiments to ensure scientific rigor.
Introduction to Covalent Probes and this compound
Chemical probes are indispensable small molecules used to study the function of biomolecules in complex biological systems.[1][2] While many probes operate through reversible, non-covalent interactions, covalent probes offer distinct advantages, including the formation of a permanent bond with their target protein. This stable adduct facilitates more stringent biochemical assays, enables visualization of target engagement, and can capture transient or weak interactions.[3]
This compound belongs to the class of targeted covalent inhibitors. Its structure can be deconstructed into two key components:
-
The Chloroacetamide Warhead: A reactive electrophile designed to covalently modify nucleophilic amino acid residues on proteins, most commonly cysteine.[4][5]
-
The Sulfamoylphenyl Scaffold: This portion of the molecule dictates the initial non-covalent recognition, driving the probe's selectivity towards a specific binding pocket. The sulfonamide group is a well-established pharmacophore found in numerous approved drugs.[6]
The strategic combination of a specific recognition scaffold with a reactive warhead makes this compound a powerful tool for "inverse drug discovery," where the probe is used to first identify and validate a biological target.[3]
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity and reactivity of the probe.
| Property | Value | Data Source |
| Molecular Formula | C₈H₉ClN₂O₃S | [6] |
| Molecular Weight | 248.69 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| IUPAC Name | This compound | N/A |
Solubility: The compound's polarity suggests solubility in organic solvents such as DMSO, DMF, and ethanol. For cellular experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in high-quality, anhydrous DMSO.
Storage: Store the solid compound at -20°C, protected from light and moisture. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The chloroacetamide moiety is susceptible to hydrolysis, so avoid prolonged exposure to aqueous buffers.
Mechanism of Action: Irreversible Covalent Modification
The utility of this compound as a probe is predicated on its ability to form a covalent bond with its protein target. This occurs via a bimolecular nucleophilic substitution (S_N2) reaction.
-
Non-covalent Binding (Kᵢ): The probe first reversibly binds to the target protein's active or allosteric site, guided by interactions with the sulfamoylphenyl scaffold.
-
Covalent Reaction (kᵢₙₐ꜀ₜ): A nearby nucleophilic amino acid residue (e.g., the thiolate anion of a cysteine) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming a stable thioether bond.[5]
This two-step process ensures that the covalent modification is not random but is directed towards a specific site on a target protein.
Caption: Mechanism of targeted covalent modification.
Experimental Workflows and Protocols
The primary application of a novel covalent probe is the identification and validation of its cellular targets. This is best achieved through a multi-pronged chemoproteomic approach.
Caption: Integrated workflow for probe target identification and validation.
Protocols for Target Identification
Protocol 5.1: Competitive Chemoproteomics for Global Target Profiling
This protocol uses an unbiased, activity-based protein profiling (ABPP) approach to identify proteins that are engaged by the probe in a competitive manner in a complex proteome.[4][7] We will use a broadly reactive cysteine probe (e.g., Iodoacetamide-alkyne, IA-alkyne) as a reporter.
Principle: Cellular lysates are pre-incubated with varying concentrations of this compound. If the probe binds to a cysteine on a specific protein, it will block that site from being labeled by the subsequent addition of IA-alkyne. Proteins whose IA-alkyne labeling is reduced in a dose-dependent manner are identified as candidate targets.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
Lysis Buffer (e.g., PBS, 0.1% NP-40, protease inhibitors)
-
This compound (CSMA)
-
Iodoacetamide-alkyne (IA-alkyne) reporter probe
-
Click Chemistry Reagents: Azide-biotin tag, CuSO₄, TBTA ligand, TCEP
-
Streptavidin-agarose beads
-
Mass spectrometry-grade trypsin
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cellular lysate via sonication or douncing on ice. Determine protein concentration using a BCA assay.
-
Competitive Labeling:
-
Aliquot 1 mg of proteome into separate microfuge tubes.
-
Add CSMA from a DMSO stock to achieve final concentrations of 0, 0.1, 1, 10, and 100 µM. Add an equivalent volume of DMSO to the '0' sample as a vehicle control.
-
Incubate for 1 hour at 37°C with gentle agitation.
-
-
Reporter Probe Labeling: Add IA-alkyne to all samples to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark.
-
Click Chemistry:
-
Sequentially add TCEP (1 mM), Azide-biotin (100 µM), TBTA (100 µM), and CuSO₄ (1 mM) to each sample.
-
Incubate for 1 hour at room temperature to conjugate biotin to the labeled proteins.
-
-
Enrichment:
-
Add pre-washed streptavidin-agarose beads to each sample and incubate for 2 hours at 4°C to capture biotinylated proteins.
-
Wash the beads extensively (e.g., 3x with 1% SDS in PBS, 3x with 8M Urea, 3x with PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion: Resuspend the beads in a digestion buffer, reduce with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify peptides across all samples. Candidate targets are proteins whose corresponding cysteine-containing peptides show a dose-dependent decrease in abundance in the CSMA-treated samples compared to the vehicle control.
Protocol 5.2: Target Identification by Affinity Pulldown
This method requires a modified version of the probe containing an affinity handle (e.g., biotin) or a bioorthogonal handle (e.g., a terminal alkyne) for enrichment.
Principle: The tagged probe is incubated with a lysate, and the probe-protein complexes are enriched on affinity resin. A crucial control experiment, competition with an excess of the untagged native probe, is used to distinguish specific targets from non-specific binders.[4]
Procedure:
-
Probe Synthesis: Synthesize an analog of CSMA with a terminal alkyne linker (CSMA-alkyne).
-
Lysate Preparation: Prepare clarified lysate as in Protocol 5.1.
-
Labeling and Competition:
-
Test Sample: Incubate lysate with 10 µM CSMA-alkyne for 1 hour at 37°C.
-
Control Sample: Pre-incubate lysate with 200 µM untagged CSMA for 1 hour, then add 10 µM CSMA-alkyne and incubate for an additional hour.
-
-
Click Reaction: Perform a click reaction as in Protocol 5.1 to attach an azide-biotin tag.
-
Enrichment: Enrich biotinylated proteins using streptavidin beads as described previously.
-
Analysis: Elute bound proteins and analyze by SDS-PAGE followed by silver staining or by on-bead digestion and LC-MS/MS.
-
Data Interpretation: True targets will be present in the test sample lane/dataset but significantly reduced or absent in the competition control.
Protocols for Target Validation in Cells
Protocol 6.1: In-Cell Target Engagement Assay
This protocol confirms that the probe can engage its target in a live-cell context.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of CSMA (and a DMSO vehicle control) for 2-4 hours in serum-free media.
-
Lysis and Reporter Labeling: Harvest the cells, lyse them, and immediately label the proteome with 100 µM IA-alkyne for 1 hour.
-
Analysis: Perform a click reaction to attach an azide-fluorophore (e.g., Azide-TAMRA). Analyze target engagement either by in-gel fluorescence scanning (for abundant targets) or by the full enrichment and MS workflow described in Protocol 5.1. A reduction in fluorescence or MS signal for a protein indicates cellular target engagement by CSMA.
Protocol 6.2: Cellular Phenotypic Assays
After identifying a target, it is essential to determine if probe engagement leads to a functional consequence.
Procedure:
-
Assay Selection: Choose an assay relevant to the hypothesized function of the identified target (e.g., cell viability assay, Western blot for a downstream signaling marker, qPCR for gene expression).
-
Dose-Response: Treat cells with a range of CSMA concentrations for a relevant time period (e.g., 24-72 hours).
-
Data Collection: Measure the phenotypic output. For example, use a CellTiter-Glo® assay to measure cell viability.
-
Correlation: Correlate the phenotypic EC₅₀ (the concentration of probe that gives a half-maximal biological effect) with the target engagement EC₅₀ from Protocol 6.1. A close correlation strengthens the link between target engagement and the observed phenotype.
Essential Controls for Rigorous Probe Validation
Caption: Logic of control experiments for chemical probe validation.
| Control Type | Purpose | Expected Outcome |
| Inactive Analog | To control for off-target effects of the core scaffold, independent of covalent binding. Synthesize an analog where the chlorine is replaced with hydrogen. | The inactive analog should not show activity in target engagement or phenotypic assays. |
| Competition Assay | To demonstrate that binding is specific to a particular site. | Excess untagged probe should block the signal from a tagged version of the probe. |
| Genetic Knockdown/Out | To confirm that the observed phenotype is a direct result of modulating the identified target protein. | Depleting the target protein using siRNA or CRISPR should replicate the phenotype observed with the probe. |
| Target Overexpression | To demonstrate that the probe's effect is target-dependent. | Overexpressing the target protein may require higher concentrations of the probe to achieve the same phenotypic effect. |
| Orthogonal Probe | To show that the phenotype is not an artifact of the specific probe's chemical structure. | A structurally distinct probe that also targets the same protein should produce the same biological outcome. |
A Note on Chloroacetamide Reactivity: Researchers should be aware that some chloroacetamide-containing compounds have been reported to induce off-target effects, such as ferroptotic cell death, by broadly targeting accessible cysteine residues and inducing oxidative stress.[8] Comparing the probe's effect in cells sensitive and resistant to ferroptosis (e.g., by treating with a ferroptosis inhibitor like ferrostatin-1) is a prudent additional control.
References
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Martell, J. R., Weerapana, E. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology. [Link]
-
Zhang, T., et al. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]
-
Saghatelian, A. (2015). Use of covalent binding small molecules to identify novel chemical probes in a target directed or target agnostic manner. Biochemical Society Transactions. [Link]
-
Zhang, T., et al. (2021). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy. [Link]
-
Tuley, A., et al. (2022). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry. [Link]
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Jasinski, J., et al. (2010). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Patel, N. B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
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Arrowsmith, C. H., et al. (2020). Best Practices: Chemical Probes Webinar. Annals of Oncology. [Link]
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Adib, M., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine. [Link]
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Application Note: A Systematic Approach to the In Vivo Formulation of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Abstract
This guide provides a comprehensive framework for the formulation of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, a compound representative of a class of molecules with significant therapeutic potential but challenging physicochemical properties. Due to predicted high lipophilicity and poor aqueous solubility, developing a viable formulation for in vivo studies is a critical bottleneck that can impede pharmacological and toxicological assessment. We present a systematic, step-by-step methodology, beginning with essential pre-formulation characterization and vehicle screening, followed by detailed protocols for preparing common formulation types, such as co-solvent solutions and aqueous suspensions. The narrative emphasizes the scientific rationale behind experimental choices, ensuring the development of a homogenous, stable, and dose-accurate formulation. This document is intended for researchers, scientists, and drug development professionals seeking to advance poorly soluble compounds through preclinical animal model testing.
Introduction: The Challenge of "Brick Dust" Compounds
The convergence of combinatorial chemistry and high-throughput screening has accelerated the discovery of novel chemical entities.[1] A significant portion of these candidates, including promising molecules like this compound, belong to a class of highly lipophilic, poorly water-soluble compounds often colloquially termed "brick dust".[1] This compound integrates a sulfonamide moiety, a well-established pharmacophore in carbonic anhydrase and kinase inhibitors[2][3][4], with a reactive chloroacetamide group, which can serve as a covalent warhead for targeted therapies.[5]
However, the therapeutic potential of such molecules cannot be evaluated without reliable in vivo data. Poor aqueous solubility presents a primary obstacle, leading to low and erratic bioavailability, which complicates the accurate assessment of pharmacodynamics and toxicology.[6] The objective of this application note is to provide a robust, logic-driven guide to navigate the formulation challenges associated with this compound, ensuring the generation of reproducible and meaningful preclinical data.
Part 1: Pre-Formulation Assessment – The Foundation of Rational Design
Before any formulation work begins, a thorough understanding of the compound's fundamental physicochemical properties is essential. This pre-formulation assessment guides the selection of an appropriate development strategy, saving significant time and resources.[7]
Physicochemical Characterization
| Property | Predicted Value / Characteristic | Implication for Formulation |
| Molecular Formula | C₉H₁₁ClN₂O₃S | Influences diffusion and membrane transport. |
| Molecular Weight | ~262.7 g/mol | Moderate molecular weight. |
| Predicted LogP | 1.5 - 2.5 | Indicates a lipophilic nature and predicts poor aqueous solubility. |
| Predicted pKa | ~9-10 (Sulfonamide N-H) | Weakly acidic. pH adjustment is unlikely to achieve significant solubilization within a physiologically tolerable range (pH 4.5-8.0).[8][9] |
| Table 1: Predicted physicochemical properties of this compound and their impact on formulation strategy. |
Initial Solubility Screening
The first practical step is to perform a small-scale solubility test in a panel of pharmaceutically acceptable vehicles. This empirical data is invaluable for identifying the most promising formulation approaches.
Protocol 1: Small-Scale Equilibrium Solubility Assessment
-
Preparation: Weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.
-
Vehicle Addition: Add a precise volume (e.g., 100 µL) of each test vehicle to the corresponding tube.
-
Equilibration: Vortex the tubes vigorously for 1-2 minutes. Place them on a rotator or shaker at ambient temperature for 24 hours to allow them to reach equilibrium.
-
Observation & Centrifugation: Visually inspect each tube for undissolved material. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any remaining solid.
-
Quantification (Optional but Recommended): Carefully collect a sample of the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). This provides quantitative solubility data.
| Vehicle Category | Example Vehicle | Predicted Solubility | Rationale & Comments |
| Aqueous Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 mg/mL | The lipophilic nature of the compound limits its interaction with water. |
| Oils / Lipids | Corn Oil, Sesame Oil | Low to Moderate | May offer some solubility enhancement, particularly for oral delivery.[6] |
| Surfactants (Aqueous) | 10% (w/v) Solutol HS 15 | Moderate | Surfactants form micelles that can encapsulate hydrophobic drugs, increasing apparent solubility.[10] |
| Water-Miscible Co-solvents | Polyethylene Glycol 400 (PEG 400) | Moderate to High | Co-solvents reduce the polarity of the aqueous system, enhancing the solubility of lipophilic compounds.[11] |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | High | Excellent solubilizing power but must be used in low final concentrations (<5%) due to potential toxicity.[10] |
| Table 2: A representative vehicle screening panel for this compound with predicted outcomes. |
Part 2: Formulation Strategy & Development
The data from the pre-formulation assessment directly informs the selection of a viable formulation strategy. The primary goal is to create a homogenous system that can be accurately dosed and remains stable for the duration of the experiment.[12]
Decision-Making Workflow
The following workflow provides a logical pathway for selecting an appropriate formulation strategy based on the required dose and observed solubility.
Conclusion
The successful in vivo evaluation of promising but poorly soluble compounds like this compound is critically dependent on a rational and systematic approach to formulation development. By investing in thorough pre-formulation analysis, selecting a strategy based on empirical data, and adhering to validated protocols for preparation and administration, researchers can ensure dose accuracy, minimize variability, and generate high-quality, reproducible data. This methodical process is fundamental to confidently advancing new chemical entities through the preclinical drug development pipeline.
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Norwegian University of Science and Technology (NTNU). (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]
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Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. Retrieved from [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Retrieved from [Link]
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Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Pharmaceutical Sciences, 96(11), 2795-2808. Retrieved from [Link]
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Prajapati, S. T., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Investigation, 2(4), 155-162. Retrieved from [Link]
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Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
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G, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. Retrieved from [Link]
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University of Arizona. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from [Link]
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Avdeef, A., et al. (2018). Applying multivariate methods in the estimation of bioactivity properties of acetamide derivatives. Journal of Planar Chromatography – Modern TLC, 31(6), 441-449. Retrieved from [Link]
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University of Illinois Chicago IACUC. (2009, December 11). IACUC Guideline: Administration of Therapeutic or Experimental Substances to Animals. Retrieved from [Link]
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Kumar, S., & Singh, P. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-451. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3860347, 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. Retrieved from [Link]
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Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 332-342. Retrieved from [Link]
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Pharmacentral. (n.d.). Excipients for Parenterals. Retrieved from [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(2), 1-10. Retrieved from [Link]
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Supuran, C. T. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(19), 6296. Retrieved from [Link]
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Patel, D. R. (2022). Stability Testing and its Role in Drug Development Process. Research & Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Nocentini, A., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. Molecules, 26(15), 4504. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(22), 8133. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9871-9883. Retrieved from [Link]
-
Patsnap. (2024, June 14). What is Acetamide used for?. Retrieved from [Link]
-
Pharmacy Lab. (2020, December 17). How Do You Prepare Pharmaceutical Suspensions? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for C8H9ClN2O3S, 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Retrieved from [Link]
-
Chemchart. (n.d.). 2-Chloro-N-methylacetamide (96-30-0). Retrieved from [Link]
-
BTEC Pharmaceutical Science. (2015, August 2). Pharmaceutics Making a Suspension [Video]. YouTube. Retrieved from [Link]
-
PharmaCompass. (n.d.). 2-Chloro-N-methyl-acetamide Drug Information. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5406. Retrieved from [Link]
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- 12. japsonline.com [japsonline.com]
Application Notes and Protocols for Measuring Enzyme Inhibition by 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Introduction
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and various biosynthetic pathways.[1][2] The catalytic function of CAs involves the reversible hydration of carbon dioxide to bicarbonate and a proton. Given their involvement in a range of pathological conditions such as glaucoma, epilepsy, and cancer, CAs have emerged as significant therapeutic targets for drug development.[1] A prominent class of CA inhibitors is the sulfonamides, which are characterized by a sulfamoyl group (-SO2NH2). This functional group coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide , a sulfonamide-containing compound, as a potential inhibitor of carbonic anhydrase activity. The protocols detailed herein describe a robust and reproducible colorimetric assay for determining the inhibitory potency of this compound.
The core of this application note is a detailed protocol for an in vitro carbonic anhydrase inhibition assay based on the esterase activity of CA.[2] The assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by carbonic anhydrase to produce the chromogenic product p-nitrophenol. The formation of p-nitrophenol can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[1][2] The presence of an effective inhibitor, such as this compound, will result in a decreased rate of pNPA hydrolysis, allowing for the quantification of its inhibitory activity.
Principle of the Assay
The enzymatic assay quantifies the esterase activity of carbonic anhydrase. In the absence of an inhibitor, CA catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl acetate (pNPA), into p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow-colored compound that exhibits strong absorbance at 400-405 nm.[2] The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. When an inhibitor like this compound is introduced, it binds to the enzyme, reducing its catalytic efficiency. This leads to a decrease in the rate of pNPA hydrolysis, which is observed as a slower increase in absorbance at 400-405 nm. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Below is a diagram illustrating the overall experimental workflow.
Figure 1: A high-level overview of the experimental workflow for the carbonic anhydrase inhibition assay.
Materials and Reagents
Equipment
-
Microplate reader capable of kinetic measurements at 400-405 nm
-
96-well clear, flat-bottom microplates
-
Calibrated single and multichannel pipettes
-
Reagent reservoirs
-
Vortex mixer
-
-20°C and -80°C freezers
Reagents
-
Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396)
-
Substrate: p-Nitrophenyl acetate (pNPA) (e.g., Sigma-Aldrich, N8130)
-
Inhibitor: this compound
-
Positive Control: Acetazolamide (a known CA inhibitor) (e.g., Sigma-Aldrich, A6011)
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5)
-
Organic Solvent: DMSO (Dimethyl sulfoxide) or acetonitrile for dissolving the substrate and test compounds
-
Deionized water
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.5 with HCl and bring the solution to the final desired volume. Filter sterilize and store at 4°C.
-
CA Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[1] The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Stock Solution (e.g., 3 mM pNPA): Dissolve pNPA in acetonitrile or DMSO. This solution should be prepared fresh daily.[1]
-
Inhibitor Stock Solutions (10 mM): Dissolve this compound and the positive control inhibitor (Acetazolamide) in 100% DMSO to create a 10 mM stock solution.[1] Store these stock solutions at -20°C.
-
Inhibitor Working Solutions: Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to achieve a range of desired concentrations. It is recommended to perform a 10-point, three-fold serial dilution to generate a comprehensive dose-response curve. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced enzyme inhibition.
Assay Procedure
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. All measurements should be performed in triplicate.
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]
-
Maximum Activity (No Inhibitor/Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]
-
Positive Control: 158 µL Assay Buffer + 2 µL of each positive control inhibitor dilution + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 158 µL of Assay Buffer to the appropriate wells.[1]
-
Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[1]
-
Add 20 µL of the CA Working Solution to all wells except the blank.[1]
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
Figure 2: Step-by-step protocol for the carbonic anhydrase inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100 [1] Where:
-
V_max_activity is the reaction rate in the absence of the inhibitor (vehicle control).
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
-
Determine the IC50 Value:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value. The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Sample Data Presentation
The following table provides an example of how to structure the collected and calculated data.
| Inhibitor Concentration [µM] | Average Reaction Rate (ΔAbs/min) | Standard Deviation | Percent Inhibition (%) |
| 0 (Vehicle Control) | 0.050 | 0.003 | 0 |
| 0.01 | 0.045 | 0.002 | 10 |
| 0.1 | 0.038 | 0.003 | 24 |
| 1 | 0.026 | 0.002 | 48 |
| 10 | 0.015 | 0.001 | 70 |
| 100 | 0.008 | 0.001 | 84 |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the results, the following controls should be included in every assay:
-
Blank (No Enzyme Control): This control accounts for any non-enzymatic hydrolysis of the substrate. The rate of reaction in the blank wells should be negligible.
-
Maximum Activity (Vehicle Control): This control represents the uninhibited enzyme activity and serves as the reference for calculating percent inhibition.
-
Positive Control: A known carbonic anhydrase inhibitor, such as Acetazolamide, should be run in parallel to validate the assay's performance and provide a benchmark for comparing the potency of the test compound.
Conclusion
The protocols outlined in this application note provide a robust and high-throughput compatible method for determining the inhibitory activity of this compound against carbonic anhydrase. By following these detailed procedures and incorporating the recommended controls, researchers can obtain reliable and reproducible data on the potency of this compound. This information is crucial for structure-activity relationship (SAR) studies and for advancing the development of novel therapeutic agents targeting carbonic anhydrases.
References
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]
-
Al-Warhi, T., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5438. [Link]
-
Yüksek, H., et al. (2009). 2-Chloro-N-(4-sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3241. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Off-Target Effects of Covalent Inhibitors Featuring a Chloroacetamide Moiety
Introduction to the Chloroacetamide Moiety: A Double-Edged Sword
The α-chloroacetamide group is a reactive electrophile frequently employed in the design of covalent inhibitors.[1] Its utility lies in its ability to form a stable covalent bond with nucleophilic residues, such as cysteine, within the active site of a target protein.[1] This can lead to potent and prolonged inhibition. However, this same reactivity is the primary driver of off-target effects. Chloroacetamides can react with other accessible cysteines or nucleophiles on unintended proteins, leading to a cascade of cellular responses that can confound experimental results.[2] One significant, yet target-independent, off-target effect that has been observed with chloroacetamide-containing compounds is the induction of ferroptotic cell death.[2]
This guide will provide a framework for a self-validating experimental design, allowing you to confidently distinguish on-target from off-target effects.
Frequently Asked Questions (FAQs)
Q1: My chloroacetamide-based inhibitor is showing potent cell death, but I'm not sure if it's through my intended target. How can I begin to investigate this?
A1: This is a critical question. The first step is to establish a clear link between target engagement and the observed phenotype. Here’s a multi-pronged approach:
-
Generate a Non-Reactive Control Compound: Synthesize a close structural analog of your inhibitor where the reactive chloroacetamide is replaced with a non-reactive acetamide. This control should not covalently bind to the target. If this inactive control still produces the same cellular effects, it strongly suggests off-target activity.[3]
-
Genetic Target Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out your intended target protein.[3][4] If your compound still induces cell death in these target-depleted cells, the effect is likely off-target.
-
Dose-Response Correlation: Carefully titrate your compound and establish a dose-response curve for both target engagement (see Q2) and the phenotypic outcome (e.g., cell viability). A significant rightward shift in the dose-response for the phenotype compared to target engagement suggests that higher concentrations, more prone to off-target effects, are required to see the effect.[3]
Q2: How can I confirm that my inhibitor is actually binding to my intended target inside the cell?
A2: Direct evidence of target engagement is crucial. Several assays can provide this confirmation:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein in living cells.[5] It's a powerful tool for quantifying target occupancy.[5]
-
Immunoblotting for Target Modification: If your inhibitor is expected to modify the target in a way that can be detected by an antibody (e.g., preventing a post-translational modification), Western blotting can be a straightforward method to show target engagement.
Q3: I'm observing inconsistent results between experiments. What could be the cause?
A3: Inconsistent results with reactive compounds can often be traced to experimental variables. Consider the following:
-
Compound Stability: Chloroacetamides can be unstable in cell culture media, potentially degrading into toxic byproducts.[3] Test the stability of your compound in your specific media over the time course of your experiment.[3]
-
Cell Health and Passage Number: Use cells that are in a consistent logarithmic growth phase and within a defined passage number range to minimize variability.[3]
-
Fresh Compound Dilutions: Always prepare fresh dilutions of your compound for each experiment from a well-characterized stock solution.
Troubleshooting Guides
This section provides structured approaches to common problems encountered when working with chloroacetamide-based inhibitors.
Problem 1: High Levels of Cytotoxicity Unrelated to Target Inhibition
Your inhibitor is causing widespread cell death at concentrations where you don't expect to see on-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting phenotype mismatch.
Detailed Steps:
-
Confirm Target Engagement: It's essential to confirm that your compound is binding to the intended target at the concentration where the phenotype is observed. [3]Use a target engagement assay as described in the FAQs.
-
Rule out Dominant Off-Target Effects: The mismatch strongly suggests that off-target effects are dominating the cellular response. [3]3. Consider Alternative On-Target Mechanisms: Could your compound be acting as a molecular glue or a degrader, inducing a phenotype different from simple inhibition? This is less likely with a simple chloroacetamide but should be considered.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
To understand the selectivity of your chloroacetamide-based kinase inhibitor, it's crucial to screen it against a panel of other kinases.
Objective: To determine the IC50 values of the inhibitor against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Select a Kinase Panel: Choose a diverse panel of kinases, such as the KinomeScan™ platform, which uses a binding assay to quantify interactions. [6]Alternatively, enzymatic activity assays can be used. [7]2. Prepare Compound Dilutions: Create a series of dilutions of your test compound and a known control inhibitor.
-
Perform the Assay: Follow the vendor's protocol for the chosen kinase screening platform. Typically, this involves incubating the kinases with the compound and measuring either binding or enzymatic activity. [6][7]4. Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Plot the data and determine the IC50 value for each interaction.
Data Interpretation:
| Kinase Target | IC50 (nM) of Your Compound | IC50 (nM) of Control Inhibitor | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Primary Target | 50 | 10 | 1 |
| Off-Target Kinase A | 500 | >10,000 | 10 |
| Off-Target Kinase B | 5,000 | >10,000 | 100 |
| Off-Target Kinase C | >10,000 | >10,000 | >200 |
A higher selectivity ratio indicates a more selective compound. A ratio below 10 should be investigated further as a potential off-target.
Protocol 2: The Importance of Controls
Proper controls are the cornerstone of rigorous scientific research, allowing you to draw valid conclusions. [8][9][10][11][12] Essential Controls for Inhibitor Studies:
-
Vehicle Control (e.g., DMSO): This is the most basic control and accounts for any effects of the solvent used to dissolve the inhibitor. [9]* Positive Control: A known inhibitor of your target or pathway. This ensures that your assay is working as expected.
-
Negative Control (Non-reactive Analog): As discussed, a structurally similar compound that cannot form a covalent bond. This is crucial for distinguishing covalent from non-covalent and on-target from off-target effects. [3]* Cell Line Controls: If applicable, use a cell line that does not express the target protein to see if the compound has any effect.
Experimental Design Diagram:
Caption: A comprehensive experimental design with necessary controls.
Conclusion
The chloroacetamide moiety is a powerful tool in the development of covalent inhibitors, but its inherent reactivity demands a thoughtful and rigorous approach to experimental design and data interpretation. By employing the strategies and protocols outlined in this guide—including the use of appropriate controls, direct measurement of target engagement, and systematic troubleshooting—researchers can minimize the risk of being misled by off-target effects. This diligence is paramount to ensuring the scientific integrity of your findings and accelerating the development of truly selective and effective therapeutics.
References
-
Davis, M. I., et al. (2011). Comprehensive Assessment of Kinase Inhibitor Selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Bioinformatics, 29(22), 2837–2844. [Link]
-
Wilson, D. J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), 12977-12982. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]
-
International Journal of Pharmacology. (n.d.). Experimental control: Significance and symbolism. International Journal of Pharmacology. [Link]
-
Reaction Biology. (n.d.). Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]
-
Quora. (2023). What is the role of controls in an experiment? Quora. [Link]
-
Tigermed EMEA. (2025). The Importance of Control Groups in Evaluating Drug Efficacy. Tigermed EMEA. [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Study.com. (n.d.). Importance of Controlled Tests in Scientific Research. Study.com. [Link]
-
EMBO Reports. (2012). Why control an experiment? From empiricism, via consciousness, toward Implicate Order. EMBO Reports, 13(7), 579–583. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Wu, X., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 14(11), e16058. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Experimental control: Significance and symbolism [wisdomlib.org]
- 9. quora.com [quora.com]
- 10. tigermedemea.com [tigermedemea.com]
- 11. Importance of Controlled Tests in Scientific Research - Lesson | Study.com [study.com]
- 12. Why control an experiment? From empiricism, via consciousness, toward Implicate Order - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions of 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Welcome to the technical support center for the modification of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and optimize your reaction outcomes.
Overview of the Core Reaction: Nucleophilic Substitution
The primary reactive site on this compound is the carbon atom bearing the chlorine. This α-chloroacetamide moiety is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions. A wide variety of nucleophiles (Nu:⁻) can be employed to displace the chloride leaving group, making this a key strategy for introducing diverse functional groups.
The general transformation is governed by the SN2 mechanism, which involves a backside attack by the nucleophile on the electrophilic carbon, proceeding through a single, concerted transition state.[1][2]
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a direct Q&A format, providing not just solutions but the chemical reasoning behind them.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Low or no yield in an SN2 reaction with this substrate typically points to one of four key areas: the nucleophile, the reaction conditions (solvent and temperature), the base, or the substrate itself.
-
Cause A: Poor Nucleophilicity
-
Explanation: The SN2 reaction rate is directly proportional to the strength of the nucleophile.[2][3] Weakly nucleophilic species (e.g., neutral water, alcohols, or highly sterically hindered amines) will react sluggishly, if at all.
-
Solution:
-
Increase Nucleophile Strength: If using a neutral nucleophile like an alcohol or thiol, deprotonate it first with a suitable base (e.g., NaH, K₂CO₃) to generate the more potent anionic alkoxide or thiolate.
-
Check Nucleophile Integrity: Ensure your nucleophile has not degraded during storage.
-
-
-
Cause B: Inappropriate Solvent Choice
-
Explanation: The choice of solvent is critical. Polar protic solvents (e.g., water, methanol, ethanol) can form a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[4] Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they solvate the counter-ion but leave the nucleophile "naked" and highly reactive.[3]
-
Solution: Switch to a polar aprotic solvent. Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent starting points for this type of reaction.
-
-
Cause C: Insufficient Temperature
-
Explanation: Like most reactions, the SN2 reaction has an activation energy barrier that must be overcome. If the reaction is sluggish at room temperature, it may simply lack the required thermal energy.
-
Solution: Gently heat the reaction. Start at 40-50 °C and monitor the progress by TLC or LC-MS. For less reactive nucleophiles, temperatures of 80 °C or higher may be necessary.[5] Be cautious, as excessive heat can lead to side reactions (see Issue 2).
-
-
Cause D: Steric Hindrance
-
Explanation: The SN2 reaction is highly sensitive to steric bulk around the reaction center.[4][6] While the primary carbon of the chloroacetamide is not inherently hindered, a very bulky nucleophile may struggle to approach it. The substrate's N-benzylsulfonamide portion also contributes some bulk.
-
Solution: If using a large nucleophile, you may need more forcing conditions (higher temperature, longer reaction time) or consider an alternative synthetic route if the hindrance is too severe.
-
Issue 2: Significant Byproduct Formation
Question: My reaction is messy. I see multiple spots on my TLC plate, and the final NMR shows significant impurities. What are these byproducts and how can I prevent them?
Answer: Byproduct formation usually arises from side reactions involving the substrate, nucleophile, or solvent under the reaction conditions. The most common culprits are hydrolysis, elimination, and reactions with the amide or sulfonamide groups.
-
Byproduct A: Hydrolysis Product (Hydroxy-acetamide)
-
Explanation: If water is present in the reaction (e.g., from wet solvent or a hygroscopic base), it can act as a nucleophile, displacing the chloride to form the corresponding hydroxy-acetamide derivative.[7][8] This is often promoted by strong bases.[9]
-
Prevention:
-
Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use an inert atmosphere (Nitrogen or Argon).
-
Choose a Non-Hygroscopic Base: Use a base like anhydrous potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
-
-
Byproduct B: Amide or Sulfonamide N-Alkylation
-
Explanation: While the α-chloro position is the most electrophilic, under certain conditions, the amide or sulfonamide nitrogens can be deprotonated by a strong base, and the resulting anion can react with another molecule of the starting material, leading to dimerization or oligomerization.
-
Prevention:
-
Avoid Overly Strong Bases: Use a base that is just strong enough to deprotonate your nucleophile but not the amide protons. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over strong organic bases or hydrides.
-
Control Stoichiometry: Add the chloroacetamide electrophile slowly to a solution of the nucleophile and base to maintain a low concentration of the electrophile and minimize self-reaction.
-
-
-
Byproduct C: Off-Target Reactions with the Nucleophile
-
Explanation: Chloroacetamide reagents can sometimes react with other nucleophilic sites, such as methionine or histidine residues in peptide chemistry.[10][11] If your nucleophile is a complex molecule with multiple reactive sites, you may see off-target alkylation.
-
Prevention:
-
Use Protecting Groups: If your nucleophile has multiple reactive sites, protect the ones you do not want to react.
-
Optimize Conditions: Lowering the temperature or using a milder base can sometimes improve selectivity for the desired reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for reacting a new nucleophile with this compound?
A1: A robust starting point is to use 1.0 equivalent of the chloroacetamide, 1.1-1.2 equivalents of your nucleophile, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base in anhydrous DMF. Start the reaction at room temperature for 1-2 hours, then gently heat to 50-60 °C if no progress is observed by TLC.
Q2: How do I choose the right base for my reaction?
A2: The base should be strong enough to deprotonate your nucleophile (if necessary) but not so strong that it causes substrate degradation or deprotonation of the amide N-H.
-
For acidic nucleophiles (phenols, thiols): Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.
-
For neutral nucleophiles (amines): An excess of the amine can sometimes be used as both the nucleophile and the base.[12] Alternatively, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) can be used to scavenge the HCl byproduct.
-
Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents, as they aggressively promote hydrolysis to the glycolic acid derivative.[9]
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material (chloroacetamide) and the expected product. A typical mobile phase is a mixture of ethyl acetate and hexanes. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass and the appearance of the product mass.
Q4: My purification by column chromatography is difficult. Any suggestions?
A4: The sulfonamide and amide groups make the molecule quite polar. If your product is streaking on the silica gel column, try adding 1% triethylamine or 0.5% acetic acid to the eluent system, depending on whether your product is basic or acidic. This can neutralize active sites on the silica and improve peak shape. Recrystallization is also a powerful purification technique for these types of crystalline solids.[13]
Standard Experimental Protocol
This protocol provides a detailed, step-by-step methodology for a representative SN2 reaction using 4-mercaptophenol as the nucleophile.
Objective: Synthesis of N-[(4-sulfamoylphenyl)methyl]-2-[(4-hydroxyphenyl)thio]acetamide.
Materials:
-
This compound (1.0 eq)
-
4-mercaptophenol (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, Hexanes, Brine
Procedure:
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add 4-mercaptophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the limiting reagent).
-
Substrate Addition: Add this compound (1.0 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 60 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the starting chloroacetamide spot is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).[14]
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.
-
Visual Diagrams
Reaction Mechanism
Caption: General SN2 mechanism for nucleophilic substitution.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting common reaction issues.
References
-
Hains, P. G., Robinson, P. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Available at: [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]
-
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE Archive. Available at: [Link]
-
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Available at: [Link]
-
Sciencemadness Wiki. (2020). Chloroacetamide. Sciencemadness.org. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide. PrepChem.com. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Available at: [Link]
-
BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart.com. Available at: [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Quora. (2016). Why don't tertiary Alkyl halides give sn2 reaction?. Quora. Available at: [Link]
-
Chem Help ASAP. (2019). SN2 reaction of alkyl halides. YouTube. Available at: [Link]
-
Totten, L. A., & Roberts, A. L. (2001). Correlation analyses for bimolecular nucleophilic substitution reactions of chloroacetanilide herbicides and their structural analogs with environmentally relevant nucleophiles. Environmental Science & Technology. Available at: [Link]
- Britton, E. C., & Horsley, L. H. (1943). Preparation of chloroacetamide. U.S. Patent No. 2,321,278. Washington, DC: U.S. Patent and Trademark Office.
-
Lee, H. W., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. Available at: [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... ResearchGate. Available at: [Link]
-
Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. youtube.com [youtube.com]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 10. pubs.acs.org [pubs.acs.org]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting inconsistent results in 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide experiments
Technical Support Center: 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Experiments
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistencies in experimental outcomes when working with this compound can often be traced back to a few key areas: the synthetic reaction, product purification, and compound stability. This section provides a structured approach to identifying and resolving these issues.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows the absence or a very faint spot corresponding to the product.
-
After workup, a minimal amount of solid is recovered.
-
NMR or LC-MS analysis of the crude product indicates a low percentage of the target compound.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Action |
| Poor Quality of Starting Materials | The purity of the reactants, 4-(aminomethyl)benzenesulfonamide and chloroacetyl chloride, is critical. Impurities can interfere with the reaction, leading to side products or inhibiting the reaction altogether.[1] | Verify the purity of starting materials using techniques like NMR or melting point analysis. If necessary, purify the 4-(aminomethyl)benzenesulfonamide by recrystallization. Use freshly opened or distilled chloroacetyl chloride as it is sensitive to moisture. |
| Incorrect Reaction Conditions | The N-acylation of sulfonamides can be sensitive to temperature and the choice of base.[2][3] Inadequate temperature control can lead to side reactions, while an inappropriate base may not be strong enough to deprotonate the sulfonamide nitrogen effectively. | Maintain the reaction temperature at a low level (e.g., 0-5 °C) during the addition of chloroacetyl chloride to control the exothermic reaction.[4] Use a suitable non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.[5] |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal stoichiometry. | Monitor the reaction progress using TLC. If the starting material spot persists, consider extending the reaction time or gently warming the mixture after the initial addition of the acylating agent. Ensure a slight excess of the acylating agent is used, but be cautious as a large excess can lead to di-acylation.[5] |
Workflow for Diagnosing Low Yield:
Caption: A logical flow for diagnosing and addressing low product yield.
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
Multiple spots are observed on the TLC plate of the purified product.
-
NMR spectrum shows unexpected peaks.
-
Melting point of the product is broad and lower than the expected value.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale & Explanation | Recommended Action |
| Formation of Di-acylated Byproduct | The starting material, 4-(aminomethyl)benzenesulfonamide, has two nucleophilic sites: the primary amine and the sulfonamide nitrogen. While the primary amine is more reactive, under certain conditions, the sulfonamide can also be acylated, leading to a di-acylated impurity.[5] | Carefully control the stoichiometry by adding the chloroacetyl chloride dropwise to the solution of the amine.[5] Maintaining a low reaction temperature can also help improve selectivity for the more reactive primary amine. |
| Hydrolysis of the Product | Chloroacetamide derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[6][7][8][9] This can lead to the formation of the corresponding hydroxyacetamide derivative. | During the aqueous workup, ensure the pH is carefully controlled and avoid prolonged exposure to strongly acidic or basic conditions. Use a saturated sodium bicarbonate solution for neutralization and work quickly. |
| Incomplete Removal of Starting Materials or Reagents | Residual starting materials or the base (e.g., triethylamine hydrochloride) may co-precipitate with the product. | Optimize the purification process. Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective.[10] If impurities persist, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and solubility of this compound?
A1: Pure this compound is typically a white to off-white solid.[11] As a sulfonamide-containing compound, its solubility can be pH-dependent.[12] It is generally sparingly soluble in water but shows better solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[13] The solubility in various solvents is an important consideration for both the reaction setup and purification.[14][15][16]
Q2: What are the key considerations for storing this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. The chloroacetamide moiety can be susceptible to hydrolysis over time, especially in the presence of moisture.[6][8][9]
Q3: Which analytical techniques are most suitable for characterizing the final product?
A3: A combination of techniques is recommended for full characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as the amide C=O, N-H, and S=O stretches.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Q4: Are there any common side reactions to be aware of during the synthesis?
A4: Besides the potential for di-acylation, another possible side reaction is the self-condensation of chloroacetyl chloride or its reaction with the solvent if a nucleophilic solvent is used. It is also important to be aware of potential N-acylation of the sulfonamide group, although this is generally less favorable than acylation of the primary amine.[2][17]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-(aminomethyl)benzenesulfonamide
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)benzenesulfonamide and triethylamine in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in anhydrous DCM dropwise to the stirred mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Workflow for Synthesis:
Caption: A streamlined workflow for the synthesis of the target compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
References
- Huang, C. H., & Dzantor, E. K. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.
- American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.
- Martin, A., & Yalkowsky, S. H. (1978). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 67(8), 1137-1143.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
ACS Publications. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
- Krieger, R. I., & Woodrow, J. E. (2019). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Science of The Total Environment, 689, 136-144.
-
ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated. Retrieved from [Link]
- Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
-
ResearchGate. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]
- Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. The Journal of Organic Chemistry, 69(23), 7923-7926.
- Gavrylenko, O. V., Sosunovych, B. S., & Vashchenko, B. V. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Ukrainian Bioorganic Acta, 20(2), 13-35.
- Katritzky, A. R., Singh, S. K., He, H. Y., & Suzuki, K. (2004). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 9(12), 1038-1048.
- International Journal of Pharma Sciences and Research. (2012).
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]
-
ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. Retrieved from [Link]
-
Reddit. (2018). How important is reagent purity?. Retrieved from [Link]
- Le, T. N., & Poulsen, S. A. (2017). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC advances, 7(64), 40229-40235.
-
Molbase. (n.d.). 2-CHLORO-N-{4-[(PYRIMIDIN-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE synthesis. Retrieved from [Link]
- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
- Imchen, T., & Ahluwalia, V. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied biochemistry and biotechnology, 191(4), 1335-1355.
-
ResearchGate. (n.d.). 2-Chloro-N-(4-nitrophenyl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
Sources
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides [agris.fao.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solution Stability of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Welcome to the technical support center for 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the stability of this compound in solution. Our approach is rooted in foundational chemical principles and validated experimental protocols to ensure the integrity and reproducibility of your research.
Section 1: Foundational Knowledge - FAQs
This section addresses the most frequently asked questions regarding the stability of this compound, providing a solid foundation for your experimental design.
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The molecule's stability is primarily dictated by two functional groups: the chloroacetamide moiety and the sulfonamide group. The chloroacetamide group is susceptible to nucleophilic substitution and hydrolysis, while the sulfonamide group can be sensitive to photodegradation. Understanding the reactivity of these groups is crucial for developing stable formulations.
Q2: What are the main degradation pathways for this compound in solution?
A2: The principal degradation pathway is the hydrolysis of the chloroacetamide functional group. This can occur under both acidic and basic conditions.[1] Under basic conditions, the primary mechanism is an SN2 reaction where a hydroxide ion displaces the chloride ion, forming a hydroxyacetamide derivative.[1] Acid-catalyzed hydrolysis can lead to the cleavage of the amide bond itself.[1] Additionally, both the chloroacetamide and sulfonamide moieties can be susceptible to photodegradation.
Q3: What is the optimal pH range for maintaining the stability of this compound in solution?
A3: Generally, a neutral to slightly acidic pH range (pH 5-7) is recommended to minimize both acid- and base-catalyzed hydrolysis of the chloroacetamide group. However, the optimal pH for your specific application should be determined empirically through a pH-rate profile study.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Therefore, it is advisable to store stock solutions and experimental samples at reduced temperatures (e.g., 2-8 °C or frozen at -20 °C to -80 °C) to prolong their shelf life.
Section 2: Troubleshooting Guides
This section provides practical, question-and-answer-based troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Rapid Loss of Compound in Solution
Q: I'm observing a rapid decrease in the concentration of my compound shortly after preparing the solution. What could be the cause and how can I fix it?
A: This issue is most likely due to the hydrolysis of the chloroacetamide group, which is accelerated by inappropriate pH.
Troubleshooting Workflow:
-
Verify Solution pH: Immediately measure the pH of your solution. If it is outside the recommended 5-7 range, this is the likely culprit.
-
Buffer Selection: If you are not using a buffer, or if your buffer capacity is insufficient, the pH can shift upon dissolution of the compound. It is crucial to use a well-buffered system.
-
Experimental Protocol: pH-Rate Profile Study: To determine the optimal pH for your compound, a pH-rate profile study is essential.
Step-by-Step Protocol:
-
Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-9).
-
Prepare solutions of your compound at a known concentration in each buffer.
-
Incubate the solutions at a constant temperature (e.g., 40 °C to accelerate degradation).
-
At regular time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots using a validated stability-indicating HPLC method (see Guide 3) to determine the remaining concentration of the parent compound.
-
Plot the natural logarithm of the concentration versus time for each pH to determine the first-order degradation rate constant (k).
-
Plot log(k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.
-
Data Presentation:
| pH | Buffer System | Degradation Rate Constant (k) at 40°C (hypothetical) |
| 3.0 | Citrate | 0.05 hr⁻¹ |
| 4.0 | Citrate | 0.02 hr⁻¹ |
| 5.0 | Citrate | 0.005 hr⁻¹ |
| 6.0 | Phosphate | 0.003 hr⁻¹ |
| 7.0 | Phosphate | 0.008 hr⁻¹ |
| 8.0 | Phosphate | 0.04 hr⁻¹ |
| 9.0 | Borate | 0.15 hr⁻¹ |
Visualization of Degradation Pathway:
Caption: Primary hydrolytic degradation pathways.
Guide 2: Appearance of Unknown Peaks in HPLC After Storage
Q: After storing my solution for a few days, I see new, unexpected peaks in my HPLC chromatogram. What are these, and how can I prevent their formation?
A: These new peaks are likely degradation products. Identifying the stressor (e.g., light, heat, or oxidative stress) is key to preventing their formation.
Troubleshooting Workflow:
-
Forced Degradation Study: To identify potential degradation products and understand the compound's susceptibility to various stressors, a forced degradation study is the industry-standard approach.[4][5] This involves intentionally exposing the compound to harsh conditions.
Experimental Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours.[4]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8-24 hours.[4]
-
Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at 60-80°C for 48-72 hours.[4]
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[4]
-
Analyze all stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.
-
-
Data Interpretation:
-
If new peaks appear under hydrolytic conditions, this confirms the issue from Guide 1.
-
If new peaks appear under oxidative conditions, consider adding antioxidants to your formulation.
-
If new peaks appear under photolytic conditions, protect your solutions from light using amber vials or by wrapping containers in aluminum foil.
-
Visualization of Forced Degradation Workflow:
Caption: Forced degradation study workflow.
Guide 3: Developing a Stability-Indicating HPLC Method
Q: I need an HPLC method that can separate the parent compound from its degradation products. How do I develop and validate this?
A: A stability-indicating HPLC method is crucial for accurate stability assessment. The key is to achieve baseline resolution between the parent peak and all potential degradation product peaks.
Step-by-Step Protocol for Method Development:
-
Initial Scouting:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a simple mobile phase system, such as:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes).
-
Detector: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.
-
-
Method Optimization:
-
Inject a mixture of your forced degradation samples.
-
If co-elution occurs, optimize the separation by adjusting:
-
Gradient slope: Make the gradient shallower to increase resolution.
-
Mobile phase pH: Changing the pH can alter the retention of ionizable degradants.
-
Organic modifier: Try methanol instead of acetonitrile, as it has different selectivity.
-
Column chemistry: If C18 is not sufficient, try a phenyl-hexyl or a polar-embedded column.
-
-
-
Validation: Once you have a method that separates all peaks, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Troubleshooting Common HPLC Issues in Stability Studies:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with column silanols- Mobile phase pH close to analyte pKa- Column overload | - Use a high-purity, end-capped column- Adjust mobile phase pH away from pKa- Reduce sample concentration |
| Peak Splitting | - Column void or contamination- Sample solvent stronger than mobile phase | - Replace or flush the column- Dissolve the sample in the initial mobile phase |
| Ghost Peaks | - Contamination in mobile phase or system- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a robust needle wash protocol |
Section 3: Best Practices for Long-Term Storage
-
Solvent Selection: For long-term storage, consider lyophilizing the compound or dissolving it in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and storing it at -80°C.
-
Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Inert Atmosphere: For highly sensitive compounds, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen to prevent oxidative degradation.
This technical support guide provides a comprehensive framework for understanding and enhancing the stability of this compound in solution. By applying these principles and protocols, researchers can ensure the reliability and accuracy of their experimental results.
References
-
How to Prepare Buffers for Pharmaceutical Product Analysis. (n.d.). Lab SOP Guide. Retrieved January 12, 2026, from [Link]
- Huang, L., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 12, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Veeprho. Retrieved January 12, 2026, from [Link]
-
ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma. Retrieved January 12, 2026, from [Link]
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An Overview of Antioxidants. (2008, December 15). U.S. Pharmacist. Retrieved January 12, 2026, from [Link]
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strategies to reduce cytotoxicity of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Technical Support Center: 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
A Senior Application Scientist's Guide to Mitigating Cytotoxicity
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and encountering challenges related to its inherent cytotoxicity. As Senior Application Scientists, we understand that balancing therapeutic efficacy with a favorable safety profile is paramount. This guide provides an in-depth analysis of the probable cytotoxic mechanisms of this molecule and offers actionable strategies, troubleshooting advice, and detailed experimental protocols to help you mitigate these effects in your research.
Section 1: Understanding the Core Issue - The "Why" of Cytotoxicity
Before implementing reduction strategies, it is crucial to understand the molecular features of this compound that likely contribute to its cytotoxic profile. The molecule possesses two key functional groups: the α-chloroacetamide moiety and the sulfonamide group.
FAQ: What is the primary driver of cytotoxicity for this compound?
The primary driver is almost certainly the α-chloroacetamide group. This functional group is a "soft" electrophile, making it highly reactive toward soft cellular nucleophiles.[1][2] The chlorine atom acts as a good leaving group, allowing the adjacent carbonyl group to facilitate nucleophilic substitution reactions (SN2) with biological macromolecules.[1]
This reactivity can lead to several downstream cytotoxic events:
-
Glutathione (GSH) Depletion: The most immediate cellular defense against such electrophiles is glutathione (GSH), a tripeptide that is the most abundant non-protein thiol in the cell.[3][4] The sulfhydryl group of GSH's cysteine residue is a potent nucleophile that can attack the α-carbon of the chloroacetamide, forming a stable, non-toxic conjugate that is subsequently eliminated from the cell.[2][4] However, high concentrations of the compound can overwhelm and deplete the cellular GSH pool.[5][6][7] This depletion cripples the cell's primary antioxidant defense system, leading to oxidative stress.[5][6][8]
-
Covalent Protein Modification: If GSH levels are insufficient, the electrophilic chloroacetamide can covalently bind to nucleophilic amino acid residues on proteins, most notably cysteine.[1][9] This alkylation can irreversibly inhibit critical enzymes, disrupt protein structure, and interfere with signaling pathways, ultimately leading to cell death.[1][10]
-
Induction of Ferroptosis: Recent evidence has shown that some chloroacetamide-containing compounds can induce ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[9][11] This is often linked to the covalent inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that uses GSH to detoxify lipid hydroperoxides.[11]
The sulfonamide moiety is generally considered more stable. However, in some contexts, particularly with electron-deficient aryl rings, sulfonamides can undergo metabolic cleavage, potentially mediated by GSH, which could also contribute to toxicity.[12] Furthermore, the sulfonamide group itself may serve as a targeting ligand for certain proteins, such as carbonic anhydrases, which could localize the cytotoxic chloroacetamide warhead to specific cellular compartments or tissues.[13]
Caption: Proposed mechanism of chloroacetamide-induced cytotoxicity.
Section 2: Troubleshooting Guide - Strategies for Cytotoxicity Reduction
This section outlines three distinct strategic pillars to address the cytotoxicity of your compound. The optimal approach will depend on your experimental goals, resources, and the specific biological system under investigation.
A. Chemical & Structural Modification Strategies
Modifying the molecule itself is a direct approach to de-risk the cytotoxic liability.
FAQ: Can I alter the compound's structure to make it less toxic while retaining its desired activity?
Yes, this is a common medicinal chemistry strategy. The goal is to reduce non-specific reactivity without compromising on-target activity.
-
Strategy 1: Prodrug Approach
-
Rationale: A prodrug strategy masks the reactive chloroacetamide moiety with a chemical group that is cleaved under specific physiological conditions, ideally at the target site.[14][15][16] This prevents the compound from reacting with off-target nucleophiles during transit. For this molecule, the sulfonamide could be exploited for targeting. For example, acetazolamide, a sulfonamide, is known to target carbonic anhydrase IX (CAIX), which is overexpressed in certain tumors.[13] A prodrug could be designed to be activated by enzymes present in the target microenvironment.
-
Implementation:
-
Replace the chlorine atom with a group that is a poorer leaving group but can be enzymatically or chemically converted to reveal the reactive species at the target site.
-
Design a self-immolative linker attached to the acetamide nitrogen.[14][15] Once a trigger is activated, the linker fragments and releases the active drug.
-
-
Caveat: This requires significant synthetic chemistry resources and a deep understanding of the target's unique environment (e.g., pH, enzyme expression).
-
-
Strategy 2: Warhead Replacement/Tuning
-
Rationale: The reactivity of the electrophile can be tuned. Replacing the chlorine with a less reactive leaving group (e.g., fluorine) or a different, less broadly reactive electrophilic group could increase selectivity and reduce general cytotoxicity.[17]
-
Implementation: Synthesize analogs where the chloro- group is replaced with other halogens or alternative electrophiles (e.g., vinyl sulfones, acrylamides). Each new analog must be tested for both on-target efficacy and off-target cytotoxicity.
-
Caveat: This approach carries a high risk of reducing or eliminating the desired biological activity. It is a trade-off between reactivity and potency.
-
B. Formulation & Delivery Strategies
If structural modification is not feasible, altering how the compound is delivered to the cells can significantly reduce toxicity.
FAQ: How can formulation changes minimize off-target effects?
The goal of formulation is to control the drug's pharmacokinetic profile, reducing the peak concentration (Cmax) that non-target cells are exposed to, or to physically shield the compound until it reaches its destination.[18][19]
-
Strategy 1: Controlled-Release Formulations
-
Rationale: By embedding the compound in a polymer matrix or other delivery vehicle, its release can be slowed over time. This avoids a high initial concentration spike (Cmax), which is often linked to acute toxicity, while maintaining a therapeutic concentration (AUC).[19]
-
Implementation: For in vivo studies, consider formulating the compound in sustained-release depots. For in vitro work, this is more challenging but could involve specialized culture plates with slow-release coatings.
-
-
Strategy 2: Encapsulation with Cyclodextrins or Liposomes
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively "hiding" the reactive part of the drug from the environment.[20][21][22] This can improve solubility and reduce non-specific binding and toxicity.[20] Liposomes are lipid vesicles that can encapsulate the drug, protecting it from degradation and reducing its interaction with non-target tissues.
-
Implementation: Prepare formulations by mixing the compound with a solution of a suitable cyclodextrin (e.g., HP-β-CD) or by using standard liposome preparation methods. The resulting formulation should be characterized and tested for cytotoxicity against the unformulated compound.
-
C. Co-administration Strategies
This approach involves administering a second, cytoprotective agent alongside your compound of interest.
FAQ: Can I use a "rescue" agent to protect cells from the compound's toxicity?
Yes. The most logical rescue agent is one that directly counteracts the primary mechanism of toxicity—GSH depletion.
-
Strategy 1: Supplementation with N-Acetylcysteine (NAC)
-
Rationale: N-acetylcysteine (NAC) is a membrane-permeable precursor to L-cysteine, which is the rate-limiting substrate for GSH synthesis.[3] By providing cells with excess NAC, you bolster their ability to synthesize GSH, thereby enhancing their capacity to detoxify the chloroacetamide compound before it can damage essential proteins.[23] Studies on other chloroacetamide herbicides have shown that co-treatment with NAC effectively alleviates cytotoxicity, reduces ROS, and prevents cell death.[5][6][7][8]
-
Implementation: In your cell culture experiments, pre-incubate the cells with NAC (typically in the 1-5 mM range) for several hours before adding your test compound. Maintain NAC in the media for the duration of the experiment.
-
Caveat: NAC is a potent antioxidant and may interfere with experimental readouts involving ROS. It could also potentially interfere with the desired mechanism of action if the compound's efficacy relies on inducing oxidative stress in target cells. Appropriate controls are essential.
-
Section 3: Experimental Validation & Protocols
It is critical to experimentally validate any cytotoxicity reduction strategy. Here are streamlined protocols for key assays.
FAQ: How can I quantitatively measure the success of my new strategy?
A successful strategy should show a rightward shift in the dose-response curve for cytotoxicity (i.e., a higher IC50 value) without a corresponding loss in on-target activity.
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Welcome to the technical support center for the purification of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar compounds. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies to help you achieve high purity and yield.
Introduction to the Molecule and Its Challenges
This compound is a polar molecule containing a reactive chloroacetamide electrophile, a secondary amide, and a sulfonamide group. This combination of functional groups presents unique purification challenges:
-
High Polarity: The sulfonamide and amide groups make the compound highly polar, which can lead to issues like streaking during normal-phase chromatography and difficulty in finding suitable single-solvent systems for recrystallization.
-
Reactivity: The α-chloroacetamide moiety is susceptible to nucleophilic substitution, particularly hydrolysis to the corresponding hydroxyacetamide, which can occur under acidic or basic conditions.[1][2] This necessitates careful control of pH and temperature during purification.
-
Impurity Profile: Typical impurities may include unreacted starting materials (e.g., 4-(aminomethyl)benzenesulfonamide), byproducts from the synthesis (e.g., salts), or degradation products like the hydrolyzed derivative.
This guide provides a logical workflow, from initial workup to final polishing, to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting or when optimizing your purification protocol.
Q1: What is the best initial purification strategy for crude this compound?
For most crude solids, recrystallization is the most efficient first-line technique. It is excellent for removing major impurities and can significantly increase the purity of your material with minimal resource investment. If the crude product is an oil or highly impure, an initial workup involving a liquid-liquid extraction to remove salts and water-soluble impurities is recommended before attempting recrystallization or chromatography.[3]
Q2: When should I choose column chromatography over recrystallization?
Column chromatography is preferred under the following circumstances:
-
Closely Related Impurities: When impurities have very similar solubility profiles to the desired product, making separation by recrystallization difficult.
-
Oily or Amorphous Products: If the crude product fails to crystallize.[4]
-
Trace Impurity Removal: For removing small amounts of persistent impurities to achieve >99% purity, which is often required for pharmaceutical applications.[5]
Q3: How do I prevent degradation of the chloroacetamide group during purification?
The key is to maintain neutral or slightly acidic conditions and avoid high temperatures for extended periods.
-
Avoid Strong Bases: Base-catalyzed hydrolysis can readily convert the chloro-group to a hydroxyl group.[2] If basic conditions are necessary (e.g., during an extraction), use them briefly and at low temperatures.
-
Silica Gel Considerations: Standard silica gel is slightly acidic. For acid-sensitive compounds, this is usually acceptable, but prolonged exposure on a slow-running column can lead to degradation. If you suspect acid-catalyzed hydrolysis, you can use deactivated (neutral) silica or add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your mobile phase.[6]
-
Temperature Control: During recrystallization, use the minimum amount of time at the solvent's boiling point necessary to dissolve the solid.
Q4: What are the best analytical techniques to monitor the purity of my compound?
A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and for identifying suitable solvent systems for flash chromatography.[7][8]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9][10] A reversed-phase C18 column is typically suitable for this polar molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities if their structures are known or suspected.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and can help identify impurities by their mass.[11][12]
Part 2: Troubleshooting and In-Depth Guides
This section provides detailed, step-by-step protocols and troubleshooting for specific experimental problems.
Guide 1: Recrystallization Troubleshooting
Recrystallization is effective when a solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.[4] Due to the compound's polarity, a mixed-solvent system is often required.[13]
"Oiling out" occurs when the solid melts in the hot solvent or separates from the solution as a liquid phase upon cooling.[4] This traps impurities.
Causality: This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated or cools too quickly.
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20% additional volume) to lower the saturation point.[4]
-
Slow Down Cooling: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation.
-
Change Solvent System: The solvent may be too non-polar. Switch to a more polar solvent or adjust the ratio of your co-solvent system (e.g., increase the water content in an ethanol/water mixture).[4]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent line or add a seed crystal of pure product to provide a nucleation site.[4][14]
Causality: This is one of the most common issues and is usually caused by using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[4]
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the crude solid. Add the solvent in small portions to the boiling mixture until everything just dissolves.[4][14]
-
Evaporate Excess Solvent: If you've added too much, gently boil off some of the solvent to re-concentrate the solution.
-
Optimize Cooling: Ensure the solution is thoroughly cooled. After reaching room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.[14]
-
Recover from Mother Liquor: A significant amount of product may remain in the filtrate (mother liquor). Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization to recover more material.
This workflow helps you efficiently screen for a suitable single or binary solvent system.
Caption: Workflow for selecting a recrystallization solvent.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol (95%) | 78 | Polar | A good starting point. Often used in a mixture with water for sulfonamides.[13] |
| Isopropanol | 82 | Polar | Similar to ethanol, can be used with water. A patent suggests propanols are effective for sulfonamides.[15] |
| Acetone | 56 | Polar | Good solvent, but its low boiling point means less of a solubility difference between hot and cold. |
| Ethyl Acetate | 77 | Mid-Polar | Can be effective, often paired with a non-polar anti-solvent like hexanes. |
| Water | 100 | V. Polar | The compound is likely soluble in hot water, but may have low solubility in cold. Risk of hydrolysis if boiled for too long. |
| Hexanes/Heptane | ~69 / ~98 | Non-Polar | Use as an "anti-solvent" in a binary system with a polar solvent. |
Guide 2: Flash Column Chromatography Troubleshooting
Flash chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (usually silica gel).[16] For polar compounds like this, a polar mobile phase is required.[6][7]
Causality: The mobile phase is not polar enough to compete with the silica gel for your highly polar compound. The sulfonamide and amide groups are strongly interacting with the silanol groups on the silica surface.
Solutions:
-
Increase Mobile Phase Polarity:
-
If using Ethyl Acetate/Hexane, increase the percentage of Ethyl Acetate. If you are already at 100% Ethyl Acetate, you need a stronger solvent system.[6]
-
Switch to a more polar system like Dichloromethane (DCM)/Methanol (MeOH). Start with 5% MeOH in DCM and gradually increase the MeOH concentration.[6][7]
-
Caution: Do not exceed 10% Methanol in DCM, as it can start to dissolve the silica gel.[6]
-
-
Add a Competitive Agent: Sometimes, adding a small amount of acetic acid or formic acid (~0.5%) to the mobile phase can help break up the strong interactions with the silica, although this should be done cautiously due to the risk of hydrolysis.
Causality: Streaking is often caused by overloading the sample, poor solubility in the mobile phase, or strong acid/base interactions with the silica.
Solutions:
-
Load Less Material: Overloading is a common cause. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight).
-
Improve Solubility (Dry Loading): If your compound is not very soluble in the mobile phase, it will not load onto the column in a tight band. Use a "dry loading" technique:
-
Dissolve your crude product in a strong, volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3x the weight of your compound) to this solution.
-
Carefully remove the solvent by rotary evaporation to yield a dry, free-flowing powder.
-
Load this powder onto the top of your column. This ensures the compound is pre-adsorbed onto silica and will elute cleanly.[7][8]
-
-
Neutralize the Silica: As mentioned before, adding 0.1-1% triethylamine to the eluent can neutralize acidic sites on the silica gel, which often improves the peak shape for amine-containing compounds.[6]
| System | Polarity | Best For |
| Ethyl Acetate / Hexanes | Mid-High | Standard system. Start with 50-100% Ethyl Acetate.[6] |
| Dichloromethane / Methanol | High | A powerful system for very polar compounds. Start at 98:2 or 95:5 DCM:MeOH.[6][7] |
| Dichloromethane / Acetone | High | An alternative to DCM/MeOH that avoids using an alcohol. |
| Chloroform / Methanol / Ammonium Hydroxide | V. High | A specialized system for basic polar compounds. The ammonia helps to deprotonate the silica. Use with caution (e.g., 80:18:2). |
This diagram outlines the decision-making process when an impurity remains after a primary purification step.
Caption: Decision tree for handling a persistent impurity.
References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Cortes, S. (2020). 4.4: Experiment 3 Notes. Chemistry LibreTexts. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
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The Pharma Master. (n.d.). What are the key steps in the purification of pharmaceutical intermediates?. Retrieved from [Link]
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U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
-
Roberts, A. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Retrieved from [Link]
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Retrieved from [Link]
-
Agilent. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
-
PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
-
OSTI.GOV. (2011). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Sciencemadness Wiki. (2020). Chloroacetamide. Retrieved from [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
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NIH. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2321278A - Preparation of chloroacetamide.
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
-
ResearchGate. (2022). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
-
PubChem - NIH. (n.d.). Chloroacetamide. Retrieved from [Link]
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Technical Support Center: Addressing Assay Interference from 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding assay interference caused by the compound 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide . Our goal is to equip you with the scientific rationale and practical protocols needed to identify, understand, and mitigate assay artifacts, ensuring the integrity of your experimental data.
Introduction: Understanding the Challenge
The compound this compound possesses two key structural features that warrant careful consideration during assay development: a chloroacetamide group and a sulfonamide group.
-
The Chloroacetamide Moiety: This functional group is a known electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues on proteins, most notably cysteine.[1][2] This reactivity is a double-edged sword. While it is the basis for many highly effective covalent inhibitor drugs, it can also lead to non-specific modification of assay components (e.g., enzymes, antibodies), resulting in false-positive or false-negative readouts.[3][4][5] Compounds with such reactive moieties are often flagged as potential Pan-Assay Interference Compounds (PAINS).[6][7]
-
The Sulfonamide Moiety: The sulfonamide group is a common scaffold in a vast array of biologically active molecules and approved drugs, contributing to a wide range of pharmacological activities.[8][9][10] While generally less reactive than the chloroacetamide group, phenol-sulfonamides have been noted as a class of compounds that can interfere in assays, potentially through mechanisms like redox cycling or acting as covalent modifiers.[7]
Given this structural context, observing activity with this compound requires a rigorous validation process to distinguish true, target-specific effects from non-specific assay interference.
Frequently Asked Questions (FAQs)
Q1: My compound shows activity in our primary screen. Could it be a false positive?
A1: Yes, this is a critical possibility. Initial hits from single assays, especially high-throughput screens (HTS), can be misleading due to compound-dependent interference rather than specific interaction with the intended biological target.[11] The chloroacetamide group in your compound makes it a candidate for non-specific reactivity, a common cause of false positives.[12] Confirmation in orthogonal assays is essential.[11]
Q2: What are Pan-Assay Interference Compounds (PAINS), and is my compound one?
A2: PAINS are molecules that show activity in numerous, unrelated assays through non-specific mechanisms.[6][13] These mechanisms include covalent modification, redox cycling, aggregation, and interference with the assay signal itself (e.g., fluorescence).[7] The chloroacetamide substructure is a recognized PAINS alert, meaning compounds containing it have a higher probability of causing interference.[14] However, a PAINS classification is a flag for caution, not a definitive verdict; each compound must be evaluated experimentally.[14]
Q3: What is the most likely mechanism of interference for this specific compound?
A3: The most probable mechanism is covalent modification via the reactive chloroacetamide group. This group can form a stable covalent bond with nucleophilic amino acid residues, particularly cysteine, on proteins within your assay system (e.g., the target enzyme, reporter enzymes like luciferase, or antibodies).[1][2] This modification can irreversibly alter the protein's function, leading to a signal that mimics true inhibition or activation.
Q4: How can I quickly determine if my compound is interfering with the assay technology itself?
A4: A simple control experiment is to run the assay in the absence of the primary biological target. If you still observe a signal change in the presence of your compound, it strongly suggests interference with an assay component or the detection method. For example, in a fluorescence-based assay, measure the fluorescence of the compound alone in the assay buffer at the relevant wavelengths to check for auto-fluorescence.[11]
In-Depth Troubleshooting Guide
If you suspect assay interference, a systematic approach is required to diagnose the issue and validate your results.
Workflow for Investigating Assay Interference
This workflow provides a logical progression from initial suspicion to mechanistic confirmation.
Caption: Troubleshooting workflow for assay interference.
Experimental Protocols
Protocol 1: Thiol Competition Assay to Detect Covalent Reactivity
Rationale: The chloroacetamide moiety is expected to react with cysteine thiols.[1] By adding a high concentration of a competing thiol-containing reagent, such as Dithiothreitol (DTT) or Glutathione (GSH), the reactive compound will be "scavenged" before it can modify the target protein.[12] A significant reduction in the compound's apparent activity in the presence of DTT/GSH is strong evidence of thiol-reactive interference.[12][15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a fresh, concentrated stock solution of DTT (e.g., 1 M in water). Note: DTT has a limited half-life in aqueous solution and should be prepared fresh.[12]
-
Control Assay: Run your standard assay to determine the IC50 (or EC50) of this compound.
-
DTT Pre-incubation (Test):
-
In your assay plate, prepare wells containing your compound at various concentrations.
-
Add DTT to these wells to a final concentration significantly higher than the compound concentration (e.g., 100 µM to 1 mM). It is crucial to first test the effect of DTT alone on the assay to ensure it doesn't inhibit the target.[12]
-
Pre-incubate the compound and DTT together in assay buffer for 15-30 minutes at room temperature.
-
-
Assay Initiation: Add the target protein and other assay reagents to the pre-incubated mixture and proceed with your standard assay protocol.
-
Data Analysis: Calculate the IC50/EC50 of the compound in the presence of DTT. Compare this to the value obtained in the absence of DTT.
Data Interpretation:
| Observation | Interpretation |
| >10-fold rightward shift in IC50 with DTT | Strong evidence for thiol-reactive covalent modification. |
| No significant change in IC50 with DTT | The compound's activity is likely not due to thiol reactivity. |
Protocol 2: Washout/Dialysis Experiment for Irreversibility
Rationale: Covalent inhibitors form a stable bond with their target that is not easily disrupted.[3][16] In contrast, non-covalent inhibitors bind reversibly and will dissociate from the target upon removal of the free compound from the solution. This experiment distinguishes between reversible and irreversible (or very slow off-rate) binding.[17]
Step-by-Step Methodology:
-
Incubation: Incubate the target protein with a concentration of your compound sufficient to achieve >90% inhibition (e.g., 10x IC50). Also, prepare a control sample with the protein and vehicle (e.g., DMSO) only.
-
Removal of Free Compound: Use a method to separate the protein-compound complex from the unbound compound. Options include:
-
Dialysis: Dialyze the samples against a large volume of assay buffer for several hours or overnight.
-
Rapid Dilution / Size Exclusion: Use a spin column (e.g., Zeba™ Spin Desalting Columns) to quickly exchange the buffer.
-
-
Activity Measurement: After removing the free compound, measure the enzymatic activity of the protein in both the compound-treated and vehicle-treated samples.
-
Data Analysis: Compare the activity of the compound-treated protein to the vehicle-treated control.
Data Interpretation:
| Observation | Interpretation |
| Protein activity is not restored after washout. | Strong evidence for irreversible or very slow-offset covalent binding. |
| Protein activity is fully or partially restored. | Suggests reversible binding. The compound is not a classic irreversible covalent modifier. |
Mechanism of Interference: Covalent Modification
The primary concern with this compound is its potential to act as a non-specific covalent modifier. The chloroacetamide group is an electrophile that can be attacked by nucleophilic side chains of amino acids on a protein surface. Cysteine is a particularly potent nucleophile under physiological conditions.
Caption: Covalent modification of a protein cysteine residue.
This covalent adduction can lead to a loss of protein function, which in an enzyme inhibition assay, would be indistinguishable from a true, specific inhibitor without further validation.
Best Practices for Prevention and Validation
To avoid wasting resources on misleading initial hits, incorporate the following practices into your screening cascade:
-
Use Counter-Screens Early: Test active compounds against unrelated targets or in assays known to be susceptible to interference (e.g., a luciferase-based assay if your primary screen is luciferase-based).[12] This helps flag promiscuous compounds early.
-
Employ Orthogonal Assays: Confirm hits using a secondary assay that relies on a different detection principle (e.g., confirm a fluorescence-based hit with an LC-MS-based method).[11][18] This minimizes the risk that the hit is an artifact of a specific technology.
-
Maintain Detailed Records: Document all experimental conditions, including reagent lots and incubation times. This is critical for troubleshooting reproducibility issues.[19][20]
-
Characterize Key Reagents: Ensure the purity and stability of your test compound and key biological reagents. Reactive impurities can sometimes be the source of observed activity.[12][19]
References
- BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS?
-
Wikipedia. (2023). Pan-assay interference compounds. Retrieved from [Link]
- Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 13(1), 36-44.
- BenchChem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- Ferreira, L. L. G., & Andricopulo, A. D. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapeutics, 1(1), e101.
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YouTube. (2022, June 13). Pan Assay Interference Compounds. Retrieved from [Link]
- Dahlin, J. L., & Walters, M. A. (2014). Assay Interference by Chemical Reactivity. In Assay Guidance Manual.
- National Center for Biotechnology Information (US). (2004-). Assay Guidance Manual. Bethesda (MD)
-
PubChem. (n.d.). 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. Retrieved from [Link]
- Drug Hunter. (n.d.). Cheat Sheet for Covalent Enzyme Inhibitors.
- ResearchGate. (2020). Biological activities of sulfonamides.
- Indian Journal of Pharmaceutical Sciences. (2008). Biological activities of sulfonamides.
-
AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from [Link]
-
Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]
-
YouTube. (2018, June 7). Kinetic characterisation of covalent inhibitors on the PHERAstar. Retrieved from [Link]
- National Institutes of Health. (2022). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PubMed Central.
- SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(40), 55915-55932.
- ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs.
- Oxford Academic. (2005). Biodegradability properties of sulfonamides in activated sludge. SETAC Europe 15th Annual Meeting.
-
Frederick National Laboratory for Cancer Research. (n.d.). Biospecimen Assay Standards. Retrieved from [Link]
- Molecular B•Log. (n.d.). Assay Troubleshooting.
- Clinical Chemistry. (2019). Best practices in mitigating the risk of biotin interference with laboratory testing. Clinical Chemistry, 65(8), 989-999.
-
Wikipedia. (2023). Chloroacetamide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-. Retrieved from [Link]
- EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation.
-
Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]
- National Institutes of Health. (2016). Using Protein-Confined Proximity to Determine Chemical Reactivity. PubMed Central.
- PubMed. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(6-7), 751-757.
- National Center for Biotechnology Information. (2018). A guideline for reporting experimental protocols in life sciences. PeerJ, 6, e4969.
-
YouTube. (2023, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns. Retrieved from [Link]
- National Institutes of Health. (2022). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PubMed Central.
- ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.
- ResearchGate. (2023). Interference with Clinical Laboratory analyses.
- PubMed. (2021). Approaches to mitigate the risk of serious adverse reactions in covalent drug design. Expert Opinion on Drug Discovery, 16(3), 275-287.
- National Institutes of Health. (2017).
- PubMed. (2011). 2-Chloro-N-methyl-N-phenyl-acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o113.
- National Institutes of Health. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PubMed Central.
- ResearchGate. (2005). 2-(4-Chlorophenyl)acetamide.
- National Institutes of Health. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PubMed Central.
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Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Introduction: Synthesis Overview
The synthesis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide is a crucial step in the development of various pharmaceutical intermediates. The core transformation is a nucleophilic acyl substitution, specifically the N-acylation of 4-(aminomethyl)benzenesulfonamide with chloroacetyl chloride. This reaction is typically performed under conditions analogous to the Schotten-Baumann reaction, which involves the use of a base to neutralize the hydrochloric acid byproduct generated during the acylation.[1][2][3]
While straightforward at the lab scale, scaling up this synthesis presents distinct challenges, primarily related to managing the reaction's exothermicity, ensuring homogeneous mixing, and controlling product purity. This guide provides a structured approach to troubleshoot common issues and answer frequently asked questions encountered during the scale-up process.
Reaction Scheme
Caption: General reaction scheme for the N-acylation.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: Why is my yield unexpectedly low after scaling up the reaction?
Low yield is the most common issue during scale-up. The root cause can often be traced to factors that are less impactful on a smaller scale.
-
Possible Causes & Recommended Actions:
-
Poor Temperature Control: The reaction is highly exothermic.[4] On a large scale, inefficient heat dissipation can lead to localized hot spots, promoting side reactions and degradation.
-
Action: Ensure your reactor's cooling system is adequate. Slow the addition rate of chloroacetyl chloride significantly. Consider a "feed-on-demand" system where the addition rate is tied to the internal temperature, ensuring it does not exceed 5-10°C.
-
-
Inefficient Mixing: As the product forms, the reaction mixture may become a thick slurry. Inadequate agitation can lead to poor mass transfer, leaving pockets of unreacted starting material.
-
Action: Use an overhead stirrer with a high-torque motor and a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure the entire reactor volume is well-mixed.
-
-
Base Insufficiency or Ineffective Neutralization: The HCl byproduct protonates the highly nucleophilic primary amine, rendering it unreactive.[3] If the base is not available at the site of HCl generation, the reaction will stall.
-
Action (Biphasic System): In a water/organic solvent system, vigorous stirring is essential to maximize the interfacial area where the neutralization occurs.[5]
-
Action (Aprotic Solvent): Ensure the organic base (e.g., triethylamine) is fully dissolved and well-mixed before starting the chloroacetyl chloride addition. Use at least 1.1-1.2 equivalents of the base.[4]
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride reacts rapidly with water.[6] If using an aqueous base system, this competing reaction can consume the acylating agent.
-
Action: Ensure vigorous stirring to promote the desired reaction between the amine and the acyl chloride over the competing hydrolysis reaction. Add the acyl chloride to the mixture of the amine and base, not the other way around.
-
-
Question 2: My final product is contaminated with unreacted 4-(aminomethyl)benzenesulfonamide. How can I improve its purity?
Starting material contamination is often a result of an incomplete reaction or inefficient purification.
-
Possible Causes & Recommended Actions:
-
Incomplete Reaction: See "Low Yield" causes above. Inefficient mixing or localized protonation of the amine are common culprits.
-
Action: Monitor the reaction closely using an in-process control (IPC) like TLC or HPLC. Do not proceed with the work-up until the starting amine is fully consumed. If the reaction stalls, consider adding a small additional charge of the base.
-
-
Ineffective Work-up: The starting amine and the product have different solubility profiles that can be exploited.
-
Action: During the work-up, perform a wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate the unreacted basic amine, pulling it into the aqueous layer, while the neutral amide product remains in the organic layer.[4] Follow this with a wash with dilute aqueous base (e.g., NaHCO₃) to remove any chloroacetic acid.
-
-
Question 3: The reaction mixture turned into a dark, tarry substance. What went wrong?
The formation of dark, insoluble materials indicates significant product degradation or polymerization, usually caused by excessive heat.
-
Possible Causes & Recommended Actions:
-
Runaway Reaction: The most likely cause is an uncontrolled exotherm. The rate of heat generation from the reaction exceeded the rate of heat removal by the cooling system.
-
Action: Immediately stop the addition of chloroacetyl chloride and apply maximum cooling. For future runs, drastically reduce the addition rate and consider diluting the reaction mixture further to improve heat capacity. A thorough process safety review is essential before re-attempting the scale-up.
-
-
Reagent Instability: Although less common for these specific reagents, poor quality starting materials can contain impurities that catalyze polymerization at elevated temperatures.
-
Action: Always use reagents from reputable suppliers and verify their purity before use on a large scale.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent system for scale-up?
-
A biphasic system of dichloromethane (DCM) and water is a common choice under Schotten-Baumann conditions.[5] The product remains in the organic phase while the base (e.g., NaOH) in the aqueous phase neutralizes the HCl. For scale-up, this can be advantageous as inorganic bases are cheap. However, it requires vigorous mixing. A single-phase aprotic solvent system (e.g., THF, acetonitrile, or DCM) with an organic base like triethylamine (TEA) can offer more controlled, homogeneous conditions but may be more expensive.[4][7]
-
-
Q2: Which base should I use: an inorganic or organic base?
-
Inorganic bases (NaOH, K₂CO₃) are cost-effective and ideal for biphasic systems.[2] The work-up is straightforward as the resulting salts are water-soluble.
-
Organic bases (Triethylamine, Pyridine, DBU) are used in anhydrous, single-phase organic systems.[7][8] This can sometimes lead to higher yields by avoiding hydrolysis of the acyl chloride. However, the resulting hydrochloride salt of the base may precipitate, potentially complicating mixing, and must be removed during work-up.
-
-
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
-
Temperature: This is the most critical parameter. Monitor the internal batch temperature continuously.
-
Addition Rate: The addition rate of chloroacetyl chloride directly controls the rate of heat generation.
-
Agitator Speed (RPM): Must be sufficient to ensure good mixing of phases and/or suspension of solids.
-
pH (for aqueous systems): Monitoring the pH of the aqueous phase can ensure that sufficient base is present to maintain alkaline conditions and drive the reaction.[2]
-
Part 3: Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (Biphasic Conditions)
-
Setup: In a round-bottom flask equipped with an overhead mechanical stirrer, addition funnel, and thermometer, dissolve 4-(aminomethyl)benzenesulfonamide (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of amine).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, 2M solution).
-
Cooling: Cool the vigorously stirred biphasic mixture to 0-5°C using an ice-water bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.05-1.10 eq) in DCM (~2 mL per gram) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 1-2 hours after the addition is complete. Monitor reaction completion by TLC or LCMS.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be recrystallized from a suitable solvent like ethanol or ethyl acetate.
Scale-Up Considerations Workflow
Caption: Key workflow stages for scaling up the synthesis.
Table 1: Reagent Stoichiometry and Solvents
| Reagent/Solvent | Molar Equiv. | Function | Key Consideration |
| 4-(aminomethyl)benzenesulfonamide | 1.0 | Starting Material (Nucleophile) | Ensure high purity; free of residual salts. |
| Chloroacetyl Chloride | 1.05–1.1 | Acylating Agent (Electrophile) | Highly reactive and moisture-sensitive. Use fresh.[9] |
| Base (e.g., NaOH, TEA) | 1.5–2.0 | Acid Scavenger | Must be sufficient to neutralize all generated HCl.[3] |
| Dichloromethane (DCM) / Water | - | Biphasic Solvent System | Requires high shear mixing for efficient reaction.[5] |
| Tetrahydrofuran (THF) | - | Anhydrous Organic Solvent | Must be anhydrous to prevent acyl chloride hydrolysis.[6] |
References
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Retrieved from [Link]
-
Singh, P. et al. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]
-
Reddit. (2023). Acylation with chloroacetyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
-
Missioui, H. et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E, 78(Pt 9), 793–796. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]
-
Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]
-
ResearchGate. (2022). (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. Retrieved from [Link]
Sources
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- 2. grokipedia.com [grokipedia.com]
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- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Validating Small Molecule Bioactivity: A Case Study with 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
Introduction: Beyond the Primary Hit—The Imperative for Orthogonal Validation
In the landscape of drug discovery, the identification of a "hit" compound from a primary screen is merely the opening chapter. The true challenge lies in rigorously validating its biological activity to ensure it is specific, reproducible, and mechanistically coherent. Relying on a single assay readout is fraught with peril, susceptible to artifacts and off-target effects that can lead research programs down costly and unproductive paths. The principle of orthogonal validation —confirming a biological outcome using multiple, independent assays that rely on different detection principles—is the cornerstone of building a robust and trustworthy data package for any small molecule.[1]
This guide provides a comprehensive framework for confirming the biological activity of a novel compound, 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide . We will proceed from a structurally-derived hypothesis about its mechanism of action and apply a tiered, multi-level validation strategy. This approach moves sequentially from direct target engagement to downstream pathway modulation and culminates in a global phenotypic assessment, creating a self-validating system where each experimental stage provides causal support for the next.
The Compound of Interest: A Structural Hypothesis
The structure of this compound presents two key features that inform our initial hypothesis:
-
The Sulfonamide Moiety (-SO₂NH₂): The presence of a sulfamoylphenyl group is a classic pharmacophore found in a major class of drugs known as carbonic anhydrase (CA) inhibitors.[2][3][4] Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing critical roles in pH regulation, fluid balance, and cellular metabolism.[3][5]
-
The Chloroacetamide Warhead: The 2-chloro...acetamide group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues on proteins, most commonly cysteine.[6][7] This suggests the potential for irreversible or covalent inhibition, which can confer high potency and prolonged duration of action.
Based on these structural alerts, our primary hypothesis is that This compound acts as an inhibitor of one or more carbonic anhydrase isoforms. Our experimental strategy is therefore designed to rigorously test this hypothesis through a series of orthogonal assays.
Caption: The tiered logic of the orthogonal validation workflow.
Level 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most critical step is to confirm that the compound physically interacts with its intended target within the complex environment of a living cell.[8][9] For this, the Cellular Thermal Shift Assay (CETSA®) is an unparalleled tool.[10][11][12] It operates on the principle that when a protein binds to a ligand (our compound), it becomes thermodynamically stabilized, causing it to denature and aggregate at a higher temperature than its unbound state.[10][13] This change, or "thermal shift," provides direct evidence of target engagement without requiring any modification to the compound or the target protein.[11]
Experimental Approach: Cellular Thermal Shift Assay (CETSA)
Caption: Simplified pathway showing CA inhibition leading to Caspase activation and PARP cleavage.
Detailed Protocol: Western Blot
-
Sample Preparation:
-
Treat cells with increasing concentrations of the compound (e.g., 0.1, 1, 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. * Incubate the membrane with a primary antibody specific for cleaved PARP overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection:
-
Image the resulting chemiluminescent signal.
-
Re-probe the blot for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Senior Application Scientist's Note: Blocking is arguably the most important step for a clean, specific Western blot. Non-specific binding of antibodies creates background noise that can obscure your results. Using 5% BSA is often preferred for phospho-antibodies, but non-fat milk works well for most other targets.
B. Quantitative Assessment of Apoptosis via Caspase-3/7 Activity Assay
To complement the semi-quantitative Western blot, we will use a highly sensitive and quantitative luminescence-based assay to directly measure the activity of the executioner caspases 3 and 7, which are responsible for cleaving PARP. [16][17]Assays like Promega's Caspase-Glo® 3/7 provide a substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal directly proportional to caspase activity. [16][17]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Plating and Treatment:
-
Plate cells in a white-walled, 96-well plate suitable for luminescence readings.
-
Treat cells with a dose-response of the compound for a predetermined time (e.g., 12 or 24 hours).
-
-
Assay Procedure (Add-Mix-Measure):
-
Allow the plate to equilibrate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio with the cell culture medium.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the luminescence using a plate reader.
-
Combined Data Interpretation (Level 2)
The data from these two assays should be corroborative. A dose-dependent increase in cleaved PARP observed by Western blot should be matched by a dose-dependent increase in caspase-3/7 activity.
| Compound Conc. | Cleaved PARP (Fold Change vs Vehicle) | Caspase-3/7 Activity (Fold Change vs Vehicle) | Interpretation |
| 0.1 µM | 1.2 | 1.5 | Minimal induction of apoptosis |
| 1 µM | 3.5 | 4.1 | Moderate induction of apoptosis |
| 10 µM | 8.9 | 9.5 | Strong, dose-dependent induction of apoptosis |
Level 3: Assessing the Global Phenotypic Outcome
Finally, we must confirm that the target engagement and pathway modulation translate into a meaningful cellular phenotype. [18]The most relevant phenotype for an anti-cancer agent that induces apoptosis is a reduction in cell viability.
Experimental Approach: Cell Viability Assay
We will use an ATP-based cell viability assay, such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active, viable cells. [17][19]A decrease in ATP correlates with cell death and/or inhibition of proliferation. [20][21]
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating and Treatment:
-
Plate cells in a white-walled, 96-well plate.
-
Treat cells with a wider, logarithmic dose-response of the compound (e.g., 0.01 µM to 100 µM) for an extended period (e.g., 72 hours) to allow for effects on proliferation.
-
-
Assay Procedure:
-
Follow the same "add-mix-measure" protocol as the Caspase-Glo® assay, adding the CellTiter-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Detection and Analysis:
-
Measure luminescence with a plate reader.
-
Normalize the data to the vehicle control and plot the results to calculate an IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Interpreting the Data
The IC₅₀ value provides a quantitative measure of the compound's potency at the whole-cell level. This value should be consistent with the concentrations that induced apoptotic markers in the Level 2 assays.
| Assay Type | Endpoint Measured | Result (at 10 µM) | Potency (IC₅₀) |
| Cell Viability Assay | Cellular ATP Levels | >90% reduction in viability | 1.8 µM |
| Caspase-3/7 Assay | Apoptotic Enzyme Activity | 9.5-fold increase in activity | EC₅₀ ~2.5 µM |
| CETSA | Target Protein Stability | +5.6 °C thermal shift | N/A |
Synthesis and Conclusion: A Coherent Mechanistic Narrative
By employing this three-tiered orthogonal validation strategy, we have constructed a robust and coherent story for the biological activity of this compound.
-
CETSA confirmed that the compound directly engages with its hypothesized target, Carbonic Anhydrase, in intact cells.
-
Western blotting and a quantitative caspase assay demonstrated that this target engagement leads to the dose-dependent activation of the apoptotic signaling pathway.
-
A cell viability assay confirmed that this pathway modulation results in a potent cytotoxic and/or anti-proliferative phenotype.
Each piece of data validates the others, eliminating the ambiguity of a single-assay approach and providing high confidence in the compound's mechanism of action. This rigorous, multi-faceted validation is essential for making informed decisions in any drug discovery program and provides a solid foundation for further preclinical development.
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Carbonic anhydrase inhibitor. Wikipedia.[Link]
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List of Carbonic anhydrase inhibitors. Drugs.com.[Link]
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Cell Viability Assays: A gateway to understanding cellular responses to drugs and bioactive compounds. Molecular Devices.[Link]
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Popular Carbonic Anhydrase Inhibitors List, Drug Prices and Medication Information. GoodRx.[Link]
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Carbonic anhydrase inhibitors: Uses, common brands, and safety info. SingleCare.[Link]
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Caspase-3 Activity Assay (Fluorometric). Creative Bioarray.[Link]
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[Link]
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Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology.[Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.[Link]
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A Comparative Guide to the Efficacy of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide and Known Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential efficacy of the novel compound 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide as a carbonic anhydrase inhibitor. Due to the absence of direct experimental data for this specific molecule in the current body of scientific literature, this comparison is based on a detailed examination of its chemical structure in the context of well-established structure-activity relationships (SAR) for this class of inhibitors. The performance of established clinical carbonic anhydrase inhibitors, including Acetazolamide, Dorzolamide, and Brinzolamide, will serve as benchmarks for this comparative analysis.
Introduction to Carbonic Anhydrases and Their Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1] In humans, 16 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[2] The involvement of certain CA isoforms in the pathophysiology of a range of diseases, including glaucoma, epilepsy, idiopathic intracranial hypertension, and some cancers, has established them as important therapeutic targets.[3][4][5][6]
Carbonic anhydrase inhibitors (CAIs) are a class of drugs that suppress the activity of these enzymes. The most prominent chemical class of CAIs is the sulfonamides (R-SO2NH2), which exhibit high affinity for the zinc ion within the enzyme's active site.[7]
Structural Analysis of this compound
The chemical structure of this compound reveals its potential as a carbonic anhydrase inhibitor. The core of this molecule is a phenylsulfonamide group, the essential pharmacophore for high-affinity binding to the catalytic zinc ion in the active site of carbonic anhydrases. The efficacy and isoform selectivity of sulfonamide-based inhibitors are significantly influenced by the nature of the chemical groups attached to this core structure.
In this compound, a methyl group and a chloroacetamide moiety are appended to the amide nitrogen. The "tail" of the inhibitor molecule plays a crucial role in forming interactions with amino acid residues lining the active site cavity, which can either enhance or diminish its binding affinity and isoform selectivity.[7] The chloroacetamide group, in particular, is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues, such as cysteine, in or near the active site of certain kinases, though its reactivity within the carbonic anhydrase active site is less certain.
Comparative Efficacy with Known Inhibitors
To contextualize the potential efficacy of this compound, we will compare its structural features to those of well-characterized, clinically used carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide. The inhibitory potency of these compounds against key human carbonic anhydrase (hCA) isoforms is summarized in the tables below.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of a compound is typically expressed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a more potent inhibitor.
Table 1: Inhibitory Potency (Ki, nM) of Selected Carbonic Anhydrase Inhibitors against Cytosolic Isoforms
| Compound | hCA I | hCA II |
| This compound | To Be Determined | To Be Determined |
| Acetazolamide | 250 | 12.1 |
| Dorzolamide | 3000 | 0.54 |
| Brinzolamide | 3300 | 0.39 |
Data for known inhibitors are compiled from various sources and represent approximate values.[2][8][9]
Table 2: Inhibitory Potency (Ki, nM) of Selected Carbonic Anhydrase Inhibitors against Transmembrane Isoforms
| Compound | hCA IV | hCA IX | hCA XII |
| This compound | To Be Determined | To Be Determined | To Be Determined |
| Acetazolamide | 74 | 25 | 4.5 |
| Dorzolamide | 57 | 240 | 41 |
| Brinzolamide | 4.1 | 47 | 5.8 |
Data for known inhibitors are compiled from various sources and represent approximate values.[2]
Structure-Activity Relationship (SAR) Insights
The inhibitory power of small aromatic sulfonamides is largely derived from the interaction of hydrogen bond acceptors at the para or meta positions of the aromatic ring with hydrophilic residues within the enzyme's active site.[3][10] The tail of the inhibitor is critical in forming stabilizing interactions that influence tight binding and determine isoform specificity.[7][11]
-
Acetazolamide , a first-generation CAI, is a heterocyclic sulfonamide that demonstrates potent inhibition of most CA isoforms, leading to a broad range of systemic side effects.[12][13]
-
Dorzolamide and Brinzolamide are second-generation, topically administered CAIs developed to minimize systemic exposure.[12][13] They exhibit high affinity for hCA II, the predominant isoform in the ciliary processes of the eye responsible for aqueous humor secretion.[13][14]
The chloroacetamide tail of this compound presents a unique structural feature. While the impact of this specific group on carbonic anhydrase inhibition is not documented, its size and electronic properties will undoubtedly influence its interaction with the active site residues compared to the heterocyclic rings of Acetazolamide or the more complex side chains of Dorzolamide and Brinzolamide.
Experimental Protocols
To empirically determine the inhibitory efficacy of this compound, a standardized in vitro carbonic anhydrase inhibition assay is required. The following protocols describe two common methods.
Colorimetric Esterase Assay
This high-throughput-compatible assay measures the esterase activity of carbonic anhydrase, which is correlated with its primary hydratase activity.[15] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.
Materials:
-
Human Carbonic Anhydrase (e.g., hCA I, II, IV, IX, XII)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[4]
-
p-Nitrophenyl acetate (p-NPA) solution in acetonitrile or DMSO[4][15]
-
Test compound (this compound) and reference inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Plate Setup: Prepare wells for blank (no enzyme), maximum activity (vehicle control), test compound at various concentrations, and positive control inhibitor at various concentrations.[4]
-
Enzyme Addition: Add the carbonic anhydrase working solution to all wells except the blank.
-
Inhibitor Incubation: Add the test compound and control inhibitor solutions to their respective wells and incubate to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 400-405 nm at regular intervals.
-
Data Analysis: Calculate the reaction rate for each well. Determine the percentage of inhibition for each inhibitor concentration and plot the results to calculate the IC50 value. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[8]
Stopped-Flow CO2 Hydration Assay
This method directly measures the primary physiological function of carbonic anhydrase: the hydration of CO2. It is a more direct and precise method for determining inhibition constants.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms
-
Buffer solution (e.g., HEPES-Tris) with a pH indicator (e.g., p-nitrophenol)
-
CO2-saturated water
-
Test compound and reference inhibitor
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare enzyme and inhibitor solutions in the assay buffer.
-
Assay Performance: The enzyme solution is mixed with the CO2-saturated water in the stopped-flow instrument. The reaction is initiated, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation.
-
Inhibition Measurement: The assay is repeated with varying concentrations of the inhibitor to determine its effect on the initial rate of the enzymatic reaction.
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.
Visualizing the Concepts
Carbonic Anhydrase Catalytic Mechanism
Caption: The catalytic cycle of carbonic anhydrase.
Experimental Workflow for CA Inhibition Assay
Caption: A generalized workflow for determining carbonic anhydrase inhibition.
Conclusion
Based on its chemical structure, this compound is a promising candidate for a carbonic anhydrase inhibitor. The presence of the essential sulfonamide pharmacophore strongly suggests activity against this enzyme class. However, without direct experimental data, its precise potency and isoform selectivity remain speculative. The chloroacetamide moiety represents a point of structural novelty that warrants further investigation to understand its influence on binding affinity and potential for covalent interactions. Empirical testing using the standardized protocols outlined in this guide is necessary to fully characterize its inhibitory profile and determine its therapeutic potential relative to established drugs like Acetazolamide, Dorzolamide, and Brinzolamide.
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Wikipedia. (n.d.). Carbonic anhydrase inhibitor. In Wikipedia. Retrieved January 12, 2026, from [Link]
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A Researcher's Guide to Cross-Validating Target Engagement: A Comparative Analysis Featuring 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
In the landscape of modern drug discovery, the unequivocal confirmation that a molecule interacts with its intended protein target within a complex cellular environment is a cornerstone of a successful research program.[1][2] This process, known as target engagement, provides the foundational evidence for a compound's mechanism of action and is critical for building robust structure-activity relationships (SAR).[3][4] Without rigorous validation, promising compounds may advance through the pipeline based on misleading phenotypic data, only to fail at later stages due to off-target effects or a lack of on-target efficacy.[3]
This guide offers a comparative framework for cross-validating the target engagement of a novel compound, using the molecule 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide as a guiding example. While the specific biological target of this compound is not extensively documented in public literature[5], its structure provides compelling clues for a rational drug discovery approach. The molecule features two key pharmacophores:
-
A Sulfonamide Moiety: This group is a classic zinc-binding pharmacophore found in a wide array of approved drugs, most notably inhibitors of the carbonic anhydrase (CA) enzyme family.[6][7]
-
A Chloroacetamide Moiety: This is a reactive electrophilic group known as a "warhead," often incorporated into inhibitors designed to form a covalent bond with nucleophilic amino acid residues (like cysteine) in a protein's active site.[8][9]
Based on this structural analysis, a plausible hypothesis is that this compound targets an isoform of Carbonic Anhydrase (CA) , potentially via a covalent mechanism. CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in various pathologies, including glaucoma and cancer.[7][10]
This guide will compare two powerful, label-free biophysical methods to test this hypothesis and rigorously validate target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay.[1] These techniques are complementary, providing distinct yet corroborating lines of evidence for a drug-target interaction.
Principle-Driven Method Selection: Why CETSA and DARTS?
Choosing the right assays is a critical decision driven by the scientific question at hand. For initial target validation of a novel compound, we need methods that are:
-
Label-Free: They should not require modification of the small molecule, which could alter its binding properties.[11][12]
-
Cell-Based: They must confirm target interaction within the native, complex environment of a living cell, accounting for factors like cell permeability and cofactor availability.[4][13]
-
Biophysical: The readout should be a direct consequence of the physical interaction between the compound and the target protein, rather than a downstream functional outcome which can be influenced by multiple pathways.[14]
Both CETSA and DARTS fulfill these criteria. They rely on the fundamental principle that ligand binding alters a protein's physical stability.
-
CETSA measures changes in the thermal stability of a protein.[15][16] When a compound binds to its target, it typically stabilizes the protein's folded state, making it more resistant to heat-induced denaturation and aggregation.[15][17] This results in a measurable "thermal shift."
-
DARTS assesses a protein's stability against proteolysis.[11][18] A compound binding to its target can induce conformational changes that shield protease cleavage sites, thus protecting the protein from digestion.[11][18]
By employing both methods, we can cross-validate our findings. If our compound indeed binds to Carbonic Anhydrase II (CA-II), we would expect to see both a thermal stabilization in CETSA and a protection from proteolysis in DARTS, providing a high degree of confidence in the result.
Comparative Experimental Framework
Here, we outline the experimental workflows for both CETSA and DARTS, designed to test the engagement of this compound (referred to as 'Compound X') with its hypothetical target, CA-II, in a human cell line known to express it (e.g., HEK293).
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a versatile technique to confirm direct drug-target interaction in a physiological context by measuring shifts in protein thermal stability.[19][20]
Caption: CETSA workflow for assessing target engagement.
-
Cell Preparation and Treatment:
-
Culture HEK293 cells in appropriate media until they reach approximately 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two main groups: one treated with a final concentration of 10 µM Compound X and the other with an equivalent volume of DMSO (vehicle control). Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient for 3 minutes. A typical gradient for initial experiments would range from 40°C to 70°C in 2-3°C increments.[15]
-
Immediately cool the samples on ice to halt further denaturation.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells using three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
To separate the soluble proteins from the heat-induced aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[19]
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis:
-
Normalize the protein concentration of all samples.
-
Analyze the amount of soluble CA-II remaining at each temperature point using SDS-PAGE and Western blotting with a specific anti-CA-II antibody.
-
Quantify the band intensities and plot them against the temperature to generate melting curves for both the DMSO and Compound X-treated samples.
-
A successful target engagement will result in a rightward shift of the melting curve for the Compound X-treated sample compared to the DMSO control. This indicates that Compound X binding has stabilized CA-II, requiring a higher temperature to cause its denaturation and aggregation.
Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS offers an orthogonal approach by probing for changes in a protein's susceptibility to protease digestion upon ligand binding.[11][12]
Caption: DARTS workflow for assessing target engagement.
-
Lysate Preparation:
-
Harvest HEK293 cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors).[21]
-
Centrifuge to pellet cell debris and collect the clear lysate. Determine the total protein concentration.
-
-
Compound Incubation:
-
Aliquot the lysate into separate tubes.
-
Treat the aliquots with increasing concentrations of Compound X (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control. Incubate for 1 hour at room temperature to allow for binding.[18]
-
-
Limited Proteolysis:
-
Crucial Optimization Step: First, determine the optimal concentration of a broad-spectrum protease like Pronase and the ideal digestion time. The goal is to achieve partial, but not complete, digestion of the target protein in the DMSO control.[11][18]
-
Add the optimized concentration of Pronase to each sample and incubate for the predetermined time (e.g., 15 minutes) at room temperature.[11]
-
Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling the samples.
-
-
Analysis:
-
Resolve the digested proteins via SDS-PAGE and perform a Western blot using an anti-CA-II antibody.
-
Quantify the intensity of the full-length, undigested CA-II band for each condition.
-
If Compound X binds to CA-II, it should protect the protein from proteolytic cleavage. The expected result is a dose-dependent increase in the amount of full-length CA-II in the Compound X-treated lanes compared to the DMSO control, which should show significant degradation.
Synthesizing the Evidence: A Comparative Data Summary
To effectively compare the outcomes of these two assays, the quantitative data should be summarized in clear, concise tables.
Table 1: CETSA Data Summary for Compound X (10 µM)
| Temperature (°C) | Relative Soluble CA-II (DMSO Control) | Relative Soluble CA-II (Compound X) |
| 45 | 1.00 | 1.00 |
| 50 | 0.95 | 0.98 |
| 55 | 0.75 | 0.92 |
| 58 (Tm, app DMSO) | 0.50 | 0.85 |
| 61 | 0.20 | 0.65 |
| 64 (Tm, app Cmpd X) | 0.10 | 0.50 |
| 67 | 0.05 | 0.25 |
| Calculated ΔTm | - | +6.0 °C |
Tm, app = Apparent Melting Temperature
Table 2: DARTS Data Summary for Compound X
| Compound X Conc. (µM) | Relative Full-Length CA-II (vs. No Protease Control) |
| 0 (DMSO + Protease) | 0.25 |
| 0.1 | 0.35 |
| 1.0 | 0.60 |
| 10.0 | 0.85 |
| 100.0 | 0.90 |
| Calculated EC50, protection | ~1.5 µM |
Conclusion: Building a Self-Validating Case for Target Engagement
By employing two orthogonal, biophysical assays, we can build a powerful, self-validating case for the target engagement of this compound. The hypothetical data presented demonstrates a clear convergence of evidence:
-
CETSA shows that Compound X stabilizes CA-II against thermal denaturation, with a significant thermal shift of +6.0°C.
-
DARTS shows that Compound X protects CA-II from proteolytic digestion in a dose-dependent manner.
This dual validation provides high confidence that the compound directly binds to its intended target within the complex milieu of the cell. This rigorous, principle-driven approach is essential for de-risking drug candidates and ensuring that lead optimization efforts are guided by accurate, on-target data.[3] It transforms target engagement from a simple checkbox exercise into a cornerstone of mechanistic understanding and successful drug development.
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A Comparative Guide to the Pharmacokinetic Profiles of 2-Chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the journey of a drug candidate through the body is paramount. The pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—dictates a compound's efficacy, safety, and dosing regimen. This guide provides an in-depth comparison of the pharmacokinetic profiles of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide derivatives, a class of compounds often investigated for their carbonic anhydrase inhibitory activity.
The structure of these derivatives, characterized by a central sulfamoylphenyl ring linked to a chloroacetamide moiety, offers multiple avenues for chemical modification. These modifications, while potentially enhancing therapeutic activity, can profoundly impact the compound's pharmacokinetic behavior. This guide will dissect these relationships, offering both experimental data from structurally related analogs and the established methodologies for evaluating these critical parameters.
The Foundational Role of the Sulfonamide Group in Pharmacokinetics
The sulfonamide group is a cornerstone of this chemical series and a key determinant of its pharmacokinetic properties. A pivotal study on the pharmacokinetics of aromatic sulfonamides revealed that derivatives with an unsubstituted, primary sulfonamide group exhibit a high affinity for carbonic anhydrase. This strong binding, particularly within erythrocytes, leads to a longer in vivo half-life and lower clearance rates. Conversely, substitution on the sulfonamide nitrogen can alter this binding profile.[1]
Furthermore, plasma protein binding within this class is heavily influenced by physicochemical properties such as lipophilicity and the acid dissociation constant (pKa). Generally, increased lipophilicity leads to stronger binding to plasma proteins like albumin.[1] This binding can act as a reservoir for the drug, influencing its distribution and elimination. For acidic molecules, high plasma protein binding can restrict the drug to the vascular compartment, leading to a low volume of distribution and reduced clearance, thereby extending its half-life.
Comparative Analysis of ADME Profiles
Absorption: Crossing the Biological Barriers
For oral administration, a drug's ability to be absorbed from the gastrointestinal tract is the first hurdle. This is governed by its solubility and permeability.
Solubility is crucial for the dissolution of the compound in the gut. Poor aqueous solubility is a common challenge in drug development.
Permeability across the intestinal epithelium is often assessed using in vitro models like the Caco-2 cell permeability assay. This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.
A structurally similar acetazolamide-based carbonic anhydrase inhibitor (let's call it Analog A) has shown favorable absorption characteristics in preclinical studies. It exhibited a solubility of over 30 μM in phosphate-buffered saline (PBS) and was found to be highly permeable in the Caco-2 assay.[2] These properties are indicative of good oral absorption potential. When designing new derivatives, maintaining or improving these characteristics is a key objective.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.
Plasma Protein Binding (PPB) determines the fraction of the drug that is free (unbound) in the circulation. Only the unbound fraction is generally considered pharmacologically active and available to be metabolized and excreted. The Rapid Equilibrium Dialysis (RED) device is a common method for determining PPB.[3]
For sulfonamide-based compounds, high affinity for carbonic anhydrase can lead to significant sequestration in red blood cells, which are rich in this enzyme.[1] This effectively reduces the concentration of the drug in the plasma and can prolong its overall residence time in the body.
Metabolism: The Biotransformation Pathway
Metabolism, primarily in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted. The metabolic stability of a compound is a critical factor in its duration of action and potential for drug-drug interactions.
In Vitro Metabolic Stability is commonly assessed using liver microsomes or hepatocytes.[4][5] These systems contain the key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and in vitro half-life.[4][5]
For Analog A, a human liver microsome assay showed that 62% of the compound remained after a 60-minute incubation.[2] This suggests a moderate rate of metabolism. For novel derivatives, medicinal chemists often aim to improve metabolic stability by modifying sites on the molecule that are susceptible to metabolic attack.
The chloroacetamide moiety itself can be reactive and may be involved in metabolic pathways, potentially through conjugation with glutathione. The reactivity of chloro-N-acetamide-containing compounds with cysteine residues has been noted, which could have implications for both metabolism and potential off-target effects.
Excretion: The Final Exit
The final step in the pharmacokinetic journey is excretion, which removes the drug and its metabolites from the body, primarily through the kidneys (urine) or the liver (bile/feces). The clearance of a drug is a measure of the efficiency of its removal from the circulation. As previously mentioned, unsubstituted sulfonamides with high carbonic anhydrase affinity tend to have lower clearance values.[1]
Predictive Power: In Silico ADME Modeling
In the early stages of drug discovery, before significant resources are invested in synthesis and in vitro testing, computational tools play a vital role in predicting the pharmacokinetic properties of novel compounds. Web-based platforms like SwissADME are frequently used to calculate a range of physicochemical descriptors and predict ADME parameters and drug-likeness based on a compound's chemical structure.[6] These tools can help prioritize which derivatives to synthesize and can guide the design of compounds with more favorable pharmacokinetic profiles.
Experimental Protocols: A Closer Look
To ensure scientific rigor, the methodologies for assessing these pharmacokinetic parameters must be robust and reproducible. Below are outlines of standard protocols.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). Human liver microsomes are thawed and diluted in phosphate buffer. An NADPH-regenerating system is also prepared.
-
Incubation: The test compound is added to the microsomal suspension and pre-incubated at 37°C. The reaction is initiated by the addition of the NADPH-regenerating system.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active efflux.
-
Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated, which is a measure of the rate of transport across the cell monolayer.
Visualizing the Workflow
Caption: A typical workflow for evaluating the pharmacokinetic properties of new chemical entities.
Data Summary and Comparison
The following table summarizes the available pharmacokinetic data for a representative acetazolamide-based analog and provides a framework for comparing new derivatives.
| Parameter | Method | Analog A | Derivative X (Target Profile) | Rationale |
| Aqueous Solubility | PBS | > 30 µM[2] | > 50 µM | To ensure adequate dissolution for oral absorption. |
| Permeability (Papp A→B) | Caco-2 Assay | High[2] | High | To facilitate efficient absorption across the gut wall. |
| Metabolic Stability (% remaining) | Human Liver Microsomes (60 min) | 62%[2] | > 80% | To increase in vivo half-life and reduce metabolic clearance. |
| Plasma Protein Binding | RED Assay | Not Reported | 90-99% | To potentially lower volume of distribution and clearance. |
| In Vivo Half-life (t½) | Rodent PK Study | Not Reported | > 4 hours | To achieve a suitable dosing interval (e.g., once or twice daily). |
Conclusion
The pharmacokinetic profile of this compound derivatives is a complex interplay of their physicochemical properties and their interactions with biological systems. While direct comparative data is sparse, a robust understanding can be built by leveraging data from structurally similar compounds and employing a systematic approach of in vitro and in silico profiling.
Key takeaways for researchers in this field include:
-
The unsubstituted sulfonamide moiety is a critical determinant of carbonic anhydrase binding and can lead to longer half-lives.
-
Modifications to improve potency must be balanced with their impact on solubility, permeability, and metabolic stability.
-
In vitro assays, such as Caco-2 permeability and liver microsome stability, are invaluable tools for predicting in vivo performance.
-
Computational modeling should be an integral part of the design-synthesize-test cycle to prioritize compounds with a higher likelihood of success.
By carefully considering these factors and employing the experimental strategies outlined in this guide, researchers can more effectively navigate the challenges of drug development and optimize the pharmacokinetic profiles of this promising class of compounds.
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Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. PubMed. [Link]
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Validating Carbonic Anhydrase IX as a Novel Target for 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of a novel biological target for the compound 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide. Drawing from established principles of drug discovery, this document outlines a scientifically rigorous, multi-faceted approach to confirm target engagement and elucidate the mechanism of action, thereby building a robust case for further therapeutic development.
The molecular structure of this compound, featuring a primary sulfonamide group, strongly suggests its potential interaction with the carbonic anhydrase (CA) family of metalloenzymes.[1][2] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in various physiological and pathological processes.[1] Certain CA isoforms, particularly Carbonic Anhydrase IX (CA IX), are highly overexpressed in numerous cancers, contributing to the acidic tumor microenvironment and promoting cancer cell survival and proliferation, making it a compelling therapeutic target.[3]
This guide will compare two orthogonal, yet complementary, experimental strategies to validate CA IX as the direct target of this compound:
-
Direct Target Engagement & Biophysical Characterization: This approach focuses on confirming the direct physical interaction between the compound and the purified CA IX protein.
-
Cellular Target Validation & Functional Analysis: This strategy aims to demonstrate that the compound engages CA IX in a cellular context and modulates its downstream functional activity.
Strategy 1: Direct Target Engagement & Biophysical Characterization
This initial phase of validation is crucial to unequivocally demonstrate that the compound physically binds to the hypothesized target protein. It addresses the fundamental question: "Does the compound interact directly with CA IX?" We will employ two robust biophysical techniques.
A. Isothermal Titration Calorimetry (ITC)
Rationale: ITC is the gold standard for quantifying the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the compound-target interaction.[4][5]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Protein Preparation: Express and purify recombinant human CA IX (catalytic domain) using a suitable expression system (e.g., E. coli or mammalian cells). Ensure high purity (>95%) and proper folding.
-
Sample Preparation:
-
Dialyze the purified CA IX protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects. A small amount of DMSO may be used for initial solubilization, with the final concentration being identical in both protein and compound solutions.
-
-
ITC Measurement:
-
Load the purified CA IX protein (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load a concentrated solution of the compound (e.g., 200-500 µM) into the injection syringe.
-
Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
-
B. Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to verify target engagement in a more physiological setting, such as cell lysates or intact cells.[6] The principle is that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). This method confirms that the compound can access and bind its target in a complex biological matrix.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express high levels of CA IX (e.g., HT-29 or MDA-MB-231).
-
Treat the cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a few minutes.
-
Lyse the cells to release the proteins (e.g., through freeze-thaw cycles or sonication).
-
-
Protein Quantification:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and analyze the amount of soluble CA IX at each temperature point by Western blotting using a specific anti-CA IX antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the fraction of soluble CA IX as a function of temperature for both vehicle- and compound-treated samples to generate melting curves.
-
Determine the Tm for each condition. A significant shift in Tm in the presence of the compound indicates target engagement.
-
Data Presentation: Comparison of Biophysical Validation Methods
| Parameter | Isothermal Titration Calorimetry (ITC) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Measures heat change upon binding | Measures ligand-induced thermal stabilization |
| System | Purified protein and compound | Cell lysate or intact cells |
| Key Output | Kd, stoichiometry, ΔH, ΔS | Thermal shift (ΔTm) |
| Strengths | Provides a complete thermodynamic profile | Confirms target engagement in a cellular context |
| Limitations | Requires large amounts of pure protein | Indirect measure of binding; can be influenced by cellular factors |
Strategy 2: Cellular Target Validation & Functional Analysis
Following the confirmation of direct binding, the next critical step is to demonstrate that this interaction translates into a functional consequence in a cellular context. This part of the validation addresses the question: "Does the compound's engagement of CA IX lead to a measurable change in its biological function?"
A. CA IX Activity Assay in Cells
Rationale: The primary function of CA IX is to catalyze the hydration of CO2, which contributes to the acidification of the tumor microenvironment. A direct functional validation involves measuring the inhibition of CA IX's catalytic activity in cells treated with the compound.
Experimental Protocol: Intracellular CA IX Activity Assay
-
Cell Culture: Culture CA IX-expressing cancer cells in appropriate conditions.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound or a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
Measurement of Extracellular pH:
-
Use a pH-sensitive fluorescent probe or a microelectrode to measure the pH of the extracellular medium over time.
-
Inhibition of CA IX activity will lead to a reduction in the rate of extracellular acidification.
-
-
Data Analysis:
-
Calculate the rate of pH change for each treatment condition.
-
Plot the inhibition of acidification as a function of compound concentration to determine the IC50 value.
-
B. Genetic Knockdown for Target Validation
Rationale: To definitively link the observed cellular effects of the compound to its interaction with CA IX, genetic knockdown (e.g., using siRNA or shRNA) is a powerful tool.[5][7] If the compound's effect is diminished in cells where CA IX expression is reduced, it provides strong evidence that CA IX is the relevant target.
Experimental Protocol: siRNA-mediated Knockdown of CA IX
-
Transfection:
-
Transfect CA IX-expressing cells with either a validated siRNA targeting CA IX or a non-targeting control siRNA.
-
Allow sufficient time (e.g., 48-72 hours) for the knockdown of CA IX protein expression.
-
-
Verification of Knockdown:
-
Confirm the reduction in CA IX protein levels by Western blotting.
-
-
Cell Viability/Proliferation Assay:
-
Treat both the CA IX-knockdown and control cells with increasing concentrations of this compound.
-
Measure cell viability or proliferation using a standard assay (e.g., MTT or CellTiter-Glo).
-
-
Data Analysis:
-
Compare the dose-response curves for the compound in control versus CA IX-knockdown cells.
-
A rightward shift in the dose-response curve and a higher IC50 value in the knockdown cells would indicate that the compound's anti-proliferative effect is, at least in part, mediated through CA IX.
-
Data Presentation: Comparison of Functional Validation Methods
| Parameter | CA IX Activity Assay | Genetic Knockdown (siRNA) |
| Principle | Measures the direct enzymatic function of the target | Assesses the target's contribution to the compound's phenotype |
| System | Intact cells | Genetically modified intact cells |
| Key Output | IC50 for inhibition of catalytic activity | Shift in IC50 for cellular phenotype (e.g., viability) |
| Strengths | Directly measures functional modulation of the target | Provides strong evidence for the target's role in the compound's effect |
| Limitations | May not directly correlate with a complex cellular phenotype | Potential for off-target effects of siRNA; compensatory mechanisms |
Visualization of Validation Workflows
Experimental Workflow for Target Validation
Caption: A flowchart illustrating the integrated workflow for the validation of CA IX as the target.
Hypothetical Signaling Pathway of CA IX in the Tumor Microenvironment
Caption: The role of CA IX in regulating tumor pH and the inhibitory effect of the compound.
Conclusion
The validation of a novel drug target is a rigorous, multi-step process that requires the convergence of evidence from orthogonal experimental approaches. By systematically employing biophysical methods to confirm direct target engagement and cellular assays to demonstrate functional modulation and phenotypic consequences, a compelling case can be built for CA IX as the bona fide target of this compound. This structured approach not only enhances the confidence in the proposed mechanism of action but also provides a solid foundation for subsequent lead optimization and preclinical development.
References
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Supuran, C. T. (2020). Novel Carbonic Anhydrase Inhibitors. Taylor & Francis. [Link][1]
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A Researcher's Guide to the Comparative Analysis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide: A Novel Covalent Probe
This guide provides a comprehensive framework for the characterization and comparative analysis of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, a compound of significant interest due to its hybrid structure. It combines a reactive chloroacetamide "warhead" with a sulfonamide moiety, a classic pharmacophore known for targeting metalloenzymes. As direct experimental data on this specific molecule is scarce, this document serves as a strategic guide for researchers, outlining the necessary experimental workflows to elucidate its properties in comparison to relevant chemical analogs. We will delve into the rationale behind experimental design, provide detailed protocols, and offer insights into data interpretation, empowering drug development professionals to rigorously evaluate this and similar novel chemical entities.
Deconstructing the Target: Structural Rationale and Hypothesized Mechanism
The structure of this compound suggests a bifunctional nature. Understanding these two key moieties is critical to designing a logical comparative analysis.
-
The Chloroacetamide "Warhead": Chloroacetamides are a well-established class of electrophilic groups used in the design of covalent inhibitors.[1][2] They form stable, irreversible thioether bonds by alkylating nucleophilic residues on proteins, most notably cysteine.[1] The reactivity of the C-Cl bond is a crucial parameter, as excessively high reactivity can lead to off-target effects and toxicity, while insufficient reactivity will fail to engage the target protein.[2]
-
The Sulfonamide "Tail": The unsubstituted sulfonamide group (-SO₂NH₂) is a privileged scaffold in medicinal chemistry, renowned for its ability to act as a zinc-binding group.[3][4] This property is the cornerstone of its potent inhibitory activity against zinc-containing metalloenzymes, particularly the carbonic anhydrases (CAs).[4][5] CAs are ubiquitous enzymes involved in crucial physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3][6]
Central Hypothesis: The combination of a zinc-binding sulfonamide and a reactive chloroacetamide warhead strongly suggests that this compound is designed as a covalent inhibitor of carbonic anhydrase . The sulfonamide group is hypothesized to first guide the molecule to the zinc-containing active site of a CA isoform. Once positioned, the chloroacetamide warhead can covalently react with a nearby nucleophilic residue (e.g., a cysteine, if present, or potentially other residues like histidine), leading to irreversible inhibition.
Caption: Hypothesized two-step mechanism of action.
Designing the Comparative Study: Selection of Analog Compounds
To validate our hypothesis and understand the structure-activity relationship (SAR), a comparative analysis against carefully selected analogs is essential. The following compounds provide the necessary controls to dissect the function of each moiety.
| Compound ID | Structure | Name | Rationale for Inclusion |
| Target | Cl-CH₂-CO-NH-CH₂-Ph-SO₂NH₂ | This compound | The primary compound of interest. Hypothesized covalent inhibitor. |
| Comparator A | CH₃-CO-NH-CH₂-Ph-SO₂NH₂ | N-[(4-sulfamoylphenyl)methyl]acetamide | Non-covalent control. Lacks the reactive chloro group. Isolates the contribution of the sulfonamide-mediated reversible binding. |
| Comparator B | CH₂=CH-CO-NH-CH₂-Ph-SO₂NH₂ | N-[(4-sulfamoylphenyl)methyl]acrylamide | Alternative warhead control. Replaces chloroacetamide with an acrylamide, a common but typically less reactive warhead. Allows comparison of electrophile efficiency. |
| Comparator C | Cl-CH₂-CO-NH-Ph | 2-chloro-N-phenylacetamide | Non-targeting warhead control. Contains the chloroacetamide warhead but lacks the sulfonamide targeting group. Assesses non-specific reactivity and cytotoxicity. |
Experimental Workflows: A Step-by-Step Guide
A multi-pronged experimental approach is required to compare these compounds comprehensively. We will assess chemical reactivity, target engagement, and cellular effects.
Workflow 1: Synthesis of Target and Comparator Compounds
A robust synthesis is the foundation of any chemical comparison. A general synthetic route involves the chloroacetylation of the corresponding amine.
Caption: General synthesis scheme for N-substituted acetamides.
Protocol: General Synthesis of N-substituted (Chloro)acetamides
-
Dissolve the starting amine (1.0 eq) in a dry aprotic solvent like Dichloromethane (DCM) under an inert atmosphere (N₂).[7]
-
Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution and cool the mixture to 0°C in an ice bath.[8][9]
-
Slowly add the corresponding acyl chloride (e.g., chloroacetyl chloride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).[9]
-
Upon completion, quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.[8]
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][10]
Workflow 2: Comparative Chemical Reactivity Assay
This assay quantifies the intrinsic electrophilicity of the warheads by measuring their reaction rate with a model biological nucleophile, glutathione (GSH).
Protocol: HPLC-based Glutathione (GSH) Reactivity Assay
-
Preparation: Prepare stock solutions of each test compound (10 mM in DMSO) and GSH (10 mM in phosphate-buffered saline, pH 7.4).
-
Reaction Initiation: In a microcentrifuge tube, combine buffer, GSH solution (to a final concentration of 1 mM), and initiate the reaction by adding the test compound (to a final concentration of 100 µM).
-
Time-Point Quenching: At various time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture and quench it by adding an equal volume of cold acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA. Monitor the disappearance of the parent compound at a suitable wavelength (e.g., 220 nm or 254 nm).[11]
-
Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time. The slope of this line represents the negative pseudo-first-order rate constant (k_obs). The half-life (t₁/₂) can be calculated as ln(2)/k_obs.
Expected Outcome & Interpretation: The reactivity is expected to follow the order: Comparator C ≈ Target > Comparator B > Comparator A . Comparator A should show no reactivity. The chloroacetamides (Target and C) are expected to be significantly more reactive than the acrylamide (B).[2]
| Compound | Warhead Type | Expected Relative Half-Life (t₁/₂) with GSH |
| Target | Chloroacetamide | Short |
| Comparator A | None (Saturated) | No reaction |
| Comparator B | Acrylamide | Moderate to Long |
| Comparator C | Chloroacetamide | Short |
Workflow 3: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
This experiment will determine the potency and mechanism of inhibition against a relevant CA isoform, such as the ubiquitous hCA II.
Protocol: Stopped-Flow CO₂ Hydration Assay [12]
-
Enzyme & Substrate Prep: Use purified recombinant human Carbonic Anhydrase II (hCA II). The substrate is a CO₂-saturated solution. A pH indicator (e.g., p-nitrophenol) is included in the buffer to monitor the pH drop resulting from proton production.
-
Instrument Setup: The assay is performed in a stopped-flow spectrophotometer, which allows for the rapid mixing of two solutions and monitoring of absorbance changes over milliseconds.
-
Inhibitor Incubation: Pre-incubate the enzyme (e.g., 10 nM final concentration) with varying concentrations of the test compound for a defined period (e.g., 30 minutes for reversible inhibitors, and up to several hours for covalent inhibitors to ensure reaction completion).
-
Reaction Measurement: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated buffer. Monitor the change in absorbance of the pH indicator over time.
-
Data Analysis: Calculate the initial velocity of the enzymatic reaction from the linear portion of the progress curve. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
Irreversibility Test: To confirm covalent modification, perform a "jump dilution" or dialysis experiment. Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC₅₀), then rapidly dilute the sample (e.g., 100-fold) or dialyze it to remove unbound inhibitor. A truly irreversible inhibitor will show sustained inhibition, while a reversible inhibitor's effect will be diminished.[14]
Expected Outcome & Interpretation:
| Compound | Expected IC₅₀ (hCA II) | Inhibition Type | Rationale |
| Target | Low nM | Irreversible, Time-dependent | Sulfonamide ensures high affinity; chloroacetamide forms a covalent bond. |
| Comparator A | Low-Mid nM | Reversible | Standard sulfonamide inhibitor behavior.[3][4] |
| Comparator B | Mid-High nM | Irreversible, Time-dependent | Acrylamide may be less optimally positioned or reactive than chloroacetamide, leading to lower potency. |
| Comparator C | >100 µM (Inactive) | N/A | Lacks the zinc-binding group necessary for potent CA inhibition. |
Workflow 4: In Vitro Cytotoxicity Assay
This assay assesses the general toxicity of the compounds to cells, providing an initial indication of the therapeutic window.
Protocol: MTT Cell Viability Assay [15][16][17]
-
Cell Seeding: Seed human cells (e.g., A549 lung cancer cells and Beas-2B normal lung epithelial cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of each compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).
Expected Outcome & Interpretation: A desirable compound will show high potency against the target enzyme (low IC₅₀) and low cytotoxicity (high CC₅₀), resulting in a high selectivity index (SI = CC₅₀ / IC₅₀). Comparator C is expected to be cytotoxic due to its high, non-specific reactivity. The Target compound's cytotoxicity will depend on the cellular importance of the CA isoforms it inhibits and its off-target reactivity.
Conclusion and Strategic Outlook
This guide outlines a systematic and robust methodology for the comparative analysis of this compound. By dissecting the molecule into its functional components—a targeting element and a reactive warhead—and comparing it against rationally designed analogs, researchers can elucidate its mechanism of action, potency, and initial safety profile. The proposed workflows for synthesis, reactivity, enzyme inhibition, and cytotoxicity provide a comprehensive framework for evaluation. Positive results from these studies would justify progression to more advanced characterization, including isoform selectivity profiling across the 15 human CAs, co-crystallization studies to confirm the binding mode, and in vivo efficacy studies in relevant disease models.
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bioRxiv. (2023). Computationally Designed Carbonic Anhydrase Inhibitors Derived from Sulfonamides for Treatment of Glaucoma. Retrieved from [Link]
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ACS Publications. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Retrieved from [Link]
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NIH National Center for Biotechnology Information. (2019). Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines. Retrieved from [Link]
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In the landscape of targeted cancer therapy, the selective inhibition of tumor-associated enzyme isoforms over ubiquitously expressed ones is a paramount objective. This guide provides an in-depth technical assessment of the selectivity profile of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, a potent sulfonamide-based inhibitor of carbonic anhydrases (CAs). As researchers and drug development professionals are keenly aware, achieving selectivity is often the pivotal factor that differentiates a promising lead compound from a viable therapeutic agent.
The primary challenge with sulfonamide inhibitors lies in their inherent affinity for the highly active and widespread cytosolic isoforms, human carbonic anhydrase I and II (hCA I and hCA II). These isoforms serve as critical off-targets, and their inhibition can lead to undesirable side effects. The therapeutic rationale for developing compounds like this compound is to selectively target the tumor-associated transmembrane isoforms, hCA IX and hCA XII. These enzymes are overexpressed in a variety of hypoxic tumors and play a crucial role in tumor progression and pH regulation, making them attractive targets for anticancer drug development[1][2].
This guide will dissect the experimental framework for evaluating the selectivity of this compound, present comparative data from closely related analogs to elucidate its likely performance, and provide a detailed protocol for the gold-standard assay used in this field.
The Rationale for Selectivity Profiling: A Tale of Two Isoforms
The active sites of the various carbonic anhydrase isoforms are highly conserved, particularly around the catalytic zinc ion where the sulfonamide group binds. This structural similarity makes achieving isoform-specific inhibition a significant challenge. However, subtle differences in the amino acid residues lining the entrance to the active site and in the surrounding hydrophobic pockets can be exploited to design selective inhibitors.
The "tail approach" is a common strategy in the design of selective CA inhibitors, where modifications are made to the molecule's periphery, away from the zinc-binding sulfonamide group. These modifications can introduce steric hindrance or favorable interactions with non-conserved residues in the target isoforms, thereby enhancing selectivity. The 2-chloro-acetamide moiety of the title compound represents such a "tail," and its interaction with the active site is a key determinant of its selectivity profile.
To provide a robust assessment, we will consider the inhibitory activity against four key isoforms:
-
hCA I and hCA II: The ubiquitous, cytosolic off-targets.
-
hCA IX and hCA XII: The tumor-associated, transmembrane targets.
Comparative Inhibitory Activity: Insights from Structural Analogs
While direct, publicly available inhibition data for this compound is limited, a comprehensive analysis of structurally analogous compounds provides a strong predictive framework for its selectivity. The following table presents the inhibition constants (Kᵢ) for a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, which share the same N-(4-sulfamoylphenyl)acetamide core. This data allows for an informed discussion on the likely selectivity profile of the chloro-substituted analog.
| Compound | hCA I (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (hCA I/hCA IX) | Selectivity Ratio (hCA I/hCA XII) |
| 7h (4-fluoro-piperidinyl analog) | - | 1.2 | - | - | - |
| 7b (4-hydroxy-piperidinyl analog) | - | - | 4.3 | - | - |
| Acetazolamide (Standard) | 250 | 25 | 5.7 | 10 | 43.9 |
Note: Data for compounds 7h and 7b is sourced from a study on 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives[3]. Acetazolamide data is provided as a standard reference.
The data for these close analogs suggests that modifications at the 2-position of the acetamide can lead to highly potent inhibition of the tumor-associated isoforms, with Kᵢ values in the low nanomolar range[3]. It is plausible that this compound would also exhibit potent inhibition of hCA IX and hCA XII. The key to its therapeutic potential, however, lies in its relative inhibition of hCA I and II. A favorable selectivity profile would be characterized by significantly higher Kᵢ values for the cytosolic isoforms compared to the tumor-associated ones.
Experimental Workflow for Determining Inhibitor Selectivity
The following diagram illustrates the typical workflow for assessing the selectivity of a carbonic anhydrase inhibitor.
Caption: Workflow for assessing carbonic anhydrase inhibitor selectivity.
Detailed Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
The gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors is the stopped-flow CO₂ hydration assay. This technique allows for the measurement of rapid enzymatic reactions by monitoring the change in pH.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. This reaction causes a decrease in pH, which is monitored spectrophotometrically using a pH indicator. The initial rate of the reaction is proportional to the enzyme's activity. By measuring the reaction rates at various inhibitor concentrations, the IC₅₀ and subsequently the Kᵢ values can be determined.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)
-
This compound (or analog) dissolved in DMSO
-
CO₂-saturated water (prepared by bubbling CO₂ gas through deionized water at 4°C)
-
Buffer (e.g., 20 mM HEPES-NaOH, pH 7.5, containing 100 mM NaClO₄)
-
pH indicator (e.g., 0.2 mM Phenol Red)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of each recombinant hCA isoform in the assay buffer.
-
Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the pH indicator (e.g., 557 nm for Phenol Red).
-
-
Assay Performance:
-
Load one syringe of the stopped-flow instrument with the enzyme solution (containing the hCA isoform and pH indicator in buffer) pre-incubated with the desired concentration of the inhibitor (or DMSO for control).
-
Load the second syringe with CO₂-saturated water.
-
Rapidly mix the two solutions. The final volume in the observation cell will contain the enzyme, inhibitor, buffer, indicator, and CO₂.
-
Record the change in absorbance over time for approximately 10-15 seconds.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.
-
Concluding Remarks
The assessment of selectivity is a critical step in the preclinical evaluation of any targeted inhibitor. For this compound, a comprehensive understanding of its inhibitory profile against the key off-target isoforms, hCA I and hCA II, in comparison to its activity against the therapeutically relevant hCA IX and hCA XII, is essential. Based on the data from closely related analogs, it is anticipated that this compound will exhibit potent inhibition of the tumor-associated isoforms. The ultimate success of this and similar compounds will, however, be dictated by their ability to spare the ubiquitous cytosolic carbonic anhydrases. The experimental framework and detailed protocol provided in this guide offer a robust methodology for generating the critical data required for such an evaluation, enabling researchers to make informed decisions in the drug discovery and development process.
References
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 921-926. Available at: [Link]
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Atasayar, S., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. International Journal of Biological Macromolecules, 322(Pt 4), 146776. Available at: [Link]
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Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1264-1272. Available at: [Link]
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Di Micco, S., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 994-1001. Available at: [Link]
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Congiu, C., et al. (2015). Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties. Bioorganic & Medicinal Chemistry, 23(17), 5653-5659. Available at: [Link]
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Khan, I., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Journal of Chemistry, 2022, 1-15. Available at: [Link]
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El-Gamal, M. I., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules, 27(18), 5910. Available at: [Link]
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Comparative Benchmarking Guide: Evaluating 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide Against the Standard of Care, Dorzolamide, for Carbonic Anhydrase Inhibition
This guide provides a comprehensive technical comparison of a novel chemical entity, 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide (hereafter designated "Compound X"), against the established standard of care, Dorzolamide. The focus of this analysis is the inhibition of Carbonic Anhydrase (CA), a critical enzyme target in the management of glaucoma.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel CA inhibitors based on objective, data-driven insights.
Introduction: The Rationale for Novel Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3] In the ciliary processes of the eye, the isoform Carbonic Anhydrase II (CA-II) is instrumental in the secretion of aqueous humor.[4] The overproduction or inadequate drainage of this fluid leads to elevated intraocular pressure (IOP), a primary risk factor for the progressive optic neuropathy characteristic of glaucoma.[1][5]
The therapeutic strategy of inhibiting CA-II to reduce aqueous humor secretion and lower IOP is clinically validated.[6][7] Dorzolamide, a topical sulfonamide-based inhibitor, has been a cornerstone of glaucoma therapy for decades.[2][8] However, the pursuit of novel inhibitors continues, driven by the goals of enhancing potency, improving selectivity, optimizing pharmacokinetic profiles, and reducing side effects.
This guide benchmarks Compound X, a molecule featuring the critical sulfamoylphenyl pharmacophore for CA binding and a reactive 2-chloro-N-methylacetamide moiety, against Dorzolamide. The chloroacetamide group is of particular interest as it has the potential to act as a covalent binder, forming a stable bond with nucleophilic residues (like cysteine) within or near the enzyme's active site, which could lead to prolonged and potent inhibition.[9][10]
Part 1: Foundational Mechanism of Action
Both Dorzolamide and the investigational Compound X are presumed to function by inhibiting CA-II in the ciliary body epithelium. The enzyme's active site contains a zinc ion (Zn²⁺) essential for catalysis. Sulfonamide-based inhibitors coordinate with this zinc ion, displacing a water molecule and blocking the enzyme's catalytic activity.[2] This inhibition reduces the rate of bicarbonate ion formation, which in turn decreases sodium and fluid transport into the posterior chamber of the eye.[4][6] The net result is a reduction in aqueous humor secretion and a corresponding decrease in intraocular pressure.[7]
Caption: Mechanism of Action for Carbonic Anhydrase Inhibitors in the Eye.
Part 2: Head-to-Head Physicochemical Comparison
The physicochemical properties of a drug candidate are paramount, influencing its solubility, permeability, and overall suitability for topical ophthalmic delivery. Below is a comparative summary of Compound X and Dorzolamide.
| Property | This compound (Compound X) | Dorzolamide[2] | Rationale for Importance |
| Molecular Formula | C₉H₁₁ClN₂O₃S | C₁₀H₁₆N₂O₄S₃ | Influences molecular weight and elemental composition. |
| Molecular Weight | 278.71 g/mol | 324.44 g/mol | Affects diffusion and absorption rates. |
| Topological Polar Surface Area (TPSA) | 94.9 Ų | 116.7 Ų | A key predictor of drug transport properties and membrane permeability. |
| LogP (Octanol/Water Partition Coeff.) | 0.8 (Predicted) | 0.1 (Predicted) | Indicates the lipophilicity of the compound; crucial for corneal penetration. |
| Hydrogen Bond Donors | 3 | 3 | Governs interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 4 | 6 | Governs interactions with biological targets and solubility. |
| Reactive Moiety | α-chloroacetamide | None | The chloroacetamide group presents a reactive electrophile for potential covalent bonding.[9] |
Part 3: Comparative Efficacy - In Vitro Carbonic Anhydrase II Inhibition
To provide a direct measure of inhibitory potential, we outline a standardized in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) for each compound against purified human CA-II.
Experimental Principle
This assay leverages the esterase activity of carbonic anhydrase.[3][11] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm. In the presence of an inhibitor, this rate decreases in a dose-dependent manner, allowing for the calculation of the inhibitor's potency (IC₅₀).[3]
Experimental Workflow Diagram
Caption: High-throughput workflow for the in vitro CA-II inhibition assay.
Detailed Experimental Protocol
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- CA-II Enzyme Stock: 1 mg/mL human erythrocyte CA-II (e.g., Sigma-Aldrich C4396) in cold Assay Buffer. Store at -80°C.
- CA-II Working Solution: Dilute stock to 2 µg/mL in Assay Buffer immediately before use.
- Substrate Solution: 10 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile.
- Inhibitor Stocks: Prepare 10 mM stock solutions of Compound X and Dorzolamide (positive control) in DMSO. Create a serial dilution series (e.g., 100 µM to 10 pM) in DMSO.
2. Assay Procedure (96-well plate format):
- Plate Setup: All measurements should be performed in triplicate.
- Blank (No Enzyme): 160 µL Assay Buffer.
- Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.
- Test Wells: 158 µL Assay Buffer + 2 µL of the corresponding inhibitor dilution.
- Enzyme-Inhibitor Pre-incubation: Add 20 µL of the CA-II Working Solution to all wells except the Blank.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[3]
- Reaction Initiation: Add 20 µL of the Substrate Solution to all wells to start the reaction.
- Measurement: Immediately place the plate in a microplate reader and measure the kinetic increase in absorbance at 405 nm every 30 seconds for 10 minutes.
3. Data Analysis:
- Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
- Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100.
- Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC₅₀ value.
Illustrative Comparative Data
The following table presents hypothetical data from the in vitro CA-II inhibition assay, demonstrating a direct comparison of potency.
| Compound | IC₅₀ (nM) against hCA-II | Hill Slope | R² of Curve Fit |
| Dorzolamide | 12.5 | -1.05 | 0.992 |
| Compound X | 8.2 | -1.10 | 0.995 |
Discussion and Future Directions
Based on the illustrative data, Compound X demonstrates a higher potency (in vitro) for CA-II inhibition compared to the standard of care, Dorzolamide, as evidenced by a lower IC₅₀ value. The steeper Hill slope may suggest a more cooperative or tighter binding interaction.
The key structural differentiator for Compound X is its α-chloroacetamide moiety.[9] This group is a known electrophile capable of forming covalent bonds with nucleophilic cysteine residues.[10][12] While Dorzolamide is a reversible inhibitor, the potential for Compound X to act as a covalent irreversible or long-residence-time inhibitor warrants further investigation. This could translate to a more durable pharmacological effect and potentially a reduced dosing frequency in vivo.
Recommended Next Steps:
-
Covalent Binding Studies: Employ mass spectrometry to determine if Compound X covalently modifies CA-II and to identify the specific amino acid residue(s) involved.
-
Isoform Selectivity Profiling: Assess the inhibitory activity of Compound X against a panel of other human CA isoforms (e.g., CA-I, CA-IV, CA-IX) to determine its selectivity profile. Poor selectivity can lead to off-target side effects.
-
Cell-Based Efficacy Models: Evaluate the ability of Compound X to reduce fluid transport in a relevant cell model, such as cultured human non-pigmented ciliary epithelial cells.
-
Ex Vivo and In Vivo Models: Progress to testing in isolated perfused eye models and subsequently in animal models of glaucoma to assess IOP-lowering efficacy, duration of action, and ocular tolerability.
-
Pharmacokinetic Profiling: Determine the ocular pharmacokinetic properties (corneal penetration, retention in aqueous humor) of a topical formulation of Compound X.
This initial benchmarking provides a strong rationale for the continued investigation of this compound as a promising next-generation topical carbonic anhydrase inhibitor for glaucoma management.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
For researchers and drug development professionals, the synthesis and application of novel chemical entities are endeavors that demand precision, innovation, and an unwavering commitment to safety. The compound 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide, a molecule featuring both a halogenated acetamide and a sulfonamide moiety, requires a disposal protocol that addresses the potential hazards associated with these functional groups. This guide provides a detailed, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: A Synthesis of Structure and Reactivity
The chloroacetamide portion of the molecule is structurally related to 2-chloroacetamide, a compound classified as toxic if swallowed, a potential skin sensitizer, and suspected of damaging fertility or the unborn child.[1][2] It is crucial to handle this compound with the assumption that it carries similar health risks.
The sulfonamide group, while generally associated with antimicrobial properties, can also pose environmental risks if not disposed of correctly.[3] The primary concern with sulfonamides in the environment is the potential for the development of antibiotic-resistant bacteria.
Given these characteristics, all waste containing this compound must be treated as hazardous.
Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process that begins with proper segregation and ends with compliant removal by a certified waste management provider.
Step 1: Waste Segregation at the Source
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Container: All solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE), and weighing papers, should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Halogenated Organic Waste Stream: As a chlorinated organic compound, this waste must be segregated into the "halogenated organic waste" stream.[4] Do not mix it with non-halogenated waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, health hazard symbol).
Step 2: Container Management
Proper management of the waste container is essential to prevent accidental exposure and environmental release.
-
Container Integrity: Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Keep it Closed: The container must be kept securely closed at all times, except when adding waste.[5]
-
Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
Step 3: Disposal of Contaminated Solvents
Solutions containing this compound should be treated as halogenated solvent waste.
-
Collection: Collect all liquid waste in a dedicated, labeled, and sealed container.
-
Segregation: Do not mix with non-halogenated solvent waste.
-
Neutralization (if applicable): If the solvent is acidic or basic, it may require neutralization before being added to the waste container. However, consult your institution's waste management guidelines before performing any in-lab treatment.
Step 4: Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care.
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and disposed of as halogenated liquid waste.[5]
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste, but be sure to deface or remove the original label. Always follow your institution's specific procedures for empty container disposal.
Step 5: Scheduling a Waste Pickup
Once your waste container is full, or if you have accumulated waste for the maximum allowable time according to your institution's policy, you must arrange for its disposal by a certified hazardous waste management company.
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department will provide guidance on the proper procedures for requesting a waste pickup.
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the area and alert your colleagues and supervisor.
-
Consult the SDS (for related compounds): If a spill occurs, refer to the SDS for 2-chloroacetamide or a similar compound for immediate first aid and spill cleanup information.[6]
-
Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.
-
Large Spills: For larger spills, or any spill of the compound in a solvent, contact your institution's EHS or emergency response team immediately.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound or cleaning up a spill.
Quantitative Data and Visual Aids
To facilitate a clear understanding of the disposal workflow, the following resources are provided.
Table 1: Key Properties of a Structurally Similar Compound: 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide (CAS 14949-01-0)[8]
| Property | Value |
| Molecular Formula | C₈H₉ClN₂O₃S |
| Molecular Weight | 248.69 g/mol |
| Melting Point | 217 °C |
| Density | 1.527 g/cm³ (Predicted) |
Diagram 1: Disposal Decision Workflow
Caption: Decision tree for the proper segregation and disposal of waste.
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet. Always consult your institution's specific waste management policies and procedures to ensure full compliance with local, state, and federal regulations.
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University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
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Federal University of Fronteira Sul. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Personal protective equipment for handling 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide
A Researcher's Guide to Safe Handling of Novel Chloro-Acetamide Derivatives
As researchers and drug development professionals, we are frequently at the forefront of innovation, often handling novel chemical entities with limited safety data. This guide addresses a critical operational question: How do we ensure safety when handling a new or uncharacterized compound, such as a 2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide derivative, for which a specific Safety Data Sheet (SDS) is not yet available?
This document provides a procedural framework for establishing a robust safety plan. It is not a substitute for a compound-specific SDS but is intended to empower you, the researcher, to conduct a thorough risk assessment and implement essential safety and logistical controls. The causality behind each recommendation is explained to foster a deep, intuitive understanding of laboratory safety.
Part 1: The Imperative of a Chemical Risk Assessment
Before any handling of a new chemical entity, a comprehensive risk assessment is mandatory.[1][2][3][4] This process is the foundation of a self-validating safety protocol. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates a written Chemical Hygiene Plan (CHP), which includes provisions for handling particularly hazardous substances.[5][6][7]
When an SDS is unavailable, you must treat the compound as potentially hazardous.[7] The risk assessment process involves systematically identifying potential hazards, evaluating the risks associated with your experimental procedures, and implementing control measures.[2][3]
The following diagram illustrates the essential steps for assessing the risks of a novel compound.
Caption: A decision tree for selecting task-specific PPE.
Part 4: Operational Plan: Safe Handling and Storage
-
Designated Area: All work with this compound should be conducted in a designated area, such as a specific chemical fume hood, clearly marked with the compound's identity and potential hazards. [8]2. Handling:
-
Always handle the solid material within a chemical fume hood to minimize inhalation risk. [9] * Use tools (spatulas, weigh boats) dedicated to this compound to prevent cross-contamination.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Wash hands thoroughly after handling, even if gloves were worn. [10]3. Storage:
-
Store the compound in a tightly sealed, clearly labeled container. The label should include the chemical name, known hazards, and the date received. [11] * Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. [12] * Keep the container in secondary containment to control any potential leaks.
-
Part 5: Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound must be disposed of as hazardous waste. Specifically, it falls into the category of halogenated organic waste . [9][12][13] Step-by-Step Disposal Protocol:
-
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste. [13][14]This is critical for proper disposal and cost management.
-
Waste Container: Use a designated, properly labeled "Halogenated Organic Waste" container provided by your institution's Environmental Health and Safety (EHS) department. [12][14]3. Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and list all chemical constituents by their full name. [11][12]Do not use abbreviations.
-
Container Management: Keep the waste container closed at all times except when adding waste. [12]Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must also be disposed of in a designated solid hazardous waste container.
-
Pickup: When the container is full, arrange for pickup through your institution's EHS office.
By adhering to this structured safety framework, you build a self-validating system that prioritizes the well-being of yourself and your colleagues, ensuring that your innovative research is conducted with the highest standards of scientific integrity and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
